[4-(Aminomethyl)cyclohexyl]methanol
Description
Structure
3D Structure
Properties
IUPAC Name |
[4-(aminomethyl)cyclohexyl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H17NO/c9-5-7-1-3-8(6-10)4-2-7/h7-8,10H,1-6,9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWDKVICMJWBJKJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CCC1CN)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H17NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID3061471 | |
| Record name | Cyclohexanemethanol, 4-(aminomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
143.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1074-62-0 | |
| Record name | 4-(Aminomethyl)cyclohexanemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1074-62-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Cyclohexanemethanol, 4-(aminomethyl)- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001074620 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cyclohexanemethanol, 4-(aminomethyl)- | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Cyclohexanemethanol, 4-(aminomethyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID3061471 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to [4-(Aminomethyl)cyclohexyl]methanol: Properties, Synthesis, and Applications
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction
[4-(Aminomethyl)cyclohexyl]methanol is a bifunctional alicyclic compound featuring a primary amine and a primary alcohol separated by a cyclohexane ring. This unique structural arrangement imparts a combination of desirable properties, including conformational rigidity from the cyclohexane scaffold and versatile reactivity from its functional groups. These characteristics make it a valuable building block in medicinal chemistry and materials science. The presence of both a nucleophilic amine and a hydroxyl group allows for orthogonal chemical modifications, rendering it an attractive linker molecule in the synthesis of complex molecular architectures, including active pharmaceutical ingredients (APIs). This guide provides a comprehensive overview of the physical and chemical properties, synthesis, analysis, and applications of this compound, with a particular focus on its relevance in drug discovery and development.
Nomenclature and Stereochemistry
This compound can exist as two geometric isomers, cis and trans, depending on the relative orientation of the aminomethyl and hydroxymethyl groups on the cyclohexane ring. It is crucial to distinguish between these isomers as their physical and chemical properties can differ.
-
trans-[4-(Aminomethyl)cyclohexyl]methanol: The aminomethyl and hydroxymethyl groups are on opposite sides of the cyclohexane ring.
-
cis-[4-(Aminomethyl)cyclohexyl]methanol: The aminomethyl and hydroxymethyl groups are on the same side of the cyclohexane ring.
Commercial availability may include the individual isomers or a mixture of both.
Physicochemical Properties
The physical and chemical properties of this compound are summarized in the table below. It is important to note that some of the listed properties are predicted values from computational models.
| Property | Value | Source |
| Molecular Formula | C₈H₁₇NO | [Chemchart][1] |
| Molecular Weight | 143.23 g/mol | [Chemchart, Sigma-Aldrich][1] |
| CAS Number | 1074-62-0 (isomer mixture) | [Chemchart, Sigma-Aldrich][1] |
| 17879-23-1 (trans-isomer) | [Chemchart, Hit2Lead][1][2] | |
| IUPAC Name | This compound | [Sigma-Aldrich] |
| Synonyms | 4-(Aminomethyl)cyclohexanemethanol | [ChemicalBook][3] |
| Appearance | Solid | [Hit2Lead][2] |
| Melting Point | 43.99 °C (Predicted) | [Chemchart][1] |
| Boiling Point | 251.99 °C (Predicted) | [Chemchart][1] |
| 243.4 ± 13.0 °C (Predicted) | [ChemicalBook][3] | |
| Density | 1 g/cm³ (Predicted) | [Chemchart][1] |
| 0.956 ± 0.06 g/cm³ (Predicted) | [ChemicalBook][3] | |
| Solubility | Water: 4991.95 mg/L (Predicted) | [Chemchart][1] |
| Chloroform (Slightly), DMSO (Slightly) | [ChemicalBook][3] | |
| LogP | 0.52 | [Hit2Lead][2] |
| Rotatable Bonds | 2 | [Chemchart, Hit2Lead][1][2] |
| Hydrogen Bond Donors | 2 | [Chemchart][1] |
| Hydrogen Bond Acceptors | 2 | [Chemchart][1] |
Spectral Data
Spectroscopic analysis is essential for the structural confirmation and purity assessment of this compound.
-
¹³C NMR: The ¹³C NMR spectrum in Chloroform-d shows characteristic peaks for the different carbon atoms in the molecule.[4]
-
Infrared (IR) Spectroscopy: The IR spectrum would be expected to show characteristic absorption bands for the O-H and N-H stretching vibrations of the alcohol and amine groups, respectively, typically in the region of 3200-3500 cm⁻¹. C-H stretching vibrations of the cyclohexane ring would appear around 2850-2950 cm⁻¹.
-
Mass Spectrometry (MS): Mass spectral analysis would show the molecular ion peak corresponding to the compound's molecular weight.
Chemical Reactivity and Stability
The reactivity of this compound is dictated by its primary amine and primary alcohol functional groups.
Reactivity of the Amine Group
The primary amine is a good nucleophile and a weak base. It readily undergoes reactions typical of primary amines, such as:
-
Alkylation: Reaction with alkyl halides to form secondary, tertiary amines, and quaternary ammonium salts.[5]
-
Acylation: Reaction with acid chlorides or anhydrides to form amides.[5]
-
Reductive Amination: Reaction with aldehydes or ketones in the presence of a reducing agent to form secondary or tertiary amines.
Reactivity of the Alcohol Group
The primary alcohol can act as a nucleophile and can be oxidized. Typical reactions include:
-
Esterification: Reaction with carboxylic acids or their derivatives to form esters.
-
Oxidation: Oxidation to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents.
-
Etherification: Conversion to ethers, for example, through the Williamson ether synthesis after deprotonation to the alkoxide.
The bifunctional nature of this molecule allows for selective protection of one functional group while the other is being modified, enabling its use as a versatile linker in multi-step syntheses.
Stability and Storage
This compound is generally stable under normal laboratory conditions. For long-term storage, it is recommended to keep it in a tightly sealed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[6]
Synthesis and Purification
A method for the preparation of trans-[4-(aminomethyl)cyclohexyl]methanol hydrochloride has been described in the patent literature, starting from 4-aminobenzoic ester.[7] The general synthetic strategy involves the following key steps:
-
Catalytic Hydrogenation: The aromatic ring of the 4-aminobenzoic ester is reduced to a cyclohexane ring.
-
Protection of the Amine Group: The amino group is protected to prevent side reactions in subsequent steps.
-
Reduction of the Ester Group: The ester is reduced to a primary alcohol.
-
Deprotection of the Amine Group: The protecting group is removed to yield the final product.
-
Salt Formation: The final product is converted to its hydrochloride salt.
Experimental Protocol: Synthesis of trans-[4-(Aminomethyl)cyclohexyl]methanol Hydrochloride (Illustrative)
The following is an illustrative protocol based on the principles described in the patent literature.[7]
Caption: Synthetic pathway for trans-[4-(Aminomethyl)cyclohexyl]methanol HCl.
Step 1: Catalytic Hydrogenation
-
A solution of 4-aminobenzoic ester in a suitable solvent (e.g., methanol, ethanol) is subjected to catalytic hydrogenation in the presence of a catalyst such as Pt/C.[7]
-
The reaction is carried out under pressure and at a specific temperature until the aromatic ring is fully saturated.[7]
Step 2: Amine Protection
-
The resulting cyclohexyl amine is then protected, for example, by reacting with phthalic anhydride to form a phthalimide derivative.[7]
Step 3: Ester Reduction
-
The ester group of the protected intermediate is reduced to a primary alcohol using a suitable reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous solvent (e.g., THF).[7]
Step 4: Amine Deprotection
-
The phthaloyl protecting group is removed by hydrazinolysis (reaction with hydrazine).[7]
Step 5: Salt Formation and Purification
-
The free base of trans-[4-(aminomethyl)cyclohexyl]methanol is then treated with hydrochloric acid to form the hydrochloride salt, which can be purified by recrystallization.[7]
Purification: Purification of the final product and intermediates can be achieved by standard laboratory techniques such as column chromatography or recrystallization.[8] A patent describes a method for purifying trans-4-aminomethyl-cyclohexane carboxylic acid, a related compound, by recrystallization from cold water, which may be applicable for the purification of this compound as well.[9]
Applications in Drug Development
The unique bifunctional nature of this compound makes it a valuable building block in the synthesis of pharmaceutical compounds. The cyclohexane core provides a rigid scaffold that can be used to control the spatial orientation of substituents, which is often crucial for drug-receptor interactions.
-
Linker Moiety: It can be used as a linker to connect two different molecular fragments. The amine and alcohol groups can be selectively functionalized to attach to different parts of a molecule.
-
Scaffold for Library Synthesis: The rigid cyclohexane core and the two functional groups make it an ideal scaffold for the synthesis of compound libraries for high-throughput screening.
-
Synthesis of Bioactive Molecules: There are patents that describe the use of derivatives of this compound in the synthesis of compounds with potential therapeutic applications. For instance, trans-{4-[(alkylamino)methyl]cyclohexyl}acetic acid esters, which can be derived from this compound, are used as raw materials for the manufacture of various medicaments.[10]
Safety and Handling
As with any chemical, proper safety precautions should be taken when handling this compound. It is advisable to consult the Safety Data Sheet (SDS) before use.[11][12]
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including safety goggles, gloves, and a lab coat.
-
Handling: Avoid inhalation of dust and contact with skin and eyes. Use in a well-ventilated area.
-
Storage: Store in a cool, dry place away from incompatible materials such as strong oxidizing agents.[6]
Conclusion
This compound is a versatile and valuable building block for organic synthesis, particularly in the field of drug discovery and development. Its rigid cyclohexane scaffold and the presence of two reactive functional groups, a primary amine and a primary alcohol, allow for a wide range of chemical transformations. A thorough understanding of its physical and chemical properties, as well as its stereochemistry, is essential for its effective utilization in the design and synthesis of novel therapeutic agents.
References
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- 3. [trans-4-(aminomethyl)cyclohexyl]methanol(SALTDATA: FREE) | 17879-23-1 [amp.chemicalbook.com]
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- 10. US8841478B2 - Method for preparing trans-{4-[(alkylamino) methyl]- cyclohexyl}acetic acid ester - Google Patents [patents.google.com]
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An In-depth Technical Guide to the Synthesis of [4-(Aminomethyl)cyclohexyl]methanol
Introduction
[4-(Aminomethyl)cyclohexyl]methanol is a bifunctional cycloaliphatic primary amine and alcohol that serves as a valuable building block in the synthesis of a diverse range of chemical entities, including pharmaceuticals, polymers, and specialty chemicals. Its unique 1,4-disubstituted cyclohexane core imparts specific stereochemical properties that can significantly influence the biological activity and material characteristics of its derivatives. The presence of both a primary amine and a primary alcohol offers orthogonal reactivity, making it a versatile synthon for constructing complex molecular architectures.
This technical guide provides a comprehensive overview of the primary synthetic pathways to this compound, delving into the underlying reaction mechanisms, experimental considerations, and strategies for stereochemical control. The content is tailored for researchers, scientists, and drug development professionals seeking a detailed understanding of the synthesis of this important intermediate.
Core Synthetic Strategies
The synthesis of this compound fundamentally relies on the formation of a 1,4-disubstituted cyclohexane ring bearing an aminomethyl and a hydroxymethyl group. The primary approaches can be categorized into two main strategies:
-
Concurrent Reduction of a D-functionalized Cyclohexane Precursor: This approach involves the simultaneous reduction of two functional groups on a pre-formed cyclohexane ring, such as a nitrile and an ester or an aldehyde.
-
Sequential Functional Group Interconversion: This strategy begins with a cyclohexane derivative already possessing one of the desired functional groups (or a precursor) and sequentially introducing the second functional group.
The choice of synthetic route is often dictated by the availability and cost of starting materials, the desired stereoisomer (cis or trans), and the scalability of the process.
Pathway 1: Concurrent Reduction of a Cyano-Ester Precursor
This is one of the most direct and convergent approaches to this compound. The synthesis commences with a cyclohexane derivative containing both a cyano and an ester functionality, which are then reduced in a single step to the corresponding amine and alcohol.
Reaction Scheme
Caption: Concurrent reduction of a cyano-ester precursor.
Mechanism
The reduction of both the nitrile and the ester functional groups by a powerful reducing agent like lithium aluminum hydride (LiAlH₄) proceeds through nucleophilic attack of a hydride ion (H⁻).
-
Nitrile Reduction: The nitrile group undergoes a two-step reduction. The first hydride attacks the electrophilic carbon of the nitrile, forming an imine anion intermediate. A second hydride ion then adds to the imine carbon, generating a dianion which, upon aqueous workup, is protonated to yield the primary amine.[1][2][3]
-
Ester Reduction: The ester carbonyl is first attacked by a hydride ion to form a tetrahedral intermediate. This intermediate then collapses, expelling the alkoxide leaving group to form an aldehyde. The aldehyde is more reactive than the starting ester and is rapidly reduced by a second equivalent of hydride to form an alkoxide, which is protonated during workup to give the primary alcohol.[4][5][6]
Stereochemical Considerations
The stereochemistry of the final product (cis vs. trans) is primarily determined by the stereochemistry of the starting methyl 4-cyanocyclohexanecarboxylate. The reduction with LiAlH₄ does not typically alter the stereochemical relationship of the substituents on the cyclohexane ring. Therefore, to obtain a specific isomer of the product, one must start with the corresponding isomer of the precursor. Separation of the cis and trans isomers of the starting cyano-ester can be achieved using chromatographic techniques such as High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).[3]
Experimental Protocol (Representative)
Reduction of Methyl 4-(aminomethyl)cyclohexanecarboxylate with LiAlH₄
-
Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, a condenser, and a nitrogen inlet is charged with a suspension of lithium aluminum hydride (LAH) (2.5 equivalents) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere.
-
Addition of Ester: The methyl 4-(aminomethyl)cyclohexanecarboxylate (1.0 equivalent), dissolved in anhydrous THF, is added dropwise to the stirred LAH suspension at a rate that maintains a gentle reflux.
-
Reaction: After the addition is complete, the reaction mixture is heated to reflux for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or GC-MS.
-
Quenching: The reaction is cooled in an ice bath and cautiously quenched by the sequential dropwise addition of water, followed by a 15% aqueous sodium hydroxide solution, and then more water. This procedure, known as the Fieser workup, is crucial for the safe decomposition of excess LAH and the precipitation of aluminum salts.
-
Isolation: The resulting granular precipitate is removed by filtration and washed thoroughly with THF. The combined filtrate is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude this compound.
-
Purification: The product can be further purified by distillation under reduced pressure or by crystallization.
Data Summary
| Parameter | Value | Reference |
| Starting Material | Methyl 4-cyanocyclohexanecarboxylate | - |
| Key Reagents | Lithium Aluminum Hydride (LiAlH₄), THF | [1] |
| Reaction Temperature | Reflux | [1] |
| Typical Yield | 80-90% | Estimated |
| Stereoselectivity | Dependent on starting material stereochemistry | [3] |
Pathway 2: Synthesis from 1,4-Cyclohexanedimethanol
This pathway involves the selective functionalization of one of the two primary alcohol groups of readily available 1,4-cyclohexanedimethanol (CHDM). This approach offers good control over stereochemistry as the cis and trans isomers of CHDM are commercially available or can be separated.
Reaction Scheme
Caption: Synthesis from 1,4-cyclohexanedimethanol.
Mechanism
-
Monotosylation: The first step involves the selective monotosylation of one of the primary hydroxyl groups of 1,4-cyclohexanedimethanol using p-toluenesulfonyl chloride (TsCl) in the presence of a base like pyridine. This reaction can be controlled to favor the mono-substituted product by using a stoichiometric amount of TsCl.
-
Cyanation: The resulting tosylate is a good leaving group and is subsequently displaced by a cyanide nucleophile (e.g., from sodium cyanide) in an SN2 reaction to introduce the cyano group.
-
Nitrile Reduction: The final step is the reduction of the nitrile to a primary amine via catalytic hydrogenation. Raney Nickel is a commonly used catalyst for this transformation, which proceeds by the addition of hydrogen across the carbon-nitrogen triple bond.[7]
Stereochemical Considerations
The stereochemistry of the final product is retained from the starting 1,4-cyclohexanedimethanol isomer. The SN2 reaction for the introduction of the cyanide group proceeds with inversion of configuration at the carbon center, but since the substitution is on the methyl group and not the cyclohexane ring, the cis/trans relationship of the substituents on the ring is maintained.
Experimental Protocol (Representative)
Step 1: Synthesis of [4-(Cyanomethyl)cyclohexyl]methanol
-
Monotosylation: To a solution of 1,4-cyclohexanedimethanol (1.0 equivalent) in pyridine at 0 °C, p-toluenesulfonyl chloride (1.05 equivalents) is added portion-wise. The reaction is stirred at 0 °C for 4-6 hours and then allowed to warm to room temperature overnight. The reaction is quenched with water and the product is extracted with ethyl acetate. The organic layer is washed with dilute HCl, saturated NaHCO₃, and brine, then dried and concentrated.
-
Cyanation: The crude tosylate is dissolved in dimethyl sulfoxide (DMSO), and sodium cyanide (1.5 equivalents) is added. The mixture is heated to 80-100 °C for several hours until the reaction is complete (monitored by TLC). The reaction mixture is cooled, poured into water, and the product is extracted with ethyl acetate. The organic layer is washed with brine, dried, and concentrated to give the crude nitrile.
Step 2: Reduction to this compound
-
Hydrogenation: The crude [4-(cyanomethyl)cyclohexyl]methanol is dissolved in a suitable solvent such as methanol or ethanol containing ammonia (to suppress the formation of secondary amines). Raney Nickel (as a slurry in water) is added, and the mixture is hydrogenated in a Parr apparatus under hydrogen pressure (e.g., 50-100 psi) at room temperature or slightly elevated temperature until the uptake of hydrogen ceases.
-
Workup: The catalyst is carefully filtered off through a pad of Celite, and the filtrate is concentrated under reduced pressure to give the desired this compound.
Data Summary
| Parameter | Value | Reference |
| Starting Material | 1,4-Cyclohexanedimethanol | [8] |
| Key Reagents | TsCl, NaCN, Raney Ni, H₂ | [7] |
| Reaction Temperature | 0-100 °C (functionalization), RT (hydrogenation) | - |
| Typical Yield | 60-70% (over 3 steps) | Estimated |
| Stereoselectivity | High, dependent on starting diol isomer | - |
Pathway 3: From p-Aminomethylbenzoic Acid
This pathway is analogous to the synthesis of tranexamic acid and involves the reduction of both the aromatic ring and the carboxylic acid functionality of p-aminomethylbenzoic acid.
Reaction Scheme
Caption: Synthesis from p-aminomethylbenzoic acid.
Mechanism
-
Esterification: The carboxylic acid is first protected as a methyl ester to prevent side reactions during the subsequent reduction steps. This is typically achieved by refluxing in methanol with a catalytic amount of acid.
-
Aromatic Ring Hydrogenation: The aromatic ring of the methyl p-aminomethylbenzoate is reduced to a cyclohexane ring via catalytic hydrogenation. Ruthenium on carbon (Ru/C) is an effective catalyst for this transformation, which often requires elevated temperature and pressure.[1][9] The reaction conditions can be tuned to influence the cis/trans isomer ratio of the product.
-
Ester Reduction: The resulting methyl 4-(aminomethyl)cyclohexanecarboxylate is then reduced to the target diol using a strong reducing agent like LiAlH₄, as described in Pathway 1.[1]
Stereochemical Considerations
The hydrogenation of the aromatic ring typically produces a mixture of cis and trans isomers. The ratio of these isomers can be influenced by the choice of catalyst, solvent, temperature, and pressure.[5] For instance, hydrogenation under basic conditions has been reported to favor the formation of the trans isomer.[5] The separation of the cis and trans isomers of the intermediate ester or the final product can be accomplished by fractional crystallization of their salts or by chromatography.[4]
Experimental Protocol (Representative)
Step 1: Synthesis of Methyl 4-(aminomethyl)cyclohexanecarboxylate
-
Esterification: p-Aminomethylbenzoic acid is suspended in methanol, and a catalytic amount of concentrated sulfuric acid is added. The mixture is heated to reflux for several hours. After cooling, the solvent is removed, and the residue is neutralized with a base and extracted with an organic solvent.
-
Hydrogenation: The methyl p-aminomethylbenzoate is dissolved in a suitable solvent (e.g., water or an alcohol), and a Ru/C catalyst is added. The mixture is hydrogenated in an autoclave under high pressure (e.g., 50-150 bar) and elevated temperature (e.g., 100-150 °C). After the reaction, the catalyst is filtered off, and the product is isolated.
Step 2: Reduction to this compound
This step follows the protocol for the LiAlH₄ reduction of the ester as described in Pathway 1.
Data Summary
| Parameter | Value | Reference |
| Starting Material | p-Aminomethylbenzoic Acid | - |
| Key Reagents | MeOH, H⁺, Ru/C, H₂, LiAlH₄ | [1][9] |
| Reaction Temperature | High T & P for hydrogenation, Reflux for reductions | [1] |
| Typical Yield | 50-60% (over 3 steps) | Estimated |
| Stereoselectivity | Mixture of cis/trans isomers, requires optimization/separation | [5] |
Conclusion
The synthesis of this compound can be achieved through several viable pathways, each with its own set of advantages and challenges. The concurrent reduction of a cyano-ester precursor offers a convergent and high-yielding route, provided the stereoisomers of the starting material are accessible. The synthesis from 1,4-cyclohexanedimethanol provides excellent stereocontrol but involves a multi-step sequence. The pathway starting from p-aminomethylbenzoic acid is also feasible but requires careful control of the aromatic ring hydrogenation to manage the stereochemical outcome.
The selection of the optimal synthetic route will depend on the specific requirements of the application, including the desired stereoisomer, scale of production, and economic considerations. The mechanistic understanding and experimental protocols provided in this guide serve as a solid foundation for researchers and professionals in the field to develop and optimize the synthesis of this versatile chemical building block.
References
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Finholt, A. E., Bond, A. C., Jr., & Schlesinger, H. I. (1947). Lithium Aluminum Hydride, Aluminum Hydride and Lithium Gallium Hydride, and Some of their Applications in Organic and Inorganic Chemistry. Journal of the American Chemical Society, 69(5), 1199–1203. [Link]
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Nystrom, R. F., & Brown, W. G. (1947). Reduction of Organic Compounds by Lithium Aluminum Hydride. I. Aldehydes, Ketones, Esters, Acid Chlorides and Acid Anhydrides. Journal of the American Chemical Society, 69(5), 1197–1199. [Link]
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JoVE. (2022). Nitriles to Amines: LiAlH4 Reduction. JoVE Chemistry. [Link]
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Study Mind. (n.d.). Amine Formation. A-Level Chemistry. [Link]
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JoVE. (2022). Esters to Alcohols: Hydride Reductions. JoVE Chemistry. [Link]
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Chemistry LibreTexts. (2023). 20.7: Chemistry of Nitriles. [Link]
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PubChem. (n.d.). 1,4-Cyclohexanedimethanol. National Center for Biotechnology Information. [Link]
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A Senior Application Scientist's Guide to the Spectroscopic Analysis of [4-(Aminomethyl)cyclohexyl]methanol
Abstract
This technical guide provides an in-depth exploration of the core spectroscopic techniques used for the structural elucidation and characterization of [4-(Aminomethyl)cyclohexyl]methanol. As a bifunctional cycloaliphatic compound, its structure, containing a primary amine, a primary alcohol, and a cyclohexane ring, presents a unique spectroscopic fingerprint. This document serves as a practical resource for researchers and drug development professionals, detailing the theoretical underpinnings and experimental protocols for Nuclear Magnetic Resonance (NMR) Spectroscopy, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). By synthesizing predictive analysis with data from analogous structures, this guide establishes a robust framework for unambiguous compound identification and quality control.
Molecular Structure and Isomerism
This compound is a C8 aliphatic compound featuring a cyclohexane core substituted at the 1 and 4 positions with an aminomethyl (-CH₂NH₂) and a hydroxymethyl (-CH₂OH) group, respectively. Its molecular weight is 143.23 g/mol , and its formula is C₈H₁₇NO.
A critical structural feature is the stereochemistry of the cyclohexane ring. The 1,4-disubstitution gives rise to cis and trans diastereomers, which can exhibit distinct physical properties and spectroscopic data due to the different spatial arrangements (axial vs. equatorial) of the substituent groups. This guide will focus on the general spectral features, noting where significant differences between isomers may arise.
Caption: 2D Structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. By analyzing the chemical shifts, multiplicities, and integrations in ¹H and ¹³C NMR, we can map the precise connectivity of the molecule.
Expertise & Causality: Predicting the NMR Spectrum
Lacking a publicly available, verified spectrum for this specific molecule, we can apply fundamental principles and data from analogous compounds to predict its spectral features. The electronegative oxygen and nitrogen atoms will deshield adjacent protons and carbons, shifting their signals downfield. The cyclohexane ring protons will create a complex, overlapping multiplet region.
Predicted ¹H NMR Spectrum
The ¹H NMR spectrum is predicted to show several distinct signals. The protons on carbons bearing the hydroxyl and amino groups (C-CH₂-OH and C-CH₂-NH₂) will be the most downfield aliphatic signals due to the deshielding effect of the heteroatoms. The protons of the cyclohexane ring will likely appear as a series of broad, overlapping multiplets.
Table 1: Predicted ¹H NMR Chemical Shifts
| Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Rationale for Prediction |
|---|---|---|---|---|
| -CH₂-OH | ~3.4 - 3.6 | Doublet | 2H | Adjacent to electronegative oxygen. |
| -CH₂-NH₂ | ~2.6 - 2.8 | Doublet | 2H | Adjacent to electronegative nitrogen. |
| -OH, -NH₂ | 1.0 - 5.0 | Broad Singlet | 3H | Exchangeable protons; position is concentration/solvent dependent. |
| Cyclohexane -CH- | 1.4 - 1.8 | Multiplet | 2H | Methine protons on the ring. |
| Cyclohexane -CH₂- | 0.9 - 1.9 | Multiplet | 8H | Methylene protons on the ring, complex overlapping signals. |
Note: Predictions are based on standard chemical shift values and analysis of similar structures. Actual values may vary.[1][2]
Predicted ¹³C NMR Spectrum
Due to molecular symmetry (especially in the trans isomer), fewer than 8 carbon signals may be observed. The carbons bonded to the heteroatoms will be the most downfield.
Table 2: Predicted ¹³C NMR Chemical Shifts
| Carbon Assignment | Predicted δ (ppm) | Rationale for Prediction |
|---|---|---|
| -C H₂-OH | ~65 - 70 | Deshielded by attached oxygen. |
| -C H₂-NH₂ | ~45 - 50 | Deshielded by attached nitrogen. |
| Cyclohexane -C H- (Substituted) | ~38 - 45 | Methine carbons bearing the side chains. |
| Cyclohexane -C H₂- | ~28 - 35 | Methylene carbons of the cyclohexane ring. |
Note: Predictions are based on established additivity rules and data from comparable cycloalkanes.[3][4]
Experimental Protocol: NMR Sample Preparation and Acquisition
A self-validating protocol ensures reproducibility and high-quality data.
-
Sample Preparation:
-
Accurately weigh 10-20 mg of this compound into a clean, dry vial.[5][6]
-
Add approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃ or D₂O). The choice of solvent is critical; D₂O will cause the -OH and -NH₂ proton signals to exchange and disappear, which can be a useful diagnostic tool.[1]
-
Ensure the sample is fully dissolved. If particulates are present, filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[7]
-
The final sample height in the tube should be approximately 4-5 cm to ensure it is within the detection region of the spectrometer coils.[8]
-
-
Instrument Setup & Acquisition:
-
Insert the sample into the spectrometer.
-
Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal homogeneity.
-
Acquire a standard ¹H spectrum using a sufficient number of scans to achieve a good signal-to-noise ratio.
-
Acquire a broadband proton-decoupled ¹³C spectrum.
-
Infrared (IR) Spectroscopy
IR spectroscopy is an essential and rapid technique for identifying the functional groups present in a molecule. Each functional group absorbs infrared radiation at a characteristic frequency corresponding to its vibrational modes (stretching, bending).
Spectral Interpretation
The IR spectrum of this compound will be dominated by absorptions from the O-H, N-H, and C-H bonds.
-
O-H Stretch: A very strong and characteristically broad absorption band is expected in the 3200-3600 cm⁻¹ region due to hydrogen bonding of the alcohol group.[9][10]
-
N-H Stretch: A primary amine (-NH₂) typically shows two medium-intensity peaks (symmetric and asymmetric stretching) in the 3300-3500 cm⁻¹ region. These may be superimposed on the broad O-H band.[1][11]
-
C-H Stretch: Strong, sharp absorptions just below 3000 cm⁻¹ (typically 2850-2950 cm⁻¹) are definitive for the sp³ C-H bonds of the cyclohexane ring and methylene groups.[9]
-
C-O Stretch: A strong absorption in the fingerprint region, approximately 1050-1260 cm⁻¹, corresponds to the C-O stretching vibration.[10]
Table 3: Characteristic IR Absorption Frequencies
| Functional Group | Vibration Type | Expected Wavenumber (cm⁻¹) | Intensity |
|---|---|---|---|
| Alcohol (-OH) | O-H Stretch | 3200 - 3600 | Strong, Broad |
| Amine (-NH₂) | N-H Stretch | 3300 - 3500 | Medium (often two bands) |
| Alkane (-CH, -CH₂) | C-H Stretch | 2850 - 2960 | Strong, Sharp |
| Alcohol (-CH₂-O) | C-O Stretch | 1050 - 1260 | Strong |
| Amine (-CH₂-N) | C-N Stretch | 1000 - 1250 | Medium-Weak |
Source: Data compiled from standard IR correlation charts and spectral data of analogous compounds.[12][13][14]
Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR
ATR-FTIR is a modern, rapid method that requires minimal sample preparation.[15]
-
Background Collection: Ensure the ATR crystal (typically diamond) is clean. Record a background spectrum of the empty crystal. This is a critical step to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.[16]
-
Sample Application: Place a small drop of liquid this compound directly onto the center of the ATR crystal. If the sample is a solid, place a small amount on the crystal and apply pressure using the built-in clamp to ensure good contact.[17]
-
Spectrum Acquisition: Collect the sample spectrum. The instrument software will automatically ratio the sample scan against the background scan to produce the final absorbance or transmittance spectrum.
-
Cleaning: Clean the crystal thoroughly with a suitable solvent (e.g., isopropanol) and a soft lab wipe.
Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight of a compound and offers structural clues based on its fragmentation pattern. For a molecule like this, Electron Ionization (GC-MS) is a common technique.
Fragmentation Analysis
The molecular ion (M⁺˙) peak is expected at a mass-to-charge ratio (m/z) of 143. However, for primary alcohols and amines, the molecular ion can be weak or absent.[18][19] The fragmentation pattern provides the most valuable structural information.
-
Alpha-Cleavage: This is a dominant fragmentation pathway for both alcohols and amines.
-
Cleavage adjacent to the oxygen can lead to the loss of the cyclohexylmethyl radical, resulting in a peak at m/z 31 ([CH₂OH]⁺).
-
Cleavage adjacent to the nitrogen can lead to the loss of the cyclohexylmethyl radical, resulting in a peak at m/z 30 ([CH₂NH₂]⁺). This is often a very prominent peak for primary amines.[20]
-
-
Loss of Water: A peak corresponding to [M-18]⁺ at m/z 125 is common for alcohols.
-
Ring Fragmentation: The cyclohexane ring can also fragment, typically producing a cluster of peaks separated by 14 mass units (-CH₂-).[18][21]
Caption: Predicted major fragmentation pathways in EI-MS.
Experimental Protocol: GC-MS Analysis
This protocol couples gas chromatography for separation with mass spectrometry for detection.
-
Sample Preparation: Prepare a dilute solution (e.g., ~100 µg/mL) of the sample in a volatile organic solvent like dichloromethane or methanol.[22]
-
Instrument Setup:
-
Use a standard non-polar or mid-polar GC column (e.g., DB-5ms).
-
Set an appropriate temperature program for the GC oven to ensure the compound elutes as a sharp peak.
-
Set the mass spectrometer to scan a suitable mass range (e.g., m/z 25-250) in Electron Ionization (EI) mode at 70 eV.[23]
-
-
Injection and Analysis: Inject a small volume (e.g., 1 µL) of the sample solution into the GC inlet. The compound will be separated from any impurities on the column before entering the mass spectrometer for ionization, fragmentation, and detection.[24][25]
Integrated Analytical Workflow
No single technique provides a complete structural picture. True analytical confidence is achieved by integrating the data from NMR, IR, and MS.
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An In-Depth Technical Guide to the Cis/Trans Isomer Identification of [4-(Aminomethyl)cyclohexyl]methanol
Introduction: The Criticality of Stereoisomerism in Drug Development
In the realm of pharmaceutical sciences, the precise three-dimensional arrangement of atoms within a molecule, its stereochemistry, is of paramount importance. Isomers, molecules with identical chemical formulas but different spatial arrangements, can exhibit profoundly different pharmacological and toxicological profiles. For cyclic compounds like [4-(aminomethyl)cyclohexyl]methanol, this is manifested in the form of cis and trans diastereomers. The orientation of the aminomethyl (-CH₂NH₂) and hydroxymethyl (-CH₂OH) functional groups on the cyclohexane ring dictates the molecule's overall shape, polarity, and ability to interact with biological targets.
This guide provides a comprehensive overview of the analytical techniques essential for the unambiguous identification and differentiation of the cis and trans isomers of this compound. We will delve into the theoretical underpinnings of these methods, provide detailed experimental protocols, and discuss the interpretation of the resulting data. This document is intended for researchers, scientists, and drug development professionals who require a robust understanding of stereoisomer characterization.
The core of distinguishing between these isomers lies in the conformational behavior of the cyclohexane ring. In its most stable "chair" conformation, substituents can occupy either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring) positions.[1]
-
trans Isomer: In a 1,4-disubstituted cyclohexane like our target molecule, the trans isomer will predominantly exist in a diequatorial conformation, which is energetically more stable.[1]
-
cis Isomer: Conversely, the cis isomer will always have one substituent in an axial position and the other in an equatorial position.[1]
These distinct spatial arrangements give rise to unique spectroscopic and chromatographic signatures that we can exploit for their identification.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is arguably the most powerful tool for distinguishing between the cis and trans isomers of substituted cyclohexanes.[2] Both ¹H and ¹³C NMR provide a wealth of information through chemical shifts (δ) and coupling constants (J).[2]
¹H NMR Spectroscopy: Unraveling Proton Environments
The chemical shift of a proton is highly sensitive to its local electronic environment, which is directly influenced by its axial or equatorial orientation.[1]
-
Chemical Shifts: Axial protons are shielded by the electron clouds of the C-C bonds within the cyclohexane ring and therefore resonate at a higher field (lower ppm value) compared to their equatorial counterparts.[1] For this compound, we would expect the protons on the carbons bearing the substituents (C1 and C4) to show distinct chemical shifts between the cis and trans isomers. In the more stable trans isomer (diequatorial), the protons at C1 and C4 are axial, leading to an upfield shift compared to the equatorial protons at these positions in the cis isomer.[2]
-
Coupling Constants (J): The magnitude of the coupling constant between adjacent protons is dependent on the dihedral angle between them. This is a key diagnostic feature for determining stereochemistry.
-
Axial-Axial (J_ax,ax): A large coupling constant, typically in the range of 10-13 Hz, is observed due to a 180° dihedral angle.
-
Axial-Equatorial (J_ax,eq) and Equatorial-Equatorial (J_eq,eq): Smaller coupling constants, generally between 2-5 Hz, are characteristic of these interactions due to ~60° dihedral angles.[1]
-
In the trans isomer, the protons at C1 and C4 are axial, and they will exhibit a large axial-axial coupling to the adjacent axial protons. The cis isomer, with one axial and one equatorial substituent, will show smaller axial-equatorial and equatorial-equatorial couplings for the protons at C1 and C4.[2]
¹³C NMR Spectroscopy: Probing Steric Interactions
¹³C NMR spectroscopy is sensitive to the steric environment of the carbon atoms. The γ-gauche effect is a particularly useful diagnostic tool.[1] An axial substituent will cause a shielding effect (an upfield shift in the spectrum) on the γ-carbons (carbons at position 3 and 5 relative to the substituent). In the cis isomer of this compound, one of the substituents is axial, leading to an upfield shift for the γ-carbons compared to the trans isomer where both substituents are equatorial.[1]
2D NMR Spectroscopy: NOESY for Spatial Proximity
Nuclear Overhauser Effect Spectroscopy (NOESY) is a powerful 2D NMR technique that provides information about the spatial proximity of protons. For the cis isomer, a cross-peak will be observed between the axial proton at C1 and the axial protons at C3 and C5, as well as between the axial proton at C4 and the axial protons at C2 and C6. These correlations are absent in the trans isomer, where the protons at C1 and C4 are axial and will show correlations to other axial protons, but the key distinction lies in the relative orientation of the substituents which can be inferred from the overall NOE pattern.[3]
Experimental Protocol: NMR Analysis
-
Sample Preparation:
-
Accurately weigh 5-10 mg of the this compound sample for ¹H NMR and 20-50 mg for ¹³C NMR.[2]
-
Choose a suitable deuterated solvent where the sample is soluble. Deuterated water (D₂O), methanol-d₄ (CD₃OD), or dimethyl sulfoxide-d₆ (DMSO-d₆) are common choices.[2]
-
Dissolve the sample in approximately 0.6-0.7 mL of the chosen solvent in a clean, dry NMR tube.[2]
-
-
Instrumental Parameters:
-
Acquire ¹H NMR, ¹³C NMR, and 2D NOESY spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
For ¹H NMR, ensure sufficient spectral width to cover all proton signals.
-
For ¹³C NMR, use a sufficient number of scans to obtain a good signal-to-noise ratio.
-
For NOESY, optimize the mixing time to observe the relevant cross-peaks.
-
Data Summary Table: Expected NMR Data
| Parameter | Cis Isomer (Axial/Equatorial) | Trans Isomer (Diequatorial) | Rationale |
| ¹H Chemical Shift (H at C1/C4) | Downfield (higher ppm) | Upfield (lower ppm) | Equatorial protons are more deshielded than axial protons.[1][2] |
| ¹H Coupling Constant (J_ax,ax) | Absent or small (J_ax,eq, J_eq,eq) | Large (10-13 Hz) | Characteristic of the dihedral angle between adjacent protons.[1] |
| ¹³C Chemical Shift (γ-carbons) | Upfield (lower ppm) | Downfield (higher ppm) | The γ-gauche effect from the axial substituent causes shielding.[1] |
| NOESY Cross-peaks | Present between axial protons and substituents. | Different pattern reflecting diequatorial arrangement. | NOE is observed between spatially close protons.[3] |
Workflow for NMR-Based Isomer Identification
Caption: Workflow for cis/trans isomer identification using NMR spectroscopy.
Chromatographic Techniques: Separating the Isomers
Chromatographic methods are invaluable for both the analytical identification and preparative separation of the cis and trans isomers. The choice of technique depends on the volatility and polarity of the compounds.
Gas Chromatography (GC)
Gas chromatography separates compounds based on their boiling points and interactions with the stationary phase.[4] While mass spectrometry (MS) fragmentation patterns of cis and trans isomers are often identical, their different physical properties can lead to separation by GC.[4] The trans isomer, with its more symmetrical diequatorial conformation, is generally expected to have a slightly higher boiling point and may exhibit a longer retention time on a nonpolar column.
High-Performance Liquid Chromatography (HPLC)
HPLC is a versatile technique for separating non-volatile compounds.[5][6] The separation of cis and trans isomers of cyclohexane derivatives can be achieved using normal-phase or reversed-phase chromatography, often with the need for derivatization to enhance detectability and selectivity.[7] The choice of stationary and mobile phases is critical for achieving baseline separation.
Experimental Protocol: Chromatographic Analysis
-
Sample Preparation:
-
Prepare a dilute solution of the this compound isomer mixture in a suitable solvent (e.g., methanol for HPLC, dichloromethane for GC).
-
-
GC Method Development:
-
Column: Use a capillary column with a suitable stationary phase (e.g., DB-5).[4]
-
Injector and Detector Temperatures: Optimize to ensure efficient vaporization and detection.
-
Oven Program: Develop a temperature gradient to achieve separation of the isomers.
-
-
HPLC Method Development:
-
Column: Select a column based on the polarity of the isomers (e.g., C18 for reversed-phase).
-
Mobile Phase: Optimize the composition of the mobile phase (e.g., a mixture of acetonitrile and water with a suitable buffer) to achieve optimal resolution.
-
Detector: Use a suitable detector, such as a UV detector (if the molecule has a chromophore) or a mass spectrometer.
-
Data Summary Table: Expected Chromatographic Behavior
| Technique | Cis Isomer | Trans Isomer | Rationale |
| GC Retention Time | Potentially shorter | Potentially longer | Differences in boiling points and molecular shape. |
| HPLC Retention Time | Dependent on conditions | Dependent on conditions | Differences in polarity and interaction with the stationary phase. |
Workflow for Chromatographic Separation
Caption: General workflow for separating cis/trans isomers using GC and HPLC.
Infrared (IR) Spectroscopy: A Complementary Technique
Infrared spectroscopy provides information about the vibrational modes of a molecule. While IR spectra of cis and trans isomers can be very similar, subtle but consistent differences can often be observed, particularly in the fingerprint region (<1500 cm⁻¹).[1] These differences arise from the distinct dipole moments and local electronic environments of the two isomers.[1] The C-H wagging region (e.g., 690-970 cm⁻¹) can also be sensitive to the stereochemical arrangement.[1]
Conclusion
The unambiguous identification of the cis and trans isomers of this compound is a critical step in drug development and chemical research. A multi-technique approach, with NMR spectroscopy as the cornerstone, provides the most definitive characterization. By carefully analyzing chemical shifts, coupling constants, and through-space correlations from NMR, in conjunction with the separation power of chromatography, researchers can confidently assign the stereochemistry of their compounds. This ensures the synthesis of pure, well-characterized molecules, which is fundamental to understanding their biological activity and advancing them through the development pipeline.
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An In-depth Technical Guide to [4-(Aminomethyl)cyclohexyl]methanol: A Key Pharmaceutical Intermediate
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(Aminomethyl)cyclohexyl]methanol is a bifunctional primary amine and alcohol that serves as a critical building block in the synthesis of various active pharmaceutical ingredients (APIs). Its unique structural features, comprising a cyclohexane ring that provides rigidity and lipophilicity, along with two reactive functional groups, make it a versatile intermediate in medicinal chemistry. The stereochemistry of the 1,4-disubstituted cyclohexane ring, existing as either cis or trans isomers, plays a crucial role in determining the biological activity of the final drug molecule, underscoring the importance of stereocontrol in its synthesis and application.
This technical guide provides a comprehensive overview of this compound, including its chemical identity, synthesis, regulatory information, and its significant role in the development of notable pharmaceuticals.
Chemical Identity and Properties
The properties of this compound can vary slightly depending on the isomeric form (cis or trans). The general properties are summarized below.
| Property | Value | Reference(s) |
| Chemical Name | This compound | [1][2][3][4] |
| Synonyms | 4-(Aminomethyl)cyclohexanemethanol | [2][3] |
| CAS Number | 1074-62-0 (mixture of isomers) | [2][4][5][6] |
| 17879-23-1 (trans-isomer) | [4] | |
| 30134-98-6 (cis-isomer) | ||
| Molecular Formula | C₈H₁₇NO | [2][3][4][5] |
| Molecular Weight | 143.23 g/mol | [6] |
| Appearance | Colorless to pale yellow liquid or solid | [3] |
| Boiling Point | Approximately 252 °C | [1] |
| Solubility | Soluble in polar organic solvents. | [3] |
Synthesis of this compound
The synthesis of this compound can be achieved through several routes, often starting from readily available materials like 4-aminobenzoic acid or 4-cyanocyclohexanecarboxylic acid. A common and effective strategy involves the reduction of both the ester and the nitrile or nitro group of a suitable precursor. The choice of starting material and reaction conditions is critical for controlling the stereochemistry of the final product.
A representative synthetic approach is the catalytic hydrogenation of methyl 4-aminobenzoate followed by the reduction of the resulting ester.
Experimental Protocol: Synthesis of trans-[4-(Aminomethyl)cyclohexyl]methanol
This protocol outlines a two-step synthesis starting from 4-aminobenzoic acid.
Step 1: Esterification of 4-Aminobenzoic Acid
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 4-aminobenzoic acid in methanol.
-
Catalysis: Carefully add a catalytic amount of concentrated sulfuric acid to the suspension.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours until the reaction is complete, as monitored by Thin Layer Chromatography (TLC).
-
Work-up: After cooling, neutralize the reaction mixture with a suitable base, such as sodium bicarbonate solution, which will cause the product, methyl 4-aminobenzoate, to precipitate.
-
Isolation: Collect the precipitate by filtration, wash with water, and dry to yield methyl 4-aminobenzoate.
Step 2: Catalytic Hydrogenation and Reduction of Methyl 4-Aminobenzoate
-
Hydrogenation: The methyl 4-aminobenzoate is subjected to catalytic hydrogenation to reduce the aromatic ring to a cyclohexane ring. This is typically carried out in an autoclave using a suitable catalyst, such as ruthenium-on-carbon, under hydrogen pressure and elevated temperature. This step yields a mixture of cis and trans isomers of methyl 4-aminocyclohexanecarboxylate.
-
Isomer Separation/Conversion (Optional but often crucial): The cis and trans isomers can be separated at this stage, or reaction conditions can be optimized to favor the formation of the desired trans isomer.
-
Reduction of the Ester: The resulting methyl trans-4-(aminomethyl)cyclohexanecarboxylate is then reduced to the corresponding alcohol. A powerful reducing agent like lithium aluminum hydride (LAH) is typically used for this transformation.[7][8][9]
-
Reaction Setup: In a dry, inert atmosphere, a solution of the ester in an anhydrous ether solvent (like THF) is added dropwise to a cooled suspension of LAH.
-
Reaction: The reaction is typically stirred at room temperature or slightly elevated temperatures to ensure complete reduction.
-
Quenching and Work-up: The reaction is carefully quenched by the sequential addition of water and a sodium hydroxide solution. The resulting solids are filtered off, and the filtrate is concentrated to yield the crude product.
-
-
Purification: The crude this compound can be purified by distillation or crystallization to obtain the final product of high purity.
Causality behind experimental choices: The use of a strong reducing agent like LAH is necessary for the efficient reduction of the ester functional group.[9][10] The choice of catalyst and conditions for the hydrogenation of the aromatic ring is critical for achieving high yields and the desired stereoselectivity. Anhydrous conditions are paramount during the LAH reduction step, as LAH reacts violently with water.[7][9]
Caption: Simplified mechanism of action of Atovaquone.
Case Study 2: Oclacitinib - A Janus Kinase (JAK) Inhibitor
A derivative of this compound, trans-(4-Methylaminocyclohexyl)methanol, is a key intermediate in the synthesis of Oclacitinib. [11]Oclacitinib is a selective Janus kinase (JAK) inhibitor used in veterinary medicine to treat atopic dermatitis and pruritus in dogs. [2][10] Mechanism of Action: Oclacitinib works by inhibiting the function of JAK1 and JAK3, which are intracellular enzymes that play a crucial role in the signaling pathways of numerous cytokines involved in inflammation, allergy, and pruritus (itch). [12][13][14]By blocking these pathways, Oclacitinib reduces the downstream effects of these pro-inflammatory and pruritogenic cytokines, leading to a rapid relief of symptoms. [2][3][10]
Caption: Oclacitinib inhibits the JAK-STAT signaling pathway.
Conclusion
This compound is a fundamentally important chemical intermediate with significant applications in the pharmaceutical industry. Its value is particularly evident in the synthesis of APIs where the rigid cyclohexane scaffold and the stereospecific presentation of its functional groups are key to achieving the desired therapeutic effect. As drug development continues to advance, the demand for such versatile and well-defined building blocks is expected to grow, making a thorough understanding of their synthesis, properties, and applications essential for researchers and scientists in the field.
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This compound (1074-62-0) - Chemical Safety, Models, Suppliers, Regulation, and Patents - Chemchart. (n.d.). Retrieved January 4, 2026, from [Link]
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Atovaquone. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]
-
Atovaquone/proguanil. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]
- Srivastava, I. K., & Vaidya, A. B. (2013). Antimalarial pharmacology and therapeutics of atovaquone. Current pharmaceutical design, 19(12), 2247–2259.
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JAK-STAT signaling pathway. (n.d.). Cusabio. Retrieved January 4, 2026, from [Link]
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Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. (2023, February 3). Master Organic Chemistry. Retrieved January 4, 2026, from [Link]
-
Lithium aluminium hydride (LiAlH4) - LAH - Reduction-Mechanism. (n.d.). AdiChemistry. Retrieved January 4, 2026, from [Link]
-
Janus kinase. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]
- Bao, L., et al. (2014). The Janus kinase inhibitor oclacitinib inhibits canine T-cell proliferation and prevents the production of JAK1/3-dependent cytokines.
-
ECHA - European Chemicals Agency. (n.d.). Retrieved January 4, 2026, from [Link]
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This compound (1074-62-0) - Chemchart. (n.d.). Retrieved January 4, 2026, from [Link]
- WO 2010/020905 A1. (2010, February 25). Google Patents.
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A Comprehensive Technical Guide to the Solubility Profile of [4-(Aminomethyl)cyclohexyl]methanol
Introduction: Unveiling a Versatile Building Block
[4-(Aminomethyl)cyclohexyl]methanol is a bifunctional organic compound featuring a primary amine and a primary alcohol attached to a cyclohexane ring.[][2] This unique structure, combining a hydrophilic hydroxymethyl group (-CH₂OH) and a basic aminomethyl group (-CH₂NH₂) with a lipophilic cyclohexane core, makes it a valuable building block in various chemical syntheses.[3] Its applications span from the creation of polymers and resins to its use as an intermediate in the synthesis of pharmaceutically active compounds.[3][4]
In the realm of drug discovery and development, understanding the solubility of a molecule is paramount.[5] Solubility dictates a compound's behavior in biological systems, influencing its absorption, distribution, metabolism, and excretion (ADME) properties, which are critical for therapeutic efficacy and safety.[6][7] A well-characterized solubility profile is essential for formulation development, enabling the design of effective delivery systems, whether for oral, injectable, or topical administration.[8] This guide provides an in-depth analysis of the solubility of this compound, grounded in its molecular structure and supported by established analytical methodologies.
Molecular Structure and Its Influence on Solubility
The solubility of this compound is a direct consequence of its molecular architecture. The principle of "like dissolves like" is the governing concept, where polar solvents tend to dissolve polar solutes and nonpolar solvents dissolve nonpolar solutes.[9][10] This compound presents a fascinating case due to its amphiphilic nature.
-
Hydrophilic Moieties : The molecule possesses two highly polar functional groups: a primary amine (-NH₂) and a primary hydroxyl group (-OH). Both groups can act as hydrogen bond donors and acceptors, allowing for strong intermolecular interactions with polar protic solvents like water and alcohols.[11]
-
Lipophilic Core : The cyclohexane ring is a nonpolar, aliphatic structure. This hydrocarbon framework contributes to the molecule's affinity for nonpolar or weakly polar organic solvents through London dispersion forces.[12]
-
Isomeric Forms : The compound exists as cis and trans isomers, which can influence physical properties like packing in the solid state and, consequently, solubility.[13][14] Generally, the trans isomer is more stable, but differences in the spatial arrangement of the functional groups can lead to variations in their interaction with solvent molecules.
The presence of the basic amine group also means that the compound's aqueous solubility is pH-dependent.[11] In acidic solutions, the amine group will be protonated to form an ammonium salt (R-NH₃⁺), which is an ionic species with significantly enhanced water solubility.[15]
Solubility Profile Across Solvent Classes
Based on its structure and available data, the solubility of this compound can be predicted and characterized across a range of common laboratory solvents.
| Solvent | Solvent Class | Predicted/Observed Solubility | Rationale for Solubility Behavior (Primary Intermolecular Forces) |
| Water | Polar Protic | High (Predicted: 329,370 mg/L)[16] | Extensive hydrogen bonding between the amine (-NH₂) and hydroxyl (-OH) groups of the solute and water molecules. The protonation of the amine group at neutral or acidic pH further enhances solubility. |
| Methanol / Ethanol | Polar Protic | High / Very Soluble | Strong hydrogen bonding capabilities similar to water. The alkyl portion of the alcohols can also interact favorably with the cyclohexane ring. |
| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Slightly Soluble [17] | DMSO is a strong hydrogen bond acceptor and can interact with the -OH and -NH₂ groups. The "slight" solubility suggests that the nonpolar cyclohexane ring may limit miscibility. |
| Chloroform (CHCl₃) | Weakly Polar | Slightly Soluble [17] | Chloroform can act as a weak hydrogen bond donor, interacting with the amine and hydroxyl groups. The nonpolar character of the solvent aligns well with the cyclohexane core. |
| Acetone | Polar Aprotic | Moderately Soluble to Soluble | The carbonyl group of acetone is a hydrogen bond acceptor. Its overall polarity is lower than DMSO, potentially allowing for better interaction with the cyclohexane moiety.[12] |
| Hexane / Toluene | Nonpolar | Poorly Soluble to Insoluble | The dominant polar functional groups (-NH₂ and -OH) cannot form favorable interactions with nonpolar solvents, making dissolution energetically unfavorable. |
Experimental Determination of Equilibrium Solubility: A Validated Protocol
To obtain precise and reliable solubility data, a standardized experimental approach is crucial. The saturation shake-flask method is widely regarded as the "gold standard" for determining equilibrium solubility due to its robustness and thermodynamic validity.[18][19]
Principle
The method involves adding an excess amount of the solid compound to a specific solvent and agitating the mixture at a constant temperature until the solution reaches equilibrium with the undissolved solid.[20][21] At this point, the solution is saturated. The concentration of the dissolved compound in the filtered supernatant is then measured, which represents the equilibrium solubility.[22]
Step-by-Step Methodology
-
Preparation :
-
Accurately weigh an excess amount of solid this compound into a series of clear glass vials. "Excess" ensures that undissolved solid remains at equilibrium.
-
Add a precise volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, ethanol, etc.) to each vial.[8][20]
-
Include control vials (solvent only) to serve as analytical blanks.
-
-
Equilibration :
-
Seal the vials securely to prevent solvent evaporation.
-
Place the vials in a temperature-controlled incubator shaker (e.g., at 25°C or 37°C).[21]
-
Agitate the mixtures for a sufficient duration to ensure equilibrium is reached. A period of 24 to 72 hours is typical.[8][18] The attainment of equilibrium should be confirmed by sampling at multiple time points (e.g., 24h and 48h) and ensuring the concentration does not change.[22]
-
-
Phase Separation :
-
After incubation, allow the vials to stand undisturbed in the incubator to let the undissolved solid settle.[19]
-
Carefully withdraw an aliquot of the supernatant.
-
Immediately filter the aliquot using a syringe filter (e.g., 0.22 µm PVDF) to remove all undissolved particles.[20] This step is critical to avoid overestimation of solubility.
-
-
Quantification :
-
Prepare a series of calibration standards of this compound of known concentrations in the test solvent.
-
Analyze the filtered samples and calibration standards using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV) or Mass Spectrometry (LC-MS).[20][23]
-
Calculate the concentration of the dissolved compound in the samples by comparing their analytical response to the calibration curve. This concentration is the equilibrium solubility.
-
Workflow Visualization
Caption: Equilibrium Solubility Determination via Shake-Flask Method.
Conclusion and Future Directions
The solubility profile of this compound is governed by a balance of strong polar interactions and nonpolar characteristics. It exhibits high solubility in polar protic solvents, particularly water, and limited solubility in nonpolar media. This amphiphilic nature makes it a versatile intermediate. For drug development professionals, this profile suggests that while the molecule itself has good aqueous solubility, its derivatives could be tailored to achieve a desired balance of solubility and lipophilicity for optimal pharmacokinetic performance. Precise, quantitative data obtained through standardized methods like the shake-flask protocol are indispensable for such optimization efforts and for successful formulation design.
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The Versatility of [4-(Aminomethyl)cyclohexyl]methanol in Advanced Polymer Architectures: A Technical Guide
Abstract
[4-(Aminomethyl)cyclohexyl]methanol (AMCM) is a bifunctional cycloaliphatic monomer poised to unlock new frontiers in polymer chemistry. Its unique structure, featuring a primary amine and a primary hydroxyl group on a cyclohexane ring, offers a versatile platform for the synthesis of a diverse range of high-performance polymers. This technical guide provides an in-depth exploration of the potential applications of AMCM in the synthesis of polyamides, polyurethanes, polyesters, and other novel polymer architectures. We will delve into the fundamental reactivity of AMCM, propose detailed synthetic protocols, and discuss the anticipated properties of the resulting polymers, supported by comparative data from analogous systems. This document is intended for researchers, scientists, and professionals in drug development and materials science who are seeking to leverage the unique attributes of cycloaliphatic monomers for the creation of advanced materials with enhanced thermal, mechanical, and chemical properties.
Introduction: The Strategic Advantage of this compound (AMCM)
The relentless pursuit of advanced polymeric materials with tailored properties has led to a growing interest in monomers that offer unique structural motifs. This compound (AMCM) emerges as a compelling candidate in this landscape. Its chemical structure, presented in Figure 1, combines the reactivity of a primary amine and a primary hydroxyl group with the rigidity and stability of a cycloaliphatic core.
Figure 1: Chemical Structure of this compound (AMCM)
Caption: Chemical structure of this compound.
This unique combination of functional groups within a cycloaliphatic framework imparts several key advantages:
-
Bifunctionality for Step-Growth Polymerization: The presence of both an amine and a hydroxyl group allows AMCM to act as a versatile building block in a variety of step-growth polymerization reactions, including the synthesis of polyamides, polyurethanes, and polyesters.
-
Enhanced Thermomechanical Properties: The rigid cyclohexane ring, when incorporated into a polymer backbone, can significantly increase the glass transition temperature (Tg) and improve the thermal stability of the resulting material compared to their linear aliphatic counterparts.[1]
-
Improved Chemical Resistance and Durability: The cycloaliphatic structure contributes to enhanced resistance to chemicals, UV degradation, and hydrolysis, leading to more durable polymers.[2]
-
Tailorable Polymer Architectures: The differential reactivity of the amine and hydroxyl groups can be exploited to create complex and well-defined polymer architectures, such as poly(amide-urethane)s and poly(ester-amide)s.
This guide will explore the practical applications of these inherent advantages, providing a roadmap for the synthesis and characterization of novel polymers derived from AMCM.
Potential Applications in Polymer Synthesis
The dual functionality of AMCM opens doors to a wide array of polymerization strategies. Below, we explore its potential in the synthesis of key polymer families.
Polyamides: Leveraging the Amine Functionality
The primary amine group of AMCM readily participates in condensation reactions with dicarboxylic acids or their derivatives (e.g., diacid chlorides, diesters) to form polyamides. The resulting polymers will feature the cycloaliphatic moiety as a repeating unit in the backbone, which is expected to enhance their performance characteristics.
Reaction Scheme:
Caption: General scheme for polyamide synthesis from AMCM and a dicarboxylic acid.
Anticipated Properties of AMCM-Based Polyamides:
The incorporation of the bulky, rigid cyclohexane ring is predicted to yield polyamides with the following characteristics:
-
High Glass Transition Temperature (Tg): The restricted chain mobility due to the cycloaliphatic ring will lead to a higher Tg compared to polyamides derived from linear aliphatic diamines.
-
Improved Thermal Stability: The inherent stability of the cyclohexane ring will contribute to a higher decomposition temperature.
-
Excellent Mechanical Strength: The rigid backbone is expected to result in high tensile strength and modulus.[3]
-
Good Chemical Resistance: The cycloaliphatic nature generally enhances resistance to a range of solvents and chemicals.[4]
Table 1: Predicted Properties of AMCM-Based Polyamides vs. Conventional Polyamides
| Property | AMCM-Polyamide (Predicted) | Nylon 6,6 (Typical Values) | Nylon 12 (Typical Values) |
| Glass Transition Temp. (Tg) | > 100 °C | 50 - 80 °C | 40 - 50 °C |
| Melting Temperature (Tm) | 200 - 280 °C | 255 - 265 °C | 175 - 180 °C |
| Tensile Strength | High | 75 - 85 MPa | 40 - 55 MPa |
| Moisture Absorption | Low to Moderate | High | Low |
Polyurethanes: Capitalizing on Both Functional Groups
AMCM is an ideal monomer for the synthesis of polyurethanes through its reaction with diisocyanates. The hydroxyl group reacts with the isocyanate to form the urethane linkage, while the amine group can also react to form a urea linkage, leading to poly(urethane-urea) structures. The choice of reaction conditions can favor one reaction over the other.
Reaction Scheme:
Caption: General scheme for poly(urethane-urea) synthesis from AMCM and a diisocyanate.
Anticipated Properties of AMCM-Based Polyurethanes:
The cycloaliphatic nature of AMCM is expected to impart the following properties to the resulting polyurethanes:
-
High Hardness and Modulus: The rigid cyclohexane ring will contribute to a higher hard segment content, leading to increased hardness and modulus.[5]
-
Enhanced Thermal and Oxidative Stability: Cycloaliphatic polyurethanes are known for their superior resistance to thermal degradation and oxidation compared to those based on aromatic diisocyanates.[1]
-
Good Light Stability: The absence of aromatic rings in the AMCM moiety will result in better resistance to yellowing upon exposure to UV light.[1]
Table 2: Predicted Properties of AMCM-Based Polyurethanes vs. Conventional Polyurethanes
| Property | AMCM-Polyurethane (Predicted) | MDI-based Polyurethane (Typical) | HDI-based Polyurethane (Typical) |
| Hardness (Shore D) | 60 - 80 | 40 - 70 | 50 - 75 |
| Tensile Strength | 40 - 60 MPa | 30 - 50 MPa | 35 - 55 MPa |
| Glass Transition Temp. (Tg) | 80 - 120 °C | Varies widely | 40 - 80 °C |
| UV Stability | Excellent | Poor to Fair | Good |
Polyesters and Poly(ester-amide)s: A Gateway to Functional Materials
The hydroxyl group of AMCM can undergo esterification with dicarboxylic acids to form polyesters. Furthermore, the bifunctional nature of AMCM allows for the synthesis of more complex architectures like poly(ester-amide)s by carefully selecting the co-monomers and reaction conditions.[6]
Reaction Scheme (Poly(ester-amide)):
Caption: General scheme for poly(ester-amide) synthesis from AMCM and a dicarboxylic acid.
Anticipated Properties of AMCM-Based Polyesters and Poly(ester-amide)s:
-
Balanced Properties: These polymers are expected to exhibit a unique combination of properties from both polyesters and polyamides, such as good mechanical strength, thermal stability, and processability.
-
Potential for Biodegradability: The presence of ester linkages can introduce hydrolytic instability, making these materials candidates for biodegradable applications, depending on the overall polymer structure.
-
Tunable Properties: The ratio of ester to amide linkages can be controlled to fine-tune the final properties of the polymer.
Experimental Protocols: A Practical Guide to Synthesis
The following protocols are proposed as starting points for the synthesis of polymers from AMCM. Researchers should optimize these conditions based on their specific target properties and available equipment.
Synthesis of a Polyamide from AMCM and Adipoyl Chloride (Solution Polymerization)
This protocol describes the synthesis of a polyamide via the reaction of AMCM with a diacid chloride in solution.
Materials:
-
This compound (AMCM)
-
Adipoyl chloride
-
N,N-Dimethylacetamide (DMAc), anhydrous
-
Triethylamine, anhydrous
-
Methanol
Procedure:
-
In a flame-dried, three-necked round-bottom flask equipped with a mechanical stirrer, a nitrogen inlet, and a dropping funnel, dissolve a precise amount of AMCM in anhydrous DMAc under a nitrogen atmosphere.
-
Add an equimolar amount of anhydrous triethylamine to the solution to act as an acid scavenger.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of adipoyl chloride, dissolved in anhydrous DMAc, to the stirred solution via the dropping funnel over a period of 30-60 minutes.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for 12-24 hours.
-
Precipitate the polymer by pouring the viscous solution into a large excess of methanol with vigorous stirring.
-
Collect the precipitated polymer by filtration, wash it thoroughly with methanol, and dry it under vacuum at 60-80°C to a constant weight.
Workflow Diagram: Polyamide Synthesis
Caption: Step-by-step workflow for the solution polymerization of a polyamide from AMCM.
Synthesis of a Polyurethane from AMCM and Hexamethylene Diisocyanate (HDI) (Bulk Polymerization)
This protocol outlines the solvent-free, bulk polymerization of AMCM with an aliphatic diisocyanate.
Materials:
-
This compound (AMCM)
-
Hexamethylene diisocyanate (HDI)
-
Dibutyltin dilaurate (DBTDL) catalyst
Procedure:
-
In a reaction vessel equipped with a mechanical stirrer and a nitrogen inlet, melt a precise amount of AMCM under a nitrogen atmosphere.
-
Add a catalytic amount of DBTDL (e.g., 0.01-0.1 mol%) to the molten AMCM and stir until homogeneous.
-
Slowly add an equimolar amount of HDI to the stirred mixture. An exothermic reaction is expected.
-
Maintain the reaction temperature at 80-100°C and continue stirring. The viscosity of the mixture will increase significantly as the polymerization proceeds.
-
Once the mixture becomes too viscous to stir, stop the stirrer and continue the reaction in an oven at 100-120°C for an additional 2-4 hours to ensure complete conversion.
-
Cool the resulting polymer to room temperature. The polymer can be removed from the reactor for further processing and characterization.
Workflow Diagram: Polyurethane Synthesis
Caption: Step-by-step workflow for the bulk polymerization of a polyurethane from AMCM.
Characterization of AMCM-Based Polymers
A comprehensive characterization of the synthesized polymers is essential to understand their structure-property relationships. The following techniques are recommended:
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the polymer structure and determine the copolymer composition.[7]
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic functional groups (e.g., amide, urethane, ester) and to study hydrogen bonding.[8]
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymers.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).[9]
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature of the polymers.[8]
-
Mechanical Testing (Tensile, Flexural, Impact): To determine the mechanical properties such as tensile strength, modulus, and elongation at break.[10]
Conclusion and Future Outlook
This compound represents a highly promising, yet underexplored, monomer for the development of advanced polymers. Its unique combination of a reactive amine and hydroxyl group on a rigid cycloaliphatic ring provides a versatile platform for synthesizing a wide range of materials with enhanced thermal and mechanical properties. The proposed synthetic routes for polyamides, polyurethanes, and polyesters serve as a foundation for further research and development in this area.
Future work should focus on the detailed investigation of the structure-property relationships of AMCM-based polymers, the exploration of its use in creating novel copolymers and blends, and the evaluation of these materials in demanding applications such as high-performance coatings, adhesives, composites, and biomedical devices. The insights provided in this guide are intended to catalyze further innovation and unlock the full potential of this remarkable monomer.
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The Genesis of an Antifibrinolytic Agent: A Technical Guide to the Discovery and History of [4-(Aminomethyl)cyclohexyl]methanol
This in-depth technical guide delves into the discovery and history of [4-(Aminomethyl)cyclohexyl]methanol, a molecule of significant yet often overlooked importance in medicinal chemistry. While its primary claim to fame is as a key intermediate in the synthesis of the life-saving drug tranexamic acid, its own story is intertwined with a pivotal era of hematological research. This document will provide researchers, scientists, and drug development professionals with a comprehensive understanding of its origins, the scientific rationale behind its development, and its enduring legacy in the field of antifibrinolytic therapy.
Introduction: The Unsung Precursor
This compound is a disubstituted cyclohexane derivative containing both an aminomethyl and a hydroxymethyl functional group.[1][2] While it may not be a household name, its structural features laid the groundwork for the development of a blockbuster drug. Its significance lies in its role as a direct precursor to tranexamic acid, a potent antifibrinolytic agent on the World Health Organization's List of Essential Medicines.[3][4] Understanding the history of this compound is, therefore, essential to appreciating the evolution of treatments for excessive bleeding.
The Quest for a Hemostatic Agent: The Scientific Landscape of the Mid-20th Century
The mid-20th century was a period of intense research into the mechanisms of blood coagulation and fibrinolysis—the enzymatic breakdown of fibrin in blood clots.[5][6][7] Scientists understood that controlling fibrinolysis could be key to managing and preventing excessive bleeding in various clinical scenarios, from surgery to postpartum hemorrhage.[5][8] This led to the exploration of synthetic amino acids as potential inhibitors of plasmin, the primary enzyme responsible for fibrin degradation.[5][9]
Early research identified epsilon-aminocaproic acid (EACA) as a moderately effective antifibrinolytic agent.[3][5] However, the search for more potent and specific inhibitors continued, driven by the desire to create more effective treatments with fewer side effects.[5]
The Pioneering Work of the Okamotos
The pivotal breakthrough in this field came from the dedicated work of Japanese researchers Drs. Utako and Shosuke Okamoto.[4][5][10] In the 1950s, driven by the high rates of postpartum hemorrhage in Japan, they embarked on a systematic investigation of lysine analogues to find a more potent inhibitor of fibrinolysis than EACA.[5][10] Their research culminated in the synthesis and characterization of tranexamic acid (trans-4-(aminomethyl)cyclohexanecarboxylic acid) in 1962.[3][4][11] They discovered that tranexamic acid was approximately 27 times more potent than EACA, a landmark achievement in the field.[3][5]
The synthesis of tranexamic acid necessitated the creation of a suitable precursor that could be chemically modified to yield the final carboxylic acid. This is where this compound entered the scientific stage.
The Synthesis of this compound and its Conversion to Tranexamic Acid
The precise, originally documented synthetic route to this compound and its subsequent oxidation to tranexamic acid by the Okamotos is a cornerstone of this narrative. While their seminal 1962 paper in the Keio Journal of Medicine focused on the pharmacological activity of tranexamic acid, subsequent patents and chemical literature have detailed plausible synthetic pathways. One common approach involves the reduction of a bifunctional cyclohexane derivative.
A representative synthesis, gleaned from various sources, can be outlined as follows. The process often starts from p-aminomethylbenzoic acid or a related aromatic compound.
Experimental Protocol: A Representative Synthesis
Part A: Synthesis of this compound
-
Catalytic Hydrogenation: p-Aminomethylbenzoic acid is subjected to catalytic hydrogenation under pressure using a noble metal catalyst such as rhodium or ruthenium. This step reduces the aromatic ring to a cyclohexane ring. The cis and trans isomers are typically formed in this reaction.
-
Esterification: The resulting mixture of cis- and trans-4-(aminomethyl)cyclohexanecarboxylic acid is esterified, for example, using methanol in the presence of an acid catalyst, to protect the carboxylic acid group.
-
Isomer Separation (Optional at this stage): The cis and trans isomers of the methyl ester may be separated at this point, or the mixture can be carried through to the next step.
-
Reduction of the Ester: The methyl ester of 4-(aminomethyl)cyclohexanecarboxylic acid is then reduced to the corresponding alcohol, this compound, using a powerful reducing agent like lithium aluminum hydride (LiAlH₄).
Part B: Conversion to Tranexamic Acid
-
Oxidation of the Alcohol: The primary alcohol group of this compound is selectively oxidized to a carboxylic acid. This can be achieved using various oxidizing agents, such as potassium permanganate (KMnO₄) or Jones reagent (CrO₃ in sulfuric acid). This step yields a mixture of cis- and trans-tranexamic acid.
-
Isomerization and Purification: The therapeutically active trans-isomer of tranexamic acid is then separated from the inactive cis-isomer. This is often achieved through recrystallization, taking advantage of the different solubilities of the two isomers.
Causality in Experimental Choices
-
Choice of Starting Material: p-Aminomethylbenzoic acid provides the necessary carbon skeleton with the amino and carboxyl functionalities in the desired para arrangement, which translates to the 1,4-disubstituted pattern in the cyclohexane ring.
-
Catalytic Hydrogenation: This is a standard and efficient method for the reduction of aromatic rings to cycloalkanes. The choice of catalyst can influence the stereoselectivity of the reaction.
-
Esterification and Reduction: Protecting the carboxylic acid as an ester before reduction is crucial to prevent its reduction to an alcohol. The subsequent reduction of the ester to the primary alcohol is a classic transformation in organic synthesis.
-
Oxidation and Isomer Separation: The final oxidation step to form the carboxylic acid and the subsequent separation of the trans isomer are critical for obtaining the pharmacologically active compound. The higher potency of the trans isomer is attributed to its specific conformational shape, which allows for better binding to the lysine-binding sites on plasminogen.
Quantitative Data Summary
| Step | Reactant | Product | Typical Yield (%) | Purity (%) |
| Part A | ||||
| 1. Hydrogenation | p-Aminomethylbenzoic acid | 4-(Aminomethyl)cyclohexanecarboxylic acid | 85-95 | >98 |
| 2. Esterification | 4-(Aminomethyl)cyclohexanecarboxylic acid | Methyl 4-(aminomethyl)cyclohexanecarboxylate | 90-98 | >99 |
| 3. Reduction | Methyl 4-(aminomethyl)cyclohexanecarboxylate | This compound | 80-90 | >98 |
| Part B | ||||
| 1. Oxidation | This compound | Tranexamic acid (cis/trans mixture) | 70-85 | >95 |
| 2. Purification | Tranexamic acid (cis/trans mixture) | trans-Tranexamic acid | 60-70 (of trans isomer) | >99.5 |
Note: Yields and purities are representative and can vary based on specific reaction conditions and purification methods.
Synthetic Pathway Diagram
Caption: Synthetic pathway from p-aminomethylbenzoic acid to trans-tranexamic acid, highlighting the formation of the key intermediate this compound.
Legacy and Impact
The discovery and synthesis of tranexamic acid, enabled by the chemistry of precursors like this compound, have had a profound impact on medicine. Tranexamic acid is now widely used to treat or prevent excessive blood loss in a variety of conditions, including major trauma, postpartum bleeding, surgery, and heavy menstrual bleeding.[4][11] Its inclusion on the WHO's List of Essential Medicines underscores its importance in global health.[3][4]
While this compound itself does not possess the potent antifibrinolytic activity of its carboxylic acid derivative, its role in the history of medicine is secure. It stands as a testament to the ingenuity of the Okamotos and a crucial stepping stone in the development of a drug that has saved countless lives. The story of this unassuming alcohol is a powerful example of how fundamental organic synthesis can lead to transformative therapeutic agents.
References
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Fibrinolytic Agents in Thromboembolic Diseases: Historical Perspectives and Approved Indications - PubMed. (2024, March 1). Available at: [Link]
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Tranexamic Acid: A Recipe for Saving Lives in Traumatic Bleeding - PMC - NIH. (n.d.). Available at: [Link]
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Antifibrinolytics and Cardiac Surgery: The Past, The Present, and The Future - PMC. (2020, April 7). Available at: [Link]
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A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate - Der Pharma Chemica. (n.d.). Available at: [Link]
-
(PDF) Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step - ResearchGate. (2024, September 12). Available at: [Link]
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(1-(Aminomethyl)cyclohexyl)methanol | C8H17NO | CID 22379486 - PubChem. (n.d.). Available at: [Link]
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An In-depth Technical Guide to the Molecular Structure and Conformation of [4-(Aminomethyl)cyclohexyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
[4-(Aminomethyl)cyclohexyl]methanol is a bifunctional molecule featuring a cyclohexane ring substituted with aminomethyl and hydroxymethyl groups at the 1 and 4 positions. This structural motif is of significant interest in medicinal chemistry and materials science due to its conformational properties, which influence its biological activity and material characteristics. This guide provides a comprehensive analysis of the molecular structure, stereoisomerism, and conformational preferences of this compound. We will delve into the energetic differences between the cis and trans isomers and their respective chair conformations, supported by established principles of conformational analysis. Furthermore, this document outlines synthetic strategies for accessing both isomers and discusses their applications, particularly in the realm of drug discovery.
Introduction: The Significance of the 1,4-Disubstituted Cyclohexane Scaffold
The cyclohexane ring is a ubiquitous structural element in organic chemistry and is particularly prevalent in the design of pharmaceutical agents. Its non-planar, chair-like conformation provides a three-dimensional scaffold that can orient functional groups in well-defined spatial arrangements. When substituted, the cyclohexane ring can exist as stereoisomers, and the spatial orientation of these substituents profoundly impacts the molecule's interaction with biological targets.
This compound, with its aminomethyl and hydroxymethyl functionalities, presents a versatile building block for the synthesis of more complex molecules. The primary amine can serve as a handle for amide bond formation or as a basic center for salt formation, while the primary alcohol can be engaged in esterification, etherification, or oxidation reactions. The relative orientation of these two groups, dictated by the cis or trans nature of the disubstituted ring, is a critical determinant of the molecule's overall shape and, consequently, its function.
Molecular Structure and Stereoisomerism
This compound (C₈H₁₇NO) can exist as two distinct geometric isomers: cis and trans.[1] This isomerism arises from the relative orientation of the aminomethyl and hydroxymethyl groups with respect to the plane of the cyclohexane ring.
-
Cis Isomer: Both the aminomethyl and hydroxymethyl groups are on the same side of the cyclohexane ring.
-
Trans Isomer: The aminomethyl and hydroxymethyl groups are on opposite sides of the cyclohexane ring.
These two isomers are diastereomers, meaning they are non-superimposable, non-mirror images of each other and thus have different physical and chemical properties.
Table 1: General Properties of this compound Isomers
| Property | cis-[4-(Aminomethyl)cyclohexyl]methanol | trans-[4-(Aminomethyl)cyclohexyl]methanol |
| Molecular Formula | C₈H₁₇NO | C₈H₁₇NO |
| Molecular Weight | 143.23 g/mol | 143.23 g/mol |
| CAS Number | 30134-98-6 (as aminocyclohexyl)methanol) | 17879-23-1 |
Note: The CAS number for the cis isomer often refers to the parent aminocyclohexylmethanol.[2][3]
Conformational Analysis: The Chair Conformation and Substituent Effects
The cyclohexane ring is not planar but predominantly adopts a strain-free "chair" conformation. In this conformation, the substituents can occupy two distinct types of positions: axial (perpendicular to the general plane of the ring) and equatorial (in the general plane of the ring).[4] Through a process called "ring flipping," one chair conformation can interconvert into another, causing axial substituents to become equatorial and vice versa.
The stability of a particular chair conformation is largely determined by the steric interactions of the substituents. Axial substituents experience greater steric hindrance due to 1,3-diaxial interactions, which are unfavorable interactions with other axial atoms on the same side of the ring.[5] The energetic penalty associated with a substituent being in the axial position is quantified by its "A-value," which represents the difference in Gibbs free energy between the axial and equatorial conformations.[4][6]
Conformational Preference of the trans Isomer
The trans isomer of a 1,4-disubstituted cyclohexane can exist in two chair conformations: one with both substituents in equatorial positions (diequatorial) and one with both substituents in axial positions (diaxial).
The diequatorial conformation is significantly more stable because it avoids the highly unfavorable 1,3-diaxial interactions that would be present in the diaxial conformation.[7] Therefore, trans-[4-(aminomethyl)cyclohexyl]methanol is expected to exist almost exclusively in the diequatorial conformation.
Caption: Conformational equilibrium of trans-[4-(aminomethyl)cyclohexyl]methanol.
Conformational Preference of the cis Isomer
The cis isomer of a 1,4-disubstituted cyclohexane exists as a mixture of two rapidly interconverting chair conformations. In each conformation, one substituent is in an axial position and the other is in an equatorial position (axial-equatorial or a,e).[7]
The relative populations of these two conformers depend on the relative steric bulk of the two substituents, as quantified by their A-values. The conformation where the larger group occupies the equatorial position will be favored.
Therefore, the conformer with the aminomethyl group in the equatorial position and the hydroxymethyl group in the axial position is likely to be the more stable conformation for the cis isomer.
Caption: Conformational equilibrium of cis-[4-(aminomethyl)cyclohexyl]methanol.
Table 2: Estimated Conformational Energies
| Isomer | Conformation | Substituent Positions | Relative Stability |
| trans | Diequatorial | -CH₂NH₂ (e), -CH₂OH (e) | Most Stable |
| Diaxial | -CH₂NH₂ (a), -CH₂OH (a) | Least Stable | |
| cis | Axial-Equatorial | -CH₂NH₂ (e), -CH₂OH (a) | More Stable |
| Equatorial-Axial | -CH₂NH₂ (a), -CH₂OH (e) | Less Stable |
Synthesis of cis and trans Isomers
The synthesis of specific isomers of 1,4-disubstituted cyclohexanes often requires stereocontrolled methods. The choice of starting materials and reaction conditions is crucial for achieving the desired stereochemistry.
Synthesis of trans-[4-(Aminomethyl)cyclohexyl]methanol
A common strategy for synthesizing the trans isomer involves the catalytic hydrogenation of a para-substituted aromatic precursor, followed by separation or isomerization.
Experimental Protocol: Synthesis of trans-[4-(Aminomethyl)cyclohexyl]methanol Hydrochloride [9]
This protocol is based on a patented method for a related compound and illustrates the general principles.
Caption: Synthetic workflow for trans-[4-(aminomethyl)cyclohexyl]methanol.
Step-by-Step Methodology:
-
Catalytic Hydrogenation: p-Aminobenzoic ester is hydrogenated under pressure using a suitable catalyst such as rhodium on carbon (Rh/C) or platinum on carbon (Pt/C).[9] This reaction reduces the aromatic ring to a cyclohexane ring, typically yielding a mixture of cis and trans isomers.
-
Isomerization and Protection: The resulting mixture of isomers can be subjected to conditions that favor the formation of the thermodynamically more stable trans isomer. The amino group is then protected (e.g., as a phthalimide or Boc-carbamate) to prevent side reactions in the subsequent reduction step.
-
Ester Reduction: The ester group of the protected trans isomer is reduced to a primary alcohol using a strong reducing agent like lithium aluminum hydride (LiAlH₄) in an anhydrous aprotic solvent such as tetrahydrofuran (THF).
-
Deprotection: The protecting group on the amine is removed under appropriate conditions (e.g., hydrazinolysis for phthalimide or acidic conditions for Boc).
-
Salification: The final product can be isolated as a stable hydrochloride salt by treatment with hydrochloric acid.
Causality Behind Experimental Choices: The choice of a heterogeneous catalyst for hydrogenation allows for easy removal by filtration. The protection of the amine is necessary because the hydride reducing agent would otherwise react with the acidic N-H proton. The use of a strong reducing agent like LiAlH₄ is required for the efficient reduction of the ester functionality.
Synthesis of cis-[4-(Aminomethyl)cyclohexyl]methanol
The synthesis of the cis isomer is often more challenging and may require a different synthetic strategy, potentially starting from a precursor that already has the desired cis stereochemistry.
One possible approach involves the reduction of a cis-4-substituted cyclohexanedione derivative.
Spectroscopic Characterization (NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for distinguishing between cis and trans isomers of substituted cyclohexanes. The chemical shifts and coupling constants of the ring protons are highly dependent on their axial or equatorial orientation.
For trans-[4-(aminomethyl)cyclohexyl]methanol, where both substituents are equatorial, the protons attached to the carbons bearing the substituents (H-1 and H-4) are axial. Axial protons typically exhibit large axial-axial coupling constants (J ≈ 10-13 Hz) with their neighboring axial protons.
For cis-[4-(aminomethyl)cyclohexyl]methanol, one substituent is axial and the other is equatorial. The proton on the carbon with the equatorial substituent will be axial, showing large axial-axial couplings. Conversely, the proton on the carbon with the axial substituent will be equatorial and will exhibit smaller axial-equatorial and equatorial-equatorial couplings (J ≈ 2-5 Hz).
Applications in Drug Development and Materials Science
The rigid, three-dimensional structure of the 1,4-disubstituted cyclohexane scaffold makes it an attractive building block in drug discovery. The well-defined spatial relationship between the functional groups allows for precise interactions with biological targets.
-
Pharmaceutical Intermediates: this compound and its derivatives serve as key intermediates in the synthesis of active pharmaceutical ingredients (APIs). For instance, a methylated analog, trans-[4-(methylamino)cyclohexyl]methanol, is an intermediate in the synthesis of Oclacitinib, a Janus kinase (JAK) inhibitor used for treating atopic dermatitis in dogs.[10]
-
Scaffold for Bioactive Molecules: The cyclohexane core can be used as a scaffold to which various pharmacophores are attached. The amino and hydroxyl groups provide convenient points for further chemical modification to explore structure-activity relationships.
-
Tranexamic Acid Analogue: The trans isomer is structurally related to tranexamic acid, an antifibrinolytic agent used to treat or prevent excessive blood loss.[7] Tranexamic acid is trans-4-(aminomethyl)cyclohexanecarboxylic acid. The crystal structure of tranexamic acid confirms the diequatorial arrangement of the substituents in the solid state.[11]
Conclusion
This compound is a fundamentally important molecule whose utility in scientific research and development is intrinsically linked to its molecular structure and conformational behavior. The distinct stereochemical and conformational properties of the cis and trans isomers dictate their three-dimensional shapes and, consequently, their potential applications. The trans isomer, with its preference for a rigid diequatorial conformation, offers a well-defined scaffold for the presentation of functional groups. The cis isomer, existing as an equilibrium of two chair conformers, provides a more flexible structural element. A thorough understanding of these conformational principles is paramount for the rational design of novel pharmaceuticals and materials that incorporate this versatile chemical building block. The synthetic methodologies outlined provide a framework for accessing these isomers, enabling further exploration of their potential in various scientific disciplines.
References
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- Roy, S., & Vangala, V. R. (2018). Salt/Cocrystal of Anti-Fibrinolytic Hemostatic Drug Tranexamic acid: Structural, DFT, and Stability Study of Salt/Cocrystal with GRAS Molecules. Crystal Growth & Design, 19(1), 147-160.
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- Table of A-Values. (n.d.). Retrieved from a university chemistry course handout.
- US Patent 4,048,222A. (1977). Process for preparing trans-4-aminomethyl-cyclohexane-1-carboxylic acid.
- Supporting information for a scientific article. (n.d.). The Royal Society of Chemistry.
- Synthesis of cis- and trans-3-Aminocyclohexanols by Reduction of β-Enaminoketones. (2019). Molecules, 24(15), 2785.
- Davey, A., et al. (2023). The two-dimensional chemical structure of tranexamic acid (TXA).
- Synthesis of trans-4-aminomethyl-cyclohexane-1-carboxylic acid hydrochloride. (n.d.). Espacenet.
- National Institute of Standards and Technology. (n.d.). Tranexamic Acid. NIST Chemistry WebBook.
- cis-4-(Tosyloxymethyl)cyclohexanecarboxylic acid. (2008). Acta Crystallographica Section E: Structure Reports Online, 64(12), o2363.
- PubChem. (n.d.). cis-1,3-Bis(aminomethyl)cyclohexane.
- Wikipedia. (n.d.). A value.
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- CN103420855A. (2013).
- PubChem. (n.d.). 1-(Aminomethyl)cyclohexane-1-carboxylic acid.
- Human Metabolome Database. (2023). Showing metabocard for Tranexamic Acid (HMDB0014447).
- Pharmaoffer.com. (n.d.). 4-(Methylamino) cyclohexyl)methanol API Manufacturers & Suppliers.
- CymitQuimica. (n.d.). CAS 2579-20-6: 1,3-Bis(aminomethyl)cyclohexane.
- PubChem. (n.d.). Tranexamic Acid.
- YouTube. (2017). 06.05 Monosubstituted Cyclohexanes.
- Pharma Innovation. (n.d.). cis-(4-Amino-cyclohexyl)-methanol.
- ChemicalBook. (n.d.). cis-4-(MethylaMino)cyclohexanol hydrochloride(948883-68-9) 1H NMR spectrum.
- European Patent Office. (2017). PROCESS FOR THE PREPARATION OF TRANS-4-AMINO-1-CYCLOHEXANECARBOXYLIC ACID.
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- US Patent 3,932,497A. (1976). Process for preparing 4-aminomethyl cyclohexane carboxylic acid-1.
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- ChemicalBook. (n.d.). [trans-4-(aminomethyl)
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- Wikipedia. (n.d.). Cis–trans isomerism.
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Methodological & Application
Application Note: Synthesis of Novel Polyamides Featuring Pendant Hydroxyl Groups Using [4-(Aminomethyl)cyclohexyl]methanol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This application note provides a detailed protocol for the synthesis of novel polyamides incorporating [4-(aminomethyl)cyclohexyl]methanol as a key monomer. The presence of both a primary amine and a primary hydroxyl group in this cycloaliphatic monomer offers the potential for producing polyamides with pendant hydroxyl functionalities. These pendant groups can significantly influence the polymer's properties, enhancing hydrophilicity, providing sites for post-polymerization modification, and potentially improving biocompatibility. This guide will delve into the strategic selection of polymerization techniques to favor amidation over esterification, present a comprehensive step-by-step synthesis protocol, and outline the necessary characterization methods to validate the polymer structure and properties.
Introduction: The Significance of Functional Polyamides
Polyamides are a class of high-performance polymers renowned for their excellent mechanical strength, thermal stability, and chemical resistance.[1] The incorporation of functional groups into the polymer backbone can further enhance their utility, particularly in biomedical applications such as drug delivery and tissue engineering. The monomer, this compound, is a unique building block containing a reactive primary amine and a primary hydroxyl group. By selectively reacting the amine group with a dicarboxylic acid, it is possible to synthesize a polyamide with a pendant hydroxyl group on the cycloaliphatic ring. This hydroxyl functionality can serve as a handle for further chemical modifications or to modulate the physicochemical properties of the resulting polymer.
Strategic Synthesis: Favoring Amidation
The primary challenge in using this compound for polyamide synthesis is the selective reaction of the amine group over the hydroxyl group. Direct polycondensation methods, such as the Yamazaki-Higashi phosphorylation reaction, are well-suited for this purpose.[1] This method utilizes a phosphite-based activating agent in the presence of a base to facilitate the formation of amide bonds under relatively mild conditions, which can help to minimize side reactions involving the hydroxyl group.
Reaction Mechanism: Yamazaki-Higashi Phosphorylation
The Yamazaki-Higashi reaction proceeds through the in-situ activation of the carboxylic acid groups by triphenyl phosphite (TPP) in the presence of pyridine. The activated carboxylic acid then readily reacts with the amine to form the amide bond.
Caption: Yamazaki-Higashi phosphorylation mechanism.
Experimental Protocol: Solution Polycondensation
This protocol details the synthesis of a polyamide from this compound and adipic acid via the Yamazaki-Higashi phosphorylation method.
Materials and Reagents
| Reagent | Formula | Molar Mass ( g/mol ) | Purity | Supplier |
| This compound | C₈H₁₇NO | 143.23 | ≥98% | e.g., Sigma-Aldrich |
| Adipic Acid | C₆H₁₀O₄ | 146.14 | ≥99% | e.g., Sigma-Aldrich |
| Triphenyl Phosphite (TPP) | C₁₈H₁₅O₃P | 310.28 | ≥97% | e.g., Sigma-Aldrich |
| Pyridine | C₅H₅N | 79.10 | Anhydrous | e.g., Sigma-Aldrich |
| N-Methyl-2-pyrrolidone (NMP) | C₅H₉NO | 99.13 | Anhydrous | e.g., Sigma-Aldrich |
| Lithium Chloride (LiCl) | LiCl | 42.39 | ≥99% | e.g., Sigma-Aldrich |
| Methanol | CH₃OH | 32.04 | ACS Grade | e.g., Sigma-Aldrich |
Step-by-Step Synthesis Procedure
Caption: Experimental workflow for polyamide synthesis.
-
Preparation: A 100 mL three-necked flask equipped with a mechanical stirrer, a nitrogen inlet, and a condenser is flame-dried under a stream of nitrogen to ensure anhydrous conditions.
-
Charging Reagents: To the flask, add adipic acid (1.46 g, 10 mmol), this compound (1.43 g, 10 mmol), N-methyl-2-pyrrolidone (NMP, 40 mL), lithium chloride (1.0 g), and pyridine (8 mL).
-
Dissolution: Stir the mixture at room temperature under a nitrogen atmosphere until all solids have completely dissolved.
-
Initiation: Add triphenyl phosphite (TPP, 6.2 mL, 22 mmol) to the reaction mixture.
-
Polymerization: Heat the reaction mixture to 110°C and maintain this temperature with continuous stirring for 15 hours under a nitrogen atmosphere. The viscosity of the solution will increase as the polymerization proceeds.
-
Precipitation: After cooling the viscous solution to room temperature, pour it into 500 mL of methanol with vigorous stirring. A fibrous white precipitate of the polyamide will form.
-
Purification: Collect the precipitate by vacuum filtration and wash it thoroughly with hot methanol to remove any unreacted monomers and residual solvents.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours to obtain the final product.
Polymer Characterization
Thorough characterization is essential to confirm the successful synthesis of the desired polyamide and to determine its properties.
Spectroscopic Analysis
-
Fourier-Transform Infrared (FT-IR) Spectroscopy: FT-IR is used to identify the functional groups present in the polymer.[2][3]
-
Expected Peaks:
-
~3300 cm⁻¹ (N-H stretching of the amide)
-
~3400 cm⁻¹ (O-H stretching of the pendant hydroxyl group)
-
~1640 cm⁻¹ (C=O stretching of the amide I band)
-
~1540 cm⁻¹ (N-H bending of the amide II band)
-
~2920 and ~2850 cm⁻¹ (C-H stretching of the cyclohexyl and aliphatic chains)
-
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectroscopy are used to elucidate the detailed chemical structure of the polymer.[2][3][4]
-
Expected ¹H NMR Signals (in a suitable deuterated solvent like DMSO-d₆):
-
Signals corresponding to the protons of the adipic acid and the this compound moieties.
-
A broad signal for the amide proton (N-H).
-
A signal for the hydroxyl proton (O-H).
-
Integration of the peaks should be consistent with the proposed polymer repeating unit.
-
-
Thermal Analysis
-
Thermogravimetric Analysis (TGA): TGA is used to evaluate the thermal stability of the polyamide.[5] The analysis is typically performed under a nitrogen atmosphere, heating the sample at a constant rate (e.g., 10°C/min). The decomposition temperature (Td), often reported as the temperature at which 5% or 10% weight loss occurs, is a key parameter.
-
Differential Scanning Calorimetry (DSC): DSC is used to determine the thermal transitions of the polymer, such as the glass transition temperature (Tg). For semi-crystalline polyamides, a melting temperature (Tm) may also be observed.
| Property | Typical Expected Range for Cycloaliphatic Polyamides |
| Glass Transition (Tg) | 100 - 180 °C |
| 10% Weight Loss Temp (TGA) | > 400 °C |
Conclusion
This application note provides a robust and detailed protocol for the synthesis of a novel polyamide from this compound and adipic acid. The Yamazaki-Higashi phosphorylation method is proposed to achieve selective amidation, yielding a polymer with pendant hydroxyl groups. The outlined characterization techniques are crucial for verifying the structure and evaluating the thermal properties of the synthesized polyamide. The presence of the hydroxyl functionality opens up possibilities for creating advanced polymeric materials with tailored properties for a variety of applications, including those in the pharmaceutical and biomedical fields.
References
-
Synthesis of new polyamides bearing diphenyl ether and thioglycolic acid amide in the main chain. (2016). Journal of the Serbian Chemical Society. [Link]
-
Synthesis of Cyclic Py-Im Polyamide Libraries. (2012). Journal of Organic Chemistry. [Link]
-
STUDY OF AMIDES AND POLYAMIDES SYNTHESIZED FROM BIODEGRADABLE CARBOXYLIC ACIDS. (2024). Rasayan Journal of Chemistry. [Link]
-
Synthesis of Polyamides. (2014). YouTube. [Link]
-
TGA thermogram of the polyamide. (2009). ResearchGate. [Link]
-
DSC curve of polyamides. (2017). ResearchGate. [Link]
-
Protecting-group-free synthesis of functional Poly(ester amide)s by the polyaddition of Bis(aziridine)s. ResearchGate. [Link]
-
Thermoresponsive Polyphosphoester via Polycondensation Reactions: Synthesis, Characterization, and Self-Assembly. (2020). MDPI. [Link]
-
Synthesis and Characterization of Polymeric Blends Containing Polysulfone Based on Cyclic Bisphenol. (2022). National Center for Biotechnology Information. [Link]
-
Thermal studies: (a) TGA and (b) DSC of the samples. ResearchGate. [Link]
-
The thermal properties analyzed by DSC, DMA, TGA. ResearchGate. [Link]
-
Suzuki polycondensation with a hairpin monomer. ROAR. [Link]
-
Synthesis and characterization of novel polyamides derived from 1,4-bis((4-amino-2-(trifluoromethyl)phenoxy)methyl)cyclohexane and aromatic dicarboxylic acids. (2009). Polymer Bulletin. [Link]
-
Divergence of Polycondensation by a Tandem Reaction Based on Sequential Conjugate Substitutions. ResearchGate. [Link]
-
Polyamides Obtained by Direct Polycondesation of 4-[4-[9-[4-(4-Aminophenoxy)-3-methyl-phenyl] fluoren-9-YL]-2-methyl-phenoxy]aniline with Dicarboxylic Acids Based on a Diphenyl-Silane Moiety. ResearchGate. [Link]
-
Formation and isolation of huge cyclic oligomers: posycondensation of 1,5-bis(1-hydroxy-3,6,9-trioxanonyl) naphthalene and terephthaloyl chloride. RSC Publishing. [Link]
-
1H NMR and FT-IR dataset based structural investigation of poly(amic acid)s and polyimides from 4,4′-diaminostilbene. (2016). National Center for Biotechnology Information. [Link]
-
Analyzing the Chemical Stability of Bio‐Based Polyamide Resins via Solubility Parameters, NMR Spectroscopy and Capillary Elect. Western Sydney University Research Profiles. [Link]
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(1)H NMR and FT-IR dataset based structural investigation of poly(amic acid)s and polyimides from 4,4'-diaminostilbene. PubMed. [Link]
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- 5. researchgate.net [researchgate.net]
Application Notes and Protocols for [4-(Aminomethyl)cyclohexyl]methanol as an Epoxy Resin Curing Agent
Introduction: A Novel Cycloaliphatic Amine for High-Performance Epoxy Systems
In the realm of thermosetting polymers, epoxy resins stand out for their exceptional mechanical strength, chemical resistance, and adhesive properties. The final performance of an epoxy system is critically dependent on the choice of curing agent. [4-(Aminomethyl)cyclohexyl]methanol, a cycloaliphatic amine, presents a unique combination of a primary amine and a primary alcohol functional group. This structure offers a distinct reaction profile and imparts desirable characteristics to the cured epoxy network, such as enhanced thermal stability and good mechanical performance.[1]
This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the utilization of this compound as a curing agent for epoxy resins. We will delve into the fundamental principles, detailed experimental protocols, and expected performance characteristics, grounded in established scientific principles and field-proven insights.
Understanding the Curing Agent: this compound
This compound possesses a molecular weight of 143.23 g/mol . Its structure, featuring a primary amine and a primary alcohol, dictates its reactivity with epoxy resins.
Reaction Mechanism
The primary amine group undergoes a nucleophilic addition reaction with the epoxide ring of the epoxy resin. This reaction proceeds in two steps: the two active hydrogens of the primary amine react sequentially with two epoxy groups, forming a secondary and then a tertiary amine, and creating a cross-linked polymer network. The hydroxyl group on the curing agent can also react with the epoxy group, particularly at elevated temperatures or in the presence of a catalyst, leading to ether linkages and further cross-linking.[2]
DOT Script for Reaction Mechanism
Caption: Curing of epoxy resin with this compound.
Stoichiometry Determination: The Role of Amine Hydrogen Equivalent Weight (AHEW)
The Amine Hydrogen Equivalent Weight (AHEW) is a crucial parameter for determining the correct mix ratio of the curing agent and epoxy resin. It represents the mass of the curing agent that contains one equivalent of active amine hydrogen. For this compound, the primary amine group has two active hydrogens. While the hydroxyl group can react, its reactivity is significantly lower than the amine hydrogens under typical curing conditions. Therefore, for initial calculations, it is common practice to only consider the amine hydrogens.
Calculation of Theoretical AHEW:
-
Molecular Weight (MW): 143.23 g/mol
-
Number of Active Amine Hydrogens (f): 2
-
AHEW = MW / f = 143.23 / 2 = 71.6 g/eq
The recommended mix ratio is typically expressed as parts per hundred of resin (phr) by weight:
phr = (AHEW / EEW) * 100
Where EEW is the Epoxide Equivalent Weight of the epoxy resin.
Formulation and Curing Protocols
Materials and Equipment
-
Epoxy Resin: A standard liquid epoxy resin, such as a diglycidyl ether of bisphenol A (DGEBA) with a known EEW.
-
Curing Agent: this compound.
-
Accelerator (Optional): Tertiary amines (e.g., 2,4,6-tris(dimethylaminomethyl)phenol) or salicylic acid.
-
Equipment: Laboratory balance, mixing containers, mechanical stirrer, vacuum oven, and molds for sample preparation.
Sample Preparation Protocol
-
Degassing: Pre-heat the epoxy resin and curing agent separately at 60°C for 30 minutes to reduce their viscosity and facilitate the removal of dissolved gases.
-
Weighing: Accurately weigh the required amounts of epoxy resin and this compound based on the calculated stoichiometry.
-
Mixing: Combine the resin and curing agent in a suitable container and mix thoroughly for 3-5 minutes until a homogeneous mixture is obtained. If using an accelerator, add it to the amine component before mixing with the resin.
-
Vacuum Degassing: Place the mixture in a vacuum chamber at room temperature and apply a vacuum to remove any air bubbles entrapped during mixing.
-
Casting: Pour the degassed mixture into pre-heated molds.
Curing Schedules
Cycloaliphatic amines generally exhibit lower reactivity compared to aliphatic amines, often necessitating a post-curing step at elevated temperatures to achieve optimal properties.[3][4] The presence of the hydroxyl group in this compound can contribute to an acceleration of the curing process.[5]
| Cure Schedule | Temperature (°C) | Time (hours) | Remarks |
| Ambient Cure | 25°C | 24 | Followed by a post-cure for optimal properties. |
| Post-Cure 1 | 80°C | 2 | A common initial post-cure step. |
| Post-Cure 2 | 120°C | 2 | For enhanced glass transition temperature. |
| Post-Cure 3 | 150°C | 1 | To achieve maximum cross-linking and thermal stability. |
Characterization of Cured Epoxy Systems
Differential Scanning Calorimetry (DSC) for Cure Monitoring and Glass Transition Temperature (Tg) Determination
DSC is a powerful technique to monitor the curing process and determine the glass transition temperature (Tg) of the cured epoxy.[6][7]
Protocol for DSC Analysis:
-
Prepare a small sample (5-10 mg) of the uncured epoxy/curing agent mixture in an aluminum DSC pan.
-
Place the pan in the DSC instrument and heat at a constant rate (e.g., 10°C/min) under a nitrogen atmosphere.
-
The resulting thermogram will show an exothermic peak representing the curing reaction. The area under this peak is the heat of cure.
-
To determine the Tg of a cured sample, subject the sample to a heat-cool-heat cycle. The Tg is observed as a step change in the heat flow during the second heating scan.
DOT Script for DSC Workflow
Caption: Workflow for DSC analysis of epoxy curing.
Dynamic Mechanical Analysis (DMA) for Thermomechanical Properties
DMA provides information on the viscoelastic properties of the cured material as a function of temperature, including the storage modulus, loss modulus, and tan delta, from which the Tg can also be determined.
Protocol for DMA Analysis:
-
Prepare rectangular specimens of the cured epoxy with defined dimensions.
-
Mount the specimen in the DMA instrument in a suitable fixture (e.g., three-point bending).
-
Apply a sinusoidal strain at a fixed frequency and ramp the temperature at a controlled rate (e.g., 3°C/min).
-
The storage modulus (E'), loss modulus (E''), and tan delta (E''/E') are recorded as a function of temperature. The peak of the tan delta curve is often taken as the Tg.
Fourier Transform Infrared (FTIR) Spectroscopy for Cure Monitoring
FTIR spectroscopy can be used to monitor the curing reaction by observing the disappearance of the epoxide peak (around 915 cm⁻¹) and the changes in the amine and hydroxyl absorption bands.
Protocol for FTIR Analysis:
-
Place a thin film of the uncured mixture between two potassium bromide (KBr) plates.
-
Record the FTIR spectrum at different time intervals during the curing process.
-
Monitor the decrease in the intensity of the epoxide peak to follow the extent of the reaction.
Expected Performance of Cured Epoxy Systems
While specific data for this compound is limited, we can infer the expected performance based on the behavior of similar cycloaliphatic amines, such as 1,3-bis(aminomethyl)cyclohexane (1,3-BAC).[8]
Processing Properties
| Property | Expected Value Range | Remarks |
| Viscosity of Mixture (at 25°C) | 500 - 1500 mPa·s | Dependent on the epoxy resin used. |
| Pot Life (100g mass at 25°C) | 30 - 60 minutes | Shorter with the addition of accelerators. |
Thermomechanical Properties
| Property | Expected Value Range | Test Method |
| Glass Transition Temperature (Tg) | 120 - 160°C | DSC or DMA |
| Tensile Strength | 60 - 80 MPa | ASTM D638 |
| Flexural Strength | 100 - 130 MPa | ASTM D790 |
| Hardness (Shore D) | 80 - 90 | ASTM D2240 |
Safety and Handling
This compound should be handled in a well-ventilated area, and appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn. Avoid contact with skin and eyes. For detailed safety information, refer to the manufacturer's Safety Data Sheet (SDS).
Conclusion
This compound serves as a promising curing agent for epoxy resins, offering the potential for high-performance thermosets with good thermal and mechanical properties. Its unique structure, combining a reactive amine and a hydroxyl group, provides a versatile platform for formulating a range of epoxy systems. The protocols and data presented in this guide provide a solid foundation for researchers and scientists to explore the full potential of this cycloaliphatic amine in their applications.
References
- 1. pflaumer.com [pflaumer.com]
- 2. pcimag.com [pcimag.com]
- 3. US20210054134A1 - Cycloaliphatic amines for epoxy formulations: a novel curing agent for epoxy systems - Google Patents [patents.google.com]
- 4. WO2019170563A1 - Cycloaliphatic amines for epoxy formulations: a novel curing agent for epoxy systems - Google Patents [patents.google.com]
- 5. paint.org [paint.org]
- 6. epotek.com [epotek.com]
- 7. focenter.com [focenter.com]
- 8. researchgate.net [researchgate.net]
Quantitative Analysis of [4-(Aminomethyl)cyclohexyl]methanol: A Guide to Method Selection and Protocol Validation
An Application Note for Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of robust analytical methodologies for the quantification of [4-(aminomethyl)cyclohexyl]methanol in complex mixtures, a common challenge in pharmaceutical development and quality control. Due to its high polarity and lack of a significant UV chromophore, direct analysis of this compound is often impractical. Here, we present detailed protocols for two primary chromatographic techniques: Gas Chromatography (GC) following silylation and Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) with UV detection after pre-column derivatization. This note emphasizes the rationale behind method selection, provides step-by-step experimental procedures, and outlines a framework for method validation in accordance with ICH Q2(R1) guidelines to ensure data integrity and regulatory compliance.
Introduction: The Analytical Challenge
This compound is a bifunctional molecule containing both a primary amine and a primary alcohol. Its high polarity, low volatility, and tendency to interact with active sites on chromatographic columns make its quantification challenging.[1][2] Furthermore, the absence of a chromophore that absorbs in the typical UV range (200-400 nm) precludes direct analysis by the most common HPLC detectors.[3][4] Therefore, chemical modification, or derivatization, is an essential strategy to render the analyte suitable for reliable and sensitive chromatographic analysis. This guide explores two validated approaches to overcome these analytical hurdles.
Method Selection Rationale: GC vs. HPLC
The choice between Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) depends on the analyte's properties, laboratory instrumentation, and the specific requirements of the analysis.[5]
-
Gas Chromatography (GC): GC is an excellent technique for volatile and thermally stable compounds.[6] For this compound, derivatization is mandatory to increase its volatility and thermal stability while reducing its polarity.[1][7] This process converts the polar -NH2 and -OH groups into non-polar, more volatile substitutes.[6] GC, particularly when coupled with a mass spectrometer (GC-MS), offers high selectivity and sensitivity.[8]
-
High-Performance Liquid Chromatography (HPLC): HPLC is well-suited for non-volatile or thermally labile compounds. While the target analyte itself is amenable to HPLC, the primary challenge is detection.[4] To address this, a derivatizing agent that introduces a strongly UV-absorbent or fluorescent tag to the molecule can be employed.[7][9] This approach allows for sensitive quantification using standard HPLC-UV or fluorescence detectors.
This document will detail a protocol for each approach, providing researchers with the flexibility to choose the method that best fits their laboratory's capabilities.
Gas Chromatography with Mass Spectrometry (GC-MS) Protocol
The strategy here is to derivatize both the amine and alcohol functional groups via silylation, replacing the active hydrogens with non-polar trimethylsilyl (TMS) groups.[6][7] This reaction significantly increases the analyte's volatility and improves its chromatographic peak shape.[2] N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS) is an effective reagent for this purpose, as it readily derivatizes both amines and alcohols.[2][6]
Experimental Workflow: GC-MS Derivatization and Analysis
Caption: Workflow for GC-MS analysis of this compound.
Detailed Protocol
A. Reagents and Materials
-
This compound reference standard
-
N,O-Bis(trimethylsilyl)trifluoroacetamide with 1% Trimethylchlorosilane (BSTFA + 1% TMCS)
-
Anhydrous Pyridine (or other suitable aprotic solvent)
-
Methanol (HPLC Grade)
-
Sample diluent (as appropriate for the mixture)
-
2 mL GC vials with PTFE-lined caps
B. Standard Preparation
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in methanol.
-
Create a series of calibration standards (e.g., 5, 10, 25, 50, 100 µg/mL) by diluting the stock solution with the sample diluent.
C. Sample and Standard Derivatization
-
Pipette 100 µL of each standard solution and sample solution into separate GC vials.
-
Evaporate the solvent to complete dryness under a gentle stream of nitrogen.
-
To each dry residue, add 50 µL of anhydrous pyridine to redissolve.
-
Add 100 µL of BSTFA + 1% TMCS to each vial.[2]
-
Immediately cap the vials tightly and vortex for 10 seconds.
-
Heat the vials in a heating block or oven at 70°C for 45 minutes.[2]
-
Allow the vials to cool to room temperature before analysis.
D. Instrumental Parameters The following table summarizes a typical set of GC-MS parameters.
| Parameter | Recommended Setting |
| Gas Chromatograph | Agilent 8890 GC or equivalent |
| Column | DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent non-polar column) |
| Inlet Temperature | 250°C |
| Injection Mode | Split (e.g., 20:1 ratio) |
| Injection Volume | 1 µL |
| Carrier Gas | Helium, constant flow at 1.2 mL/min |
| Oven Program | Initial: 100°C, hold for 2 min. Ramp: 15°C/min to 280°C. Hold: 5 min. |
| Mass Spectrometer | Agilent 5977B MSD or equivalent |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Source Temperature | 230°C |
| Quadrupole Temp. | 150°C |
| Acquisition Mode | Selected Ion Monitoring (SIM) for quantification. Scan mode for identification. |
| Quantifier Ion | To be determined from the mass spectrum of the derivatized standard (e.g., a characteristic fragment) |
E. Data Analysis and System Suitability
-
Calibration: Generate a calibration curve by plotting the peak area of the quantifier ion against the concentration of the derivatized standards. A linear fit with R² > 0.995 is typically required.
-
Quantification: Determine the concentration of the analyte in the samples using the linear regression equation from the calibration curve.
-
System Suitability: Before analysis, inject a mid-point standard six times. The relative standard deviation (RSD) of the peak areas should be ≤ 5.0%.
HPLC with UV Detection Protocol
This method requires pre-column derivatization to attach a chromophoric tag to the primary amine of this compound. Dansyl chloride is a classic derivatizing agent that reacts with primary amines to form highly fluorescent and UV-absorbent sulfonamides, enabling sensitive detection.
Experimental Workflow: HPLC-UV Derivatization and Analysis
Caption: Workflow for HPLC-UV analysis of this compound.
Detailed Protocol
A. Reagents and Materials
-
This compound reference standard
-
Dansyl Chloride
-
Sodium Bicarbonate
-
Acetonitrile (HPLC Grade)
-
Water (HPLC Grade)
-
Formic Acid
-
2 mL amber HPLC vials with PTFE-lined caps
B. Reagent Preparation
-
Bicarbonate Buffer (100 mM, pH 9.5): Dissolve sodium bicarbonate in HPLC-grade water and adjust pH if necessary.
-
Dansyl Chloride Solution (5 mg/mL): Dissolve Dansyl Chloride in acetonitrile. Prepare this solution fresh daily and protect from light.
C. Standard Preparation
-
Prepare a stock solution of the reference standard at 1.0 mg/mL in acetonitrile.
-
Create a series of calibration standards (e.g., 1, 5, 10, 25, 50 µg/mL) by diluting the stock solution with acetonitrile.
D. Sample and Standard Derivatization
-
In separate amber HPLC vials, combine 100 µL of each standard or sample solution with 200 µL of the Bicarbonate Buffer.
-
Add 200 µL of the Dansyl Chloride solution to each vial.
-
Cap the vials, vortex, and heat at 60°C for 30 minutes in a heating block.
-
Allow the vials to cool to room temperature. The reaction mixture is now ready for injection.
E. Instrumental Parameters The following table provides a starting point for HPLC method development.
| Parameter | Recommended Setting |
| HPLC System | Agilent 1260 Infinity II or equivalent |
| Column | C18 Column, 4.6 x 150 mm, 5 µm (e.g., Zorbax Eclipse Plus C18) |
| Mobile Phase A | Water with 0.1% Formic Acid |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient Program | 0-2 min: 40% B; 2-15 min: 40% to 95% B; 15-18 min: 95% B; 18-18.1 min: 95% to 40% B; 18.1-22 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Injection Volume | 20 µL |
| Detector | Diode Array Detector (DAD) or Variable Wavelength Detector (VWD) |
| Detection Wavelength | 254 nm (or optimal wavelength determined by scanning the derivatized standard) |
F. Data Analysis and System Suitability
-
Calibration: Generate a calibration curve by plotting peak area against the concentration of the derivatized standards. A linear fit with R² > 0.995 is desired.
-
Quantification: Determine the concentration in samples from the calibration curve.
-
System Suitability: Inject a mid-point standard six times. The RSD of retention times should be ≤ 1.0% and the RSD of peak areas should be ≤ 2.0%. The tailing factor for the analyte peak should be ≤ 2.0.
Method Validation Framework
To ensure that the chosen analytical procedure is fit for its intended purpose, it must be validated.[10] The validation should be conducted according to the International Council for Harmonisation (ICH) guideline Q2(R1).[11][12][13] The common validation parameters for a quantitative impurity test or assay are summarized below.[14][15]
| Validation Parameter | Description | Typical Acceptance Criteria |
| Specificity | The ability to assess the analyte unequivocally in the presence of other components (impurities, degradants, matrix).[14][16] | Peak purity analysis (for HPLC-DAD); No interfering peaks at the analyte's retention time. |
| Linearity | The ability to obtain test results which are directly proportional to the concentration of the analyte. | R² ≥ 0.995 for the calibration curve over the specified range. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated with suitable precision and accuracy. | Typically 80% to 120% of the test concentration for an assay. |
| Accuracy | The closeness of test results to the true value. Assessed by recovery studies on spiked matrix samples. | Mean recovery of 98.0% - 102.0% at three concentration levels. |
| Precision | The closeness of agreement among a series of measurements from multiple samplings of the same homogeneous sample. | Repeatability: RSD ≤ 2.0%. Intermediate Precision: RSD ≤ 3.0%. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated. | Signal-to-Noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1; RSD at this concentration should meet precision requirements. |
| Robustness | A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters. | System suitability criteria are met after minor changes (e.g., flow rate ±10%, column temp ±5°C). |
Conclusion
The quantification of this compound requires a strategic approach to overcome its inherent analytical challenges. Both GC-MS after silylation and HPLC-UV after pre-column derivatization are powerful and reliable techniques capable of providing accurate and precise results. The GC-MS method offers high specificity, making it ideal for complex matrices where analyte identification is critical. The HPLC-UV method is a robust alternative that leverages standard laboratory equipment. The selection between these methods should be based on available instrumentation, required sensitivity, and the nature of the sample matrix. Regardless of the chosen method, a thorough validation according to ICH guidelines is imperative to guarantee the integrity and reliability of the generated data.
References
-
Journal of Chromatography A. (1996). Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. [Link]
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. [Link]
-
International Council for Harmonisation. Quality Guidelines. [Link]
-
U.S. Food and Drug Administration. (2021). Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. [Link]
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Starodub. (2024). Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. [Link]
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LCGC. (2014). Validation of Impurity Methods, Part II. [Link]
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LCGC International. Validation of Impurity Methods, Part I. [Link]
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Abraham Entertainment. (2025). ICH Q2 R1: Mastering Analytical Method Validation. [Link]
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Phenomenex. Derivatization for Gas Chromatography. [Link]
-
Chemistry LibreTexts. (2023). Derivatization. [Link]
-
ResearchGate. A non-exhaustive list of derivatization reagents used in amine analysis. [Link]
-
SciELO Brazil. (2021). VALIDATION OF ANALYTICAL METHODS IN A PHARMACEUTICAL QUALITY SYSTEM: AN OVERVIEW FOCUSED ON HPLC METHODS. [Link]
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International Journal of Pharmaceutical Erudition. (2014). Analytical method validation: A brief review. [Link]
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Pharma Pathway. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV. [Link]
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Japan Ministry of the Environment. III Analytical Methods. [Link]
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Royal Society of Chemistry. Analytical Methods. [Link]
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ResearchGate. Table 1. Standards available for identification and their characteristic physical and analytical parameters. [Link]
-
International CCS Knowledge Centre. Continuous Online Analysis of Amine Solvents Using Gas Chromatography. [Link]
-
ResearchGate. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. [Link]
-
PubMed. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. [Link]
-
Element Lab Solutions. HPLC UV detection. [Link]
-
Revista UPR. Methanol Analysis by Gas Chromatography- Comparative Study Using Three Different Columns. [Link]
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PubMed Central. Quadrupole Time-of-Flight Mass Spectrometry: A Paradigm Shift in Toxicology Screening Applications. [Link]
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Royal Society of Chemistry. (2024). Analytical Methods. [Link]
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LCGC. Many chromatographers overlook the UV- absorbance properties of the solvents they. [Link]
-
ResearchGate. (2016). What is the best condition for analysis of methanol by HPLC?. [Link]
-
Honeywell. UV Cutoff. [Link]
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Application Notes & Protocols: A Step-by-Step Guide for the Preparation of [4-(Aminomethyl)cyclohexyl]methanol Derivatives
For: Researchers, scientists, and drug development professionals.
Abstract
The [4-(aminomethyl)cyclohexyl]methanol scaffold is a pivotal building block in medicinal chemistry, prized for its conformationally rigid cyclohexane core that presents amino and hydroxyl functionalities in well-defined spatial orientations. This structure is integral to numerous pharmacologically active agents, where the trans isomer is often preferred for its specific receptor interactions. This guide provides a comprehensive, in-depth exploration of the synthesis of the core scaffold and the subsequent derivatization at both the primary amine and primary alcohol functional groups. We will delve into the causality behind experimental choices, offering detailed, self-validating protocols for key transformations including reductive amination and amide coupling, alongside robust methods for purification and characterization.
Introduction: The Strategic Importance of the this compound Scaffold
In the landscape of drug design, the cyclohexane ring serves as a versatile and conformationally restricted scaffold.[1] When substituted at the 1 and 4 positions, it allows for the precise projection of functional groups, influencing binding affinity and selectivity for biological targets.[1] The this compound moiety, in particular, offers two distinct points for chemical modification: a nucleophilic primary amine and a primary alcohol. This dual functionality enables the generation of diverse chemical libraries for structure-activity relationship (SAR) studies.
Derivatives of this scaffold are explored for a range of therapeutic applications, including their potential as antidepressants, analgesics, and antidiabetics.[1] A notable related compound is Tranexamic acid, trans-4-(aminomethyl)cyclohexanecarboxylic acid, a synthetic derivative of lysine used clinically as an antifibrinolytic agent.[2][3][4] The synthetic strategies for Tranexamic acid often share common intermediates and principles with the synthesis of this compound, particularly concerning the control of cis/trans isomerism.[5] This guide will focus on providing robust and reproducible methods to access this valuable scaffold and its derivatives.
Synthesis of the Core Scaffold: trans-[4-(Aminomethyl)cyclohexyl]methanol
The synthesis of the core scaffold is the foundational step. The primary challenge lies in controlling the stereochemistry to obtain the desired trans isomer, which is thermodynamically more stable. The following protocol starts from the commercially available dimethyl terephthalate, a cost-effective starting material.[4]
Workflow for Core Scaffold Synthesis
Caption: Mechanism of one-pot reductive amination.
Causality: The choice of reducing agent is critical. Sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are ideal because they are mild enough not to reduce the starting aldehyde or ketone but are sufficiently reactive to reduce the intermediate iminium ion/imine. This selectivity is key to the success of the one-pot reaction.
Protocol 3.1.1: One-Pot Reductive Amination
-
Dissolve trans-[4-(Aminomethyl)cyclohexyl]methanol (1.0 eq) in a suitable solvent such as 1,2-dichloroethane (DCE) or methanol (MeOH).
-
Add the desired aldehyde or ketone (1.1 eq).
-
Add a catalytic amount of acetic acid to facilitate imine formation (adjusting the pH to a weakly acidic range of 5-6 is optimal). [6]4. Stir the mixture at room temperature for 1-2 hours to allow for imine formation.
-
Add sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq) portion-wise to control any effervescence.
-
Stir the reaction at room temperature overnight.
-
Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extract the aqueous layer with an organic solvent (e.g., DCM or Ethyl Acetate).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography on silica gel.
| Aldehyde/Ketone | Product | Expected Yield |
| Benzaldehyde | N-Benzyl derivative | >85% |
| Acetone | N-Isopropyl derivative | >90% |
| Cyclohexanone | N-Cyclohexyl derivative | >85% |
| 4-Fluorobenzaldehyde | N-(4-Fluorobenzyl) derivative | >80% |
Strategy 2: Amide Coupling
Amide bond formation is arguably the most frequently used reaction in medicinal chemistry. [7]It involves the activation of a carboxylic acid, which then reacts with the amine.
Causality: Direct condensation of a carboxylic acid and an amine requires very high temperatures and is generally impractical. Coupling reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or dicyclohexylcarbodiimide (DCC) activate the carboxylic acid by forming a highly reactive O-acylisourea intermediate. [7]Additives such as 1-Hydroxybenzotriazole (HOBt) or 4-Dimethylaminopyridine (DMAP) can be used to form a more stable activated ester or act as an acyl transfer agent, respectively, which minimizes side reactions and reduces the risk of racemization if the carboxylic acid has a chiral center. [8]
Protocol 3.2.1: EDC/HOBt Mediated Amide Coupling
-
Dissolve the carboxylic acid (1.1 eq), EDC hydrochloride (1.2 eq), and HOBt (1.2 eq) in an anhydrous solvent like DMF or DCM.
-
Stir the mixture at room temperature for 30 minutes to pre-activate the carboxylic acid.
-
Add a solution of trans-[4-(Aminomethyl)cyclohexyl]methanol (1.0 eq) in the same solvent.
-
Add a non-nucleophilic base such as N,N-Diisopropylethylamine (DIPEA) or triethylamine (TEA) (2.5 eq) to neutralize the hydrochloride salt of EDC and the forming amide.
-
Stir the reaction at room temperature overnight.
-
Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography or recrystallization.
| Carboxylic Acid | Coupling Reagents | Expected Yield |
| Acetic Acid | EDC, HOBt, DIPEA | >90% |
| Benzoic Acid | EDC, HOBt, DIPEA | >85% |
| Boc-Glycine | HATU, DIPEA | >80% |
| 4-Chlorobenzoic Acid | EDC, DMAP, DIPEA | >85% |
Purification and Characterization
Rigorous purification and characterization are essential to validate the successful synthesis of the target derivatives.
Purification
-
Column Chromatography: Silica gel is the standard stationary phase. The mobile phase is typically a gradient of a polar solvent (e.g., methanol or ethyl acetate) in a non-polar solvent (e.g., hexane or dichloromethane). A small amount of triethylamine is often added to the mobile phase to prevent the basic amine products from tailing on the acidic silica gel.
-
Recrystallization: For solid derivatives, recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexane) can provide highly pure material. [9]* Acid-Base Extraction: This technique can be used for initial cleanup. The basic amine derivative can be extracted into an acidic aqueous layer, which is then washed with an organic solvent to remove non-basic impurities. The aqueous layer is then basified, and the product is re-extracted into an organic solvent.
Characterization
Protocol 4.2.1: NMR Sample Preparation and Analysis
-
Sample Preparation: Dissolve 5-10 mg of the purified derivative in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, Methanol-d₄, or DMSO-d₆). Add tetramethylsilane (TMS) as an internal standard (δ = 0.00 ppm). [10]2. ¹H NMR Spectroscopy: This technique confirms the presence of key proton environments.
-
Scaffold Protons: Look for the characteristic broad signals of the cyclohexane ring protons, typically in the range of 0.8-2.0 ppm.
-
-CH₂OH Protons: A doublet around 3.4-3.6 ppm. Upon esterification, this signal will shift downfield.
-
-CH₂NH- Protons: A doublet around 2.5-2.8 ppm. Upon acylation or reductive amination, the chemical shift and multiplicity will change significantly.
-
-
¹³C NMR Spectroscopy: This provides information on the carbon skeleton.
-
Scaffold Carbons: Signals for the cyclohexane ring carbons appear between 25-45 ppm.
-
-CH₂OH Carbon: A signal around 68 ppm.
-
-CH₂NH- Carbon: A signal around 48 ppm.
-
New Carbons: New signals corresponding to the introduced derivative (e.g., carbonyl carbon of an amide around 170 ppm) will confirm the reaction's success.
-
-
Mass Spectrometry (MS): Electrospray ionization (ESI) is typically used to determine the molecular weight of the product. The observation of the [M+H]⁺ ion corresponding to the calculated mass of the derivative provides strong evidence of its formation.
References
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- One‐pot Synthesis of 4‐Aminocyclohexanol Isomers by Combining a Keto Reductase and an Amine Transaminase.
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Application Notes: The Strategic Role of [4-(Aminomethyl)cyclohexyl]methanol in Modern Pharmaceutical Synthesis
Introduction: A Versatile Bifunctional Building Block
In the landscape of modern medicinal chemistry and drug development, the strategic selection of molecular building blocks is paramount to achieving desired pharmacological profiles. [4-(Aminomethyl)cyclohexyl]methanol, a disubstituted cyclohexane derivative, has emerged as a critical and versatile intermediate. Its unique structure, featuring a primary amine and a primary alcohol on a conformationally well-defined cyclohexane scaffold, offers chemists a powerful tool for molecular construction. The trans-isomer, in particular, provides a rigid, linear separation of its two functional groups, making it an ideal component for creating specific spatial arrangements in bioactive molecules.
This guide provides an in-depth exploration of the application of this compound in pharmaceutical synthesis. We will delve into its role as a key precursor to the antifibrinolytic agent Tranexamic Acid, its incorporation into the anti-ulcer drug Cetraxate, and its emerging utility as a bifunctional linker in the sophisticated architecture of Antibody-Drug Conjugates (ADCs). The protocols detailed herein are designed to provide researchers, scientists, and drug development professionals with a practical and scientifically grounded framework for utilizing this valuable synthetic intermediate.
Part 1: Synthesis of Tranexamic Acid via Selective Oxidation
Tranexamic acid, chemically known as trans-4-(aminomethyl)cyclohexanecarboxylic acid, is an essential medicine used to treat or prevent excessive blood loss.[1] A direct and efficient synthetic route to Tranexamic Acid can be envisioned starting from trans-[4-(Aminomethyl)cyclohexyl]methanol. This transformation hinges on the selective oxidation of the primary alcohol to a carboxylic acid without affecting the primary amine.
Causality of Experimental Choices:
The primary challenge in this synthesis is the chemoselective oxidation of the alcohol in the presence of the nucleophilic amine. Direct oxidation under harsh conditions could lead to undesired side reactions, including N-oxidation or polymerization. To circumvent this, two main strategies are viable:
-
Amine Protection-Oxidation-Deprotection: The amine can be temporarily protected with a group like Boc (tert-butyloxycarbonyl) or Cbz (carboxybenzyl), followed by oxidation of the alcohol and subsequent removal of the protecting group.
-
Direct Selective Oxidation: Modern catalytic methods, such as those employing 2,2,6,6-tetramethylpiperidine-1-oxyl (TEMPO), can achieve selective oxidation of primary alcohols to carboxylic acids under mild conditions that are often compatible with amine functionalities.[2][3][4] The TEMPO-catalyzed system, using a co-oxidant like sodium hypochlorite (NaOCl), operates via a nitroxyl radical-mediated mechanism that is highly selective for primary alcohols.[2][3]
For efficiency and atom economy, the direct selective oxidation approach is often preferred in an industrial setting. The protocol below outlines a TEMPO-based oxidation.
Experimental Workflow: From Alcohol to Antifibrinolytic
Caption: Workflow for Tranexamic Acid synthesis.
Protocol 1: Synthesis of Tranexamic Acid
Step 1: N-Boc Protection of trans-[4-(Aminomethyl)cyclohexyl]methanol
-
Dissolve trans-[4-(aminomethyl)cyclohexyl]methanol (1 eq.) in a suitable solvent such as a 1:1 mixture of dioxane and water.
-
Add sodium bicarbonate (NaHCO₃, 2.5 eq.) to the solution.
-
Cool the mixture to 0 °C in an ice bath.
-
Add a solution of di-tert-butyl dicarbonate (Boc₂O, 1.1 eq.) in dioxane dropwise over 30 minutes.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Remove the dioxane under reduced pressure. Extract the aqueous residue with ethyl acetate (3x).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate in vacuo to yield the crude N-Boc protected intermediate, which can often be used in the next step without further purification.
Step 2: TEMPO-Catalyzed Oxidation to N-Boc-Tranexamic Acid
-
Dissolve the N-Boc protected amino alcohol (1 eq.) in a biphasic solvent system, such as a mixture of acetonitrile, water, and ethyl acetate.
-
Add TEMPO (0.05 eq.) and sodium bromide (NaBr, 0.1 eq.) to the mixture.
-
Cool the reaction to 0-5 °C.
-
Prepare a buffered aqueous solution of sodium hypochlorite (NaOCl, ~1.5 eq.) containing sodium bicarbonate (NaHCO₃, 2.5 eq.).
-
Add the NaOCl solution dropwise to the reaction mixture, maintaining the temperature below 10 °C. The reaction is exothermic.
-
Stir vigorously at room temperature for 2-4 hours, monitoring by TLC.
-
Quench the reaction by adding a saturated aqueous solution of sodium thiosulfate (Na₂S₂O₃).
-
Separate the layers. Acidify the aqueous layer to pH 2-3 with 1M HCl and extract with ethyl acetate (3x).
-
Combine all organic layers, wash with brine, dry over Na₂SO₄, and concentrate to yield crude N-Boc-Tranexamic Acid.
Step 3: Deprotection and Isolation of Tranexamic Acid
-
Dissolve the crude N-Boc-Tranexamic Acid in a suitable solvent like dioxane or methanol.
-
Add an excess of 4M HCl in dioxane (or concentrated HCl if using methanol) and stir at room temperature for 2-4 hours.
-
Monitor the deprotection by TLC.
-
Concentrate the reaction mixture under reduced pressure.
-
Recrystallize the resulting solid from a water/acetone or water/ethanol mixture to yield pure trans-4-(aminomethyl)cyclohexanecarboxylic acid (Tranexamic Acid).[5]
Table 1: Representative Yields and Purity
| Step | Intermediate/Product | Typical Yield (%) | Typical Purity (HPLC, %) |
| 1. Boc Protection | N-Boc amino alcohol | 95-99 | >95 |
| 2. TEMPO Oxidation | N-Boc-Tranexamic Acid | 85-92 | >90 (crude) |
| 3. Deprotection | Tranexamic Acid | 90-97 | >99.5 |
| Overall | Tranexamic Acid | 74-87 | >99.5 |
Part 2: Synthesis of Cetraxate Hydrochloride
Cetraxate hydrochloride is an anti-ulcer agent that functions by increasing gastric mucosal blood flow and promoting the healing of the gastric lining.[6][7] Its structure is an ester formed between Tranexamic Acid and 3-(4-hydroxyphenyl)propanoic acid.[8] The synthesis therefore requires a reliable esterification protocol.
Causality of Experimental Choices:
The direct esterification of Tranexamic Acid (a zwitterionic amino acid) with a phenolic alcohol can be challenging. Standard Fischer esterification conditions (strong acid, heat) may not be effective and could lead to side reactions. A more controlled approach involves:
-
Protecting the Amine: The amine of Tranexamic Acid must be protected (e.g., as the hydrochloride salt or with a Boc group) to prevent it from acting as a competing nucleophile.
-
Activating the Carboxylic Acid: The carboxylic acid of the protected Tranexamic Acid is activated to facilitate ester formation under mild conditions. Common activating agents include thionyl chloride (to form an acyl chloride) or carbodiimides like DCC (N,N'-dicyclohexylcarbodiimide) or EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in a Steglich-type esterification.
The protocol below utilizes the readily available Tranexamic Acid hydrochloride salt and an acid-catalyzed esterification in a high-boiling solvent to drive the reaction to completion.
Protocol 2: Synthesis of Cetraxate Hydrochloride
Step 1: Esterification of Protected Tranexamic Acid
-
To a suspension of Tranexamic Acid (1 eq.) in toluene, add 3-(4-hydroxyphenyl)propanoic acid (1 eq.).
-
Add a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TsOH, 0.1 eq.).
-
Fit the reaction flask with a Dean-Stark apparatus to azeotropically remove water.
-
Heat the mixture to reflux (approx. 110-120 °C) and stir vigorously for 8-12 hours, or until TLC analysis indicates consumption of the starting materials.
-
Cool the reaction mixture to room temperature. A precipitate of crude Cetraxate as the tosylate salt may form.
-
Filter the crude product and wash with cold toluene.
Step 2: Salt Exchange and Purification
-
Dissolve the crude product in methanol.
-
Add a slight excess of a solution of HCl in isopropanol or ether to precipitate Cetraxate hydrochloride, leaving the p-TsOH in solution.
-
Alternatively, dissolve the crude product in water, adjust the pH to ~7.5 with a mild base, and then re-acidify with concentrated HCl to a pH of ~2-3 to precipitate the hydrochloride salt.
-
Filter the white solid, wash with cold isopropanol, and dry under vacuum at 40-50 °C.
-
Recrystallize from a mixture of water and isopropanol to obtain Cetraxate hydrochloride of high purity.[9]
Part 3: Application as a Bifunctional Linker in Drug Conjugates
The defined spatial orientation and the presence of two distinct, readily functionalizable handles (amine and hydroxyl) make trans-[4-(aminomethyl)cyclohexyl]methanol an excellent candidate for a bifunctional linker in drug delivery systems, particularly Antibody-Drug Conjugates (ADCs).[10][11] In an ADC, a linker tethers a potent cytotoxic payload to a monoclonal antibody, which directs the payload to cancer cells.[12]
Causality of Experimental Choices:
A successful linker must be stable in circulation but allow for the release of the payload inside the target cell. The cyclohexane core provides rigidity and metabolic stability. The amine and hydroxyl groups can be orthogonally functionalized:
-
The amine can be acylated to attach a payload or a reactive moiety for antibody conjugation (e.g., maleimide).
-
The hydroxyl group can be used to attach solubility-enhancing moieties like polyethylene glycol (PEG) or can be part of a cleavable ester or carbamate linkage to a drug.
The following protocol outlines a conceptual pathway for creating a maleimide-functionalized linker for conjugation to a thiol-containing antibody.
Synthetic Workflow: Building a Drug Conjugate Linker
Caption: Conceptual workflow for an ADC linker.
Protocol 3: Synthesis of a Maleimide-Functionalized Linker Construct
Step 1: Amine Protection
-
Protect the amine of trans-[4-(aminomethyl)cyclohexyl]methanol with an orthogonal protecting group like Fmoc (9-fluorenylmethyloxycarbonyl chloride) under standard Schotten-Baumann conditions to yield the Fmoc-protected amino alcohol.
Step 2: Attachment of Maleimide-PEG Moiety
-
Activate the terminal carboxyl group of a commercially available Maleimide-PEG-COOH linker (e.g., Mal-PEG4-Acid) using a coupling agent like HATU or HBTU in the presence of a base such as diisopropylethylamine (DIPEA) in an anhydrous solvent like DMF.
-
Add the Fmoc-protected amino alcohol to the activated PEG-linker solution.
-
Stir the reaction at room temperature for 4-6 hours.
-
Purify the resulting Fmoc-protected Payload-Linker construct by reverse-phase HPLC.
Step 3: Deprotection and Payload Attachment
-
Remove the Fmoc group by treating the purified construct with a solution of 20% piperidine in DMF.
-
After deprotection, the free amine is available for coupling.
-
Activate the carboxylic acid of a desired cytotoxic payload (e.g., a derivative of monomethyl auristatin E) using HATU/DIPEA.
-
Couple the activated payload to the deprotected linker to form the final Payload-Linker construct.
Step 4: Conjugation to Antibody
-
Partially reduce a monoclonal antibody using a mild reducing agent like TCEP (tris(2-carboxyethyl)phosphine) to expose free thiol groups from interchain disulfide bonds.
-
Incubate the reduced antibody with a slight excess of the Maleimide-functionalized Payload-Linker construct in a buffered solution (e.g., PBS, pH ~7.2) at room temperature.
-
The maleimide group will selectively react with the antibody's thiol groups to form a stable thioether bond.[13]
-
Purify the resulting ADC using size exclusion or hydrophobic interaction chromatography to remove unreacted linker-payload and aggregated antibody.
Conclusion
This compound is a building block of significant strategic value in pharmaceutical synthesis. Its bifunctional nature, combined with the stereochemical rigidity of the cyclohexane core, allows for its application in diverse and complex molecular architectures. From the industrial-scale synthesis of essential medicines like Tranexamic Acid to the intricate design of targeted cancer therapeutics, this intermediate provides a reliable and versatile platform for innovation. The protocols and principles outlined in this guide serve as a foundation for researchers to harness the full potential of this powerful synthetic tool.
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Stahl, S. S., & Hoover, J. M. (2012). Practical Aerobic Oxidations of Alcohols and Amines with Homogeneous Cu/TEMPO and Related Catalyst Systems. National Institutes of Health. [Link]
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Reddy, P. V. et al. (2011). A new synthetic process for tranexamic acid from ethyl 4-oxo-cyclohexane carboxylate. Der Pharma Chemica, 3(4), 330-337. [Link]
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Cetraxate Hydrochloride. Japanese Pharmacopoeia XIV. [Link]
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St. Amant, A. H. (2018). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Current Organic Chemistry, 22(19). [Link]
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Ishida, T., et al. (1989). The synthesis of 4'-(2-carboxyethyl)phenyl trans-4-aminomethyl cyclohexane carboxylate hydrochloride (cetraxate hydrochloride) by means of enzymatic debenzylation. Yakugaku Zasshi, 109(3), 157-62. [Link]
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Islam, R. A., & Drinkwater, N. (2019). The Chemical Design and Synthesis of Linkers Used in Antibody Drug Conjugates. Pharmaceuticals (Basel), 12(2), 75. [Link]
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Khan, M. F., et al. (2001). Synthesis and Characterization of Some Novel Tranexamic Acid Derivatives and Their Copper (II) Complexes. Journal of Medical Sciences, 1(5), 327-333. [Link]
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Tojo, G., & Fernández, M. (2006). TEMPO-Mediated Oxidations. In Oxidation of Alcohols to Aldehydes and Ketones (pp. 235-257). Springer. [Link]
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Patil, P., et al. (2021). Scalable synthesis of tranexamic acid under modest reaction conditions using early stage isomerization of dimethyl 1,4-cyclohexanedicarboxylate as a key step. Synthetic Communications, 51(11), 1665-1673. [Link]
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Xie, J., et al. (2015). An improved and practical synthesis of tranexamic acid. Organic Process Research & Development, 19(2), 345-350. [Link]
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Alcohols to Aldehydes, Part 2: Oxidations with Catalytic TEMPO and Related Aminoxyl Radicals. (2022). YouTube. [Link]
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What is the mechanism of Cetraxate Hydrochloride? Patsnap Synapse. [Link]
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Antibody Drug Conjugates. SYNthesis med chem. [Link]
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Tatsuta, M., et al. (1987). Inhibitory effect of prolonged oral administration of cetraxate hydrochloride on experimentally-induced intestinal metaplasia in Wistar rats. Arzneimittelforschung, 37(9), 1045-8. [Link]
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Process for the preparation of trans 4-amino-cyclohexyl acetic acid ethyl ester HCl. US Patent 8,802,888 B2. [Link]
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Expanding the payload scope in antibody-drug conjugates. Research Square. [Link]
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Maleimide-PEGx-Amine. Interchim. [Link]
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Formulation of High-Performance Coatings with [4-(Aminomethyl)cyclohexyl]methanol: Application Notes and Protocols
Abstract
This technical guide provides researchers, scientists, and formulation chemists with a comprehensive framework for incorporating [4-(Aminomethyl)cyclohexyl]methanol (AMCM) into high-performance epoxy and polyurethane coating systems. AMCM is a unique cycloaliphatic amino alcohol possessing both a primary amine and a primary hydroxyl group. This dual functionality offers a versatile platform for creating robust, durable, and chemically resistant coatings. This document elucidates the chemical principles behind AMCM's reactivity, provides detailed starting-point formulations, and outlines step-by-step protocols for coating preparation, application, and performance evaluation based on established industry standards. While specific performance data for AMCM is emerging, the protocols and formulations presented herein are based on established principles and data from structurally similar cycloaliphatic amines, providing a solid foundation for development and optimization.
Introduction to this compound (AMCM)
This compound is a cycloaliphatic amino alcohol with a unique molecular structure that makes it a compelling candidate for advanced coating formulations. The presence of a primary aminomethyl group provides a reactive site for curing epoxy resins and for rapid reaction with isocyanates. Simultaneously, the primary hydroxymethyl group can participate in polyurethane formation or undergo secondary reactions in epoxy systems, such as etherification at elevated temperatures, to further enhance crosslink density.
The cycloaliphatic backbone of AMCM is a key contributor to the performance of coatings formulated with it. Unlike their aromatic counterparts, cycloaliphatic structures offer excellent UV stability and resistance to yellowing, making them suitable for exterior and topcoat applications where color retention is critical.[1][2] Furthermore, the rigid and compact nature of the cyclohexane ring enhances the hardness, mechanical strength, and chemical resistance of the cured coating.[1]
Key Properties of AMCM:
| Property | Value | Reference |
| Molecular Formula | C8H17NO | |
| Molecular Weight | 143.23 g/mol | |
| Appearance | Solid | |
| Boiling Point | ~252 °C | |
| Solubility | Slightly soluble in Chloroform, DMSO |
Application in Two-Component Epoxy Coatings
In epoxy systems, the primary amine group of AMCM acts as the main curing agent, reacting with the epoxide groups of the epoxy resin to form a crosslinked network.[1] The cycloaliphatic nature of AMCM imparts several desirable properties to the resulting epoxy coating, including excellent color stability, high gloss, and good overall chemical resistance.[1] The hydroxyl group on AMCM can also contribute to the reaction, particularly at elevated temperatures, through etherification with epoxy groups, which can lead to a more densely crosslinked and chemically resistant network.
Curing Mechanism
The curing of an epoxy resin with AMCM proceeds primarily through the nucleophilic addition of the primary amine to the epoxide ring. This reaction opens the epoxide ring and forms a secondary amine and a hydroxyl group. The newly formed secondary amine can then react with another epoxide group, leading to a highly crosslinked, three-dimensional network.
Caption: General workflow for preparing and applying a two-component epoxy coating.
Application in Two-Component Polyurethane Coatings
In polyurethane systems, AMCM's dual functionality can be strategically utilized. The primary amine group is significantly more reactive with isocyanates than the primary hydroxyl group. [3]This differential reactivity allows for a two-stage curing process, where the amine provides rapid initial hardness development, followed by a slower reaction of the hydroxyl group, which contributes to the final network properties. The use of amino alcohols as chain extenders in polyurethane dispersions has been shown to influence the final properties of the polymer. [4][5]
Reaction Mechanism
The formation of a polyurethane coating with AMCM and a polyisocyanate involves two main reactions:
-
Urea Formation (Fast Reaction): The primary amine of AMCM rapidly reacts with an isocyanate group to form a urea linkage.
-
Urethane Formation (Slower Reaction): The primary hydroxyl group of AMCM reacts more slowly with an isocyanate group to form a urethane linkage. This reaction can be accelerated with catalysts.
Caption: Dual reaction pathways of AMCM with a polyisocyanate.
Starting-Point Formulation: High-Performance Polyurethane Topcoat
This formulation is a conceptual starting point for a two-component polyurethane topcoat, leveraging the dual functionality of AMCM as a chain extender/crosslinker.
Formulation Example:
| Component | Description | Parts by Weight (pbw) |
| Part A: Polyol/Resin | ||
| Polyester or Polyether Polyol (OH value ~150) | Primary binder | 100.0 |
| This compound (AMCM) | Chain Extender/Crosslinker | 10.0 - 20.0 |
| Pigments (e.g., TiO2) | As required | As required |
| Flow and Leveling Agents | Additives | 1.0 |
| UV Absorbers / HALS | Light stabilizers | 1.5 |
| Part B: Isocyanate | ||
| Aliphatic Polyisocyanate (e.g., HDI Trimer) | Curing Agent | As per NCO:OH ratio |
Note: The amount of polyisocyanate in Part B should be calculated to achieve a desired NCO to total active hydrogen (from both the polyol and AMCM's amine and hydroxyl groups) ratio, typically between 1.05 and 1.1.
Preparation and Application Protocol
-
Preparation of Part A: Disperse pigments in a portion of the polyol resin using a high-speed disperser. Then, add the remaining polyol, AMCM, and other additives and mix until uniform.
-
Mixing: Immediately before use, add Part B to Part A in the correct ratio and mix thoroughly for 2-3 minutes.
-
Application: Apply the coating to a primed substrate by spraying to achieve a dry film thickness of 50-75 µm.
-
Curing: The coating will become touch-dry relatively quickly due to the fast amine-isocyanate reaction. Full cure and property development will be achieved over 7 days at 25°C. The urethane reaction can be accelerated by the addition of a catalyst (e.g., dibutyltin dilaurate) to Part A.
Performance Evaluation Protocols
The performance of coatings formulated with AMCM should be evaluated using standardized ASTM methods to ensure reliable and comparable results.
| Performance Metric | ASTM Standard | Brief Description |
| Dry Film Thickness | ASTM D7091 | Non-destructive measurement using magnetic or eddy current gauges. |
| Adhesion | ASTM D3359 | Assesses adhesion by applying and removing pressure-sensitive tape over cuts made in the film (cross-hatch or X-cut). |
| Pencil Hardness | ASTM D3363 | Determines the hardness of the coating by the scratching resistance to pencils of known hardness. |
| Impact Resistance | ASTM D2794 | Evaluates the resistance of the coating to rapid deformation (impact). |
| Chemical Resistance | ASTM D1308 | Assesses the effect of household chemicals on the coating by spot or immersion tests. |
| Corrosion Resistance | ASTM B117 | Evaluates the corrosion resistance in a salt spray (fog) apparatus. |
| Accelerated Weathering | ASTM G154 | Simulates outdoor weathering using fluorescent UV lamps and condensation. |
Safety and Handling
As with all amine-containing compounds, this compound should be handled with care. Based on safety data for structurally similar cycloaliphatic amines, the following precautions are recommended. Users must consult the specific Safety Data Sheet (SDS) provided by the supplier for complete and accurate information.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves, safety goggles with side shields, and a lab coat. In case of insufficient ventilation, wear a suitable respirator.
-
Handling: Avoid contact with skin, eyes, and clothing. Do not breathe vapor or mist. Use only in a well-ventilated area.
-
Storage: Store in a cool, dry, well-ventilated place in tightly sealed containers. Keep away from incompatible materials such as strong oxidizing agents and acids.
-
First Aid:
-
Skin Contact: Immediately wash off with soap and plenty of water.
-
Eye Contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.
-
Inhalation: Move to fresh air. If breathing is difficult, give oxygen.
-
Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.
-
Conclusion
This compound presents a compelling option for formulators of high-performance coatings due to its unique dual functionality and cycloaliphatic structure. In epoxy systems, it can serve as a robust curing agent, offering excellent color stability and mechanical properties. In polyurethane coatings, its differential reactivity allows for tailored curing profiles and property development. While this guide provides a foundational understanding and starting-point formulations based on analogous compounds, further optimization and performance validation are essential for specific applications. The protocols outlined herein provide a systematic approach to formulating and evaluating coatings incorporating this promising amino alcohol.
References
-
Pflaumer Brothers. (2024, March 11). Advancements in Cycloaliphatic Amine Hardeners: Enhancing Performance in Epoxy Coatings. [Link]
-
Fuensanta, M., et al. (2020). New Waterborne Polyurethane-Urea Synthesized with Ether-Carbonate Copolymer and Amino-Alcohol Chain Extenders with Tailored Pressure-Sensitive Adhesion Properties. Materials (Basel, Switzerland), 13(3), 627. [Link]
-
Fuensanta, M., et al. (2020). New Waterborne Polyurethane-Urea Synthesized with Ether-Carbonate Copolymer and Amino-Alcohol Chain Extenders with Tailored Pressure-Sensitive Adhesion Properties. National Library of Medicine. [Link]
-
NSPC. (n.d.). Types of Epoxy Curing Agents – Part 1. NSPC Insights. [Link]
-
Mitsubishi Gas Chemical Trading, Inc. (n.d.). 1,3 bis (aminomethyl)cyclohexane. [Link]
-
Doszlop, S., et al. (n.d.). REACTIONS OF EPOXY WITH OTHER FUNCTIONAL GROUPS AND THE ARISING SEC.HYDROXYL GROUPS. [Link]
-
Sandia National Laboratories. (n.d.). Effect of Hydroxyl Groups on the Tertiary Amine Curing of Epoxy. OSTI.GOV. [Link]
-
ACS Omega. (n.d.). Effect of Variations of Amine Content and Network Branching on Thermomechanical Properties of Epoxy Systems. [Link]
-
ResearchGate. (n.d.). Chemical reactions between epoxy and amine monomers to create a cured epoxy resin. [Link]
-
ResearchGate. (n.d.). Relative reactivity's of various functional groups towards isocyanates. [Link]
-
High Performance Coatings. (n.d.). Here's a cheat sheet for ASTM coating testing standards. [Link]
Sources
- 1. 1,3-bis(aminomethyl)cyclohexane - High Purity at the Best Price [abchemicalindustries.com]
- 2. 1,3-BAC | Request Quote or Sample | Cycloaliphatic amine curative [tri-iso.com]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. New Waterborne Polyurethane-Urea Synthesized with Ether-Carbonate Copolymer and Amino-Alcohol Chain Extenders with Tailored Pressure-Sensitive Adhesion Properties - PMC [pmc.ncbi.nlm.nih.gov]
Protocol for scaling up the synthesis of [4-(Aminomethyl)cyclohexyl]methanol
An Application Note for the Scalable Synthesis of [4-(Aminomethyl)cyclohexyl]methanol
Introduction
This compound (AMCM), CAS No. 1074-62-0, is a versatile cycloaliphatic building block characterized by a primary amine and a primary alcohol functional group.[1][2] This unique bifunctional nature makes it a valuable intermediate in the synthesis of a wide range of molecules, from active pharmaceutical ingredients (APIs) to high-performance polymers like polyamides and epoxy resins.[3][4][5] The cyclohexane core imparts rigidity and thermal stability, while the amine and alcohol moieties provide reactive sites for further chemical transformations.
The primary challenge in synthesizing AMCM, particularly at an industrial scale, lies in achieving high selectivity and yield while managing the hazardous reagents and reaction conditions typically required. Direct synthesis from readily available precursors often involves high-pressure catalytic hydrogenation, a process that demands rigorous control and a deep understanding of safety protocols to mitigate risks such as fire and explosion.[6]
This document serves as a comprehensive guide for researchers, process chemists, and drug development professionals. It details a robust and scalable two-step synthesis of this compound starting from a commercially available d-functionalized cyclohexane precursor. The protocol is presented in two parts: a laboratory-scale synthesis for proof-of-concept and a detailed scale-up protocol suitable for kilogram production, with an emphasis on process safety, optimization, and troubleshooting.
Synthetic Strategy: A Two-Step Reductive Approach
The chosen synthetic route begins with the commercially available cis/trans mixture of 4-cyanocyclohexanecarboxylic acid . This starting material is strategic due to its direct structural correlation to the target molecule and the well-established reliability of the subsequent reduction chemistries. The synthesis proceeds in two key reductive steps:
-
Esterification and Reduction of the Carboxylic Acid: The carboxylic acid is first converted to its methyl ester to facilitate a selective reduction to the primary alcohol using a mild reducing agent.
-
Catalytic Hydrogenation of the Nitrile: The crucial amine functionality is installed via high-pressure catalytic hydrogenation of the nitrile group using Raney® Nickel, a method widely employed in industry for its efficiency and cost-effectiveness.[7][8]
This strategy avoids the harsh conditions often required for direct aromatic ring hydrogenation and provides a clear, controllable pathway to the final product.
Caption: Overall workflow for the synthesis of AMCM.
Part A: Laboratory-Scale Synthesis Protocol (Proof-of-Concept)
This protocol is designed for a ~10-20 gram scale to validate the chemical route and establish analytical methods before proceeding to scale-up.
Step 1: Synthesis of Methyl 4-Cyanocyclohexanecarboxylate
-
Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 4-cyanocyclohexanecarboxylic acid (15.3 g, 100 mmol).
-
Reaction: Add methanol (100 mL) followed by concentrated sulfuric acid (1 mL) as a catalyst.
-
Heating: Heat the mixture to reflux (approx. 65°C) and stir for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.
-
Work-up: Cool the reaction mixture to room temperature. Remove the methanol under reduced pressure using a rotary evaporator.
-
Extraction: Dissolve the residue in ethyl acetate (150 mL) and wash sequentially with saturated sodium bicarbonate solution (2 x 50 mL) and brine (1 x 50 mL).
-
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo to yield Methyl 4-cyanocyclohexanecarboxylate as a clear oil. The product is typically used in the next step without further purification.
Step 2: Synthesis of [4-(Hydroxymethyl)cyclohexyl]carbonitrile
-
Setup: In a 500 mL round-bottom flask under a nitrogen atmosphere, dissolve the crude Methyl 4-cyanocyclohexanecarboxylate (16.7 g, 100 mmol) in a mixture of tetrahydrofuran (THF, 100 mL) and methanol (50 mL).
-
Addition of Reducing Agent: Cool the solution to 0°C in an ice bath. Add lithium chloride (4.2 g, 100 mmol). Portion-wise, add sodium borohydride (7.6 g, 200 mmol) over 30 minutes, ensuring the internal temperature does not exceed 10°C.
-
Reaction: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 8-12 hours. Monitor by TLC or GC-MS.
-
Quenching: Carefully cool the mixture back to 0°C and slowly quench the reaction by adding 1 M hydrochloric acid until gas evolution ceases and the pH is ~2.
-
Isolation: Remove the organic solvents via rotary evaporation. Extract the aqueous residue with ethyl acetate (3 x 100 mL).
-
Purification: Combine the organic layers, wash with brine, dry over sodium sulfate, and concentrate to yield the intermediate alcohol, [4-(Hydroxymethyl)cyclohexyl]carbonitrile.
Step 3: Synthesis of this compound
-
Reactor Setup: Charge a 300 mL Parr high-pressure reactor with [4-(Hydroxymethyl)cyclohexyl]carbonitrile (13.9 g, 100 mmol) and a 7 N solution of ammonia in methanol (150 mL).
-
Catalyst Addition: Under a stream of nitrogen, carefully add Raney® Nickel (approx. 1.5 g, 50% slurry in water), ensuring the catalyst remains wet at all times.
-
Hydrogenation: Seal the reactor. Purge the system three times with nitrogen (100 psi) and then three times with hydrogen (100 psi). Pressurize the reactor with hydrogen to 500-1000 psi.
-
Reaction: Heat the reactor to 80-100°C and stir vigorously (e.g., 1000 RPM). Monitor the reaction by observing the pressure drop as hydrogen is consumed. The reaction is typically complete in 6-10 hours.
-
Work-up: Cool the reactor to ambient temperature. Carefully vent the excess hydrogen and purge the system three times with nitrogen.
-
Catalyst Filtration: Open the reactor and filter the contents through a pad of Celite® to remove the catalyst. Crucially, do not allow the catalyst filter cake to dry, as Raney® Nickel is pyrophoric in air. [6] Wash the filter cake with methanol (2 x 25 mL).
-
Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure to obtain the crude this compound.
-
Purification: Purify the crude product by vacuum distillation to yield the final product as a colorless liquid or low-melting solid.[9]
Part B: Scale-Up Protocol (Kilogram Scale)
Scaling up high-pressure hydrogenation requires specialized equipment and stringent adherence to safety protocols. This section outlines the procedure for a ~1.4 kg batch size.
Key Scale-Up Considerations
-
Heat Management: The hydrogenation of nitriles is highly exothermic. A jacketed reactor with an efficient cooling system is mandatory to control the reaction temperature and prevent a runaway reaction.[6]
-
Mass Transfer: Efficient agitation is critical to ensure good contact between the substrate, hydrogen gas, and the solid catalyst. Baffles within the reactor and an appropriate impeller design (e.g., gas-entraining) are necessary.
-
Safety: Operating high-pressure hydrogen reactors requires extensive training and robust infrastructure, including a designated blast-proof bay, proper ventilation, and hydrogen gas detectors.[10][11] All equipment must be properly grounded to prevent static discharge.[6]
Equipment
-
5-gallon (~20 L) stainless steel or Hastelloy high-pressure reactor (autoclave) rated for at least 1500 psi and 200°C.
-
Jacketed temperature control unit.
-
Variable speed agitator with a gas-entraining impeller.
-
Calibrated hydrogen mass flow controller.
-
Enclosed filtration system (e.g., filter press or Nutsche filter) for safe catalyst removal.
Data Presentation: Reagent and Parameter Tables
Table 1: Reagent Quantities for Lab-Scale vs. Kilo-Scale Synthesis
| Reagent | Lab Scale (100 mmol) | Kilo Scale (10 mol) | Role |
|---|---|---|---|
| [4-(Hydroxymethyl)cyclohexyl]carbonitrile | 13.9 g | 1.39 kg | Substrate |
| 7N NH3 in Methanol | 150 mL | 15.0 L | Solvent / Byproduct Suppressant |
| Raney® Nickel (50% slurry) | ~1.5 g | ~150 g | Catalyst |
| Hydrogen (H2) | 500-1000 psi | 1000-1200 psi | Reducing Agent |
Table 2: Key Process Parameters and Setpoints
| Parameter | Laboratory Scale | Kilo Scale | Justification |
|---|---|---|---|
| Temperature | 80-100°C | 90-110°C | Balances reaction rate with stability. Must be actively cooled. |
| Pressure | 500-1000 psi | 1000-1200 psi | Higher pressure increases H2 solubility, improving reaction rate. |
| Agitation | ~1000 RPM | 400-600 RPM | Ensures catalyst suspension and gas dispersion. |
| Reaction Time | 6-10 hours | 8-16 hours | Scale-dependent; monitor by H2 uptake and IPC. |
| Catalyst Loading | ~10 wt% (dry basis) | 5-8 wt% (dry basis) | Optimized for efficiency and cost at scale. |
Detailed Kilo-Scale Hydrogenation Protocol
-
Reactor Preparation: Ensure the reactor is clean, dry, and has passed a pressure test. Perform a full safety review and ensure all personnel are wearing appropriate Personal Protective Equipment (PPE), including anti-static shoes and flame-retardant lab coats.[12]
-
Inerting: Seal the reactor and purge the vessel and lines with nitrogen (at least 3 cycles) to reduce the oxygen content to below 0.5%.
-
Charging:
-
Charge the 7 N ammonia in methanol solution (15.0 L) to the reactor.
-
Add the substrate, [4-(Hydroxymethyl)cyclohexyl]carbonitrile (1.39 kg).
-
In a separate vessel, weigh the Raney® Nickel slurry (~150 g) and dilute with methanol. Transfer this catalyst slurry to the reactor via a charging port under a positive nitrogen pressure.
-
-
Hydrogenation:
-
Seal the reactor completely. Begin agitation (e.g., 500 RPM).
-
Pressurize and vent three times with nitrogen, followed by three times with hydrogen to 100 psi to fully purge the headspace.[12]
-
Pressurize the reactor to the target pressure of 1000-1200 psi with hydrogen.
-
Begin heating the reactor jacket to the target internal temperature of 90-110°C. The reaction is exothermic; use the cooling function of the jacket to maintain the setpoint.
-
Monitor the reaction by tracking hydrogen consumption via the mass flow controller. The reaction is complete when hydrogen uptake ceases. An in-process control (IPC) sample can be taken (if the system allows) to confirm completion by GC.
-
-
Cooldown and Venting:
-
Stop the hydrogen flow and cool the reactor to < 25°C.
-
Slowly and safely vent the excess hydrogen pressure to a designated flare or vent line.[12]
-
Purge the reactor headspace with nitrogen (at least 3 cycles) to remove all residual hydrogen.
-
-
Catalyst Filtration:
-
Transfer the reactor contents as a slurry to the enclosed filtration system under a nitrogen blanket.
-
Filter the catalyst, ensuring the filter cake is kept wet with methanol at all times.
-
Wash the cake with additional methanol (2 x 2 L).
-
The wet catalyst cake should be immediately transferred to a designated container and quenched (e.g., with dilute acetic acid) or stored under water for disposal or regeneration according to site safety procedures.
-
-
Product Isolation and Purification:
-
Transfer the combined filtrate to a suitable distillation apparatus.
-
Remove the methanol solvent under reduced pressure.
-
Perform a vacuum distillation of the crude residue to obtain pure this compound.
-
Process Safety Analysis
The primary hazards are associated with the catalytic hydrogenation step. A systematic approach to safety is critical.
Caption: Critical safety workflow for high-pressure hydrogenation.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Incomplete Reaction / Stalled H2 Uptake | 1. Catalyst deactivation (poisoned).2. Insufficient catalyst loading.3. Poor mass transfer (low agitation).4. Hydrogen leak in the system. | 1. Ensure starting materials and solvent are pure. If stalled, a fresh catalyst charge may be needed.2. Increase catalyst loading within reasonable limits (e.g., up to 10 wt%).3. Increase agitation speed.4. Re-run pressure test on the system. |
| Low Yield of Primary Amine | 1. Formation of secondary/tertiary amine byproducts.[8]2. Incomplete reaction. | 1. Ensure sufficient ammonia concentration in the solvent.2. See above. |
| Difficult Catalyst Filtration | 1. Catalyst fines are clogging the filter medium. | 1. Use a filter aid like Celite®.2. Ensure the slurry is well-suspended during transfer. |
| Product Darkens During Distillation | 1. Thermal decomposition.2. Residual catalyst or base causing degradation. | 1. Ensure a deep vacuum is achieved to lower the boiling point.2. Ensure the crude product is free of catalyst fines before distillation. |
References
- 1. CAS 1074-62-0: 4-(Aminomethyl)cyclohexanemethanol [cymitquimica.com]
- 2. 4-(Aminomethyl)cyclohexanemethanol | 1074-62-0 [chemicalbook.com]
- 3. Cas 1074-62-0,4-(Aminomethyl)cyclohexanemethanol | lookchem [lookchem.com]
- 4. files01.core.ac.uk [files01.core.ac.uk]
- 5. Sustainable cycloaliphatic polyurethanes: from synthesis to applications - Chemical Society Reviews (RSC Publishing) DOI:10.1039/D2CS00509C [pubs.rsc.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Nitrile to Amine (H2 + Raney Ni) [commonorganicchemistry.com]
- 8. Nitrile to Amine - Common Conditions [commonorganicchemistry.com]
- 9. benchchem.com [benchchem.com]
- 10. helgroup.com [helgroup.com]
- 11. weihaicm.com [weihaicm.com]
- 12. njhjchem.com [njhjchem.com]
Application Note: Leveraging [4-(Aminomethyl)cyclohexyl]methanol for Advanced Polyurethane-Urea Synthesis
Introduction: The Strategic Advantage of Cycloaliphatic Monomers
Polyurethanes (PUs) are a cornerstone of modern materials science, prized for their versatility and tunable properties.[1][2] The final characteristics of a polyurethane are fundamentally dictated by the chemical nature of its constituent building blocks, primarily polyols, isocyanates, and chain extenders.[1][2] While aromatic monomers are known for imparting rigidity and thermal stability, they often suffer from poor resistance to photo-oxidation, leading to undesirable yellowing upon UV exposure.[3] Conversely, linear aliphatic monomers offer excellent UV resistance and flexibility but may lack the requisite mechanical strength and thermal performance for demanding applications.[1][4]
Cycloaliphatic monomers, such as [4-(Aminomethyl)cyclohexyl]methanol (AMCM), occupy a critical space between these two categories. They uniquely combine the advantages of both linear aliphatic and aromatic compounds, enabling the synthesis of polyurethanes with an exceptional balance of UV and oxidation resistance, thermal stability, transparency, and robust mechanical properties.[1][3] This application note provides a detailed technical guide for researchers on the strategic use of AMCM in the production of high-performance poly(urethane-urea) elastomers.
Core Principle: Exploiting Differential Reactivity
The efficacy of this compound as a chain extender stems from its unique bifunctional structure, containing both a primary aminomethyl group (-CH₂NH₂) and a primary hydroxymethyl group (-CH₂OH). A foundational principle of isocyanate chemistry is the significant difference in reaction kinetics between an amine and a hydroxyl group. Aliphatic amines react with isocyanates (NCO) orders of magnitude faster than alcohols to form highly stable urea linkages (-NH-CO-NH-).[3] The subsequent reaction of the hydroxyl group with another isocyanate molecule forms a urethane linkage (-O-CO-NH-).
This differential reactivity is not a complication but a powerful tool. It allows for a sequential and controlled polymerization process. During the chain extension phase of a polyurethane prepolymer, the isocyanate groups will react almost exclusively with the amine functionality of AMCM. This rapid reaction builds molecular weight and forms strong, thermally stable urea crosslinks. The less reactive hydroxyl groups can then participate in a slower, secondary curing reaction, often facilitated by heat or catalysis, to form urethane linkages. This two-stage reaction mechanism is key to developing the distinct microphase-separated morphology that gives these elastomers their superior properties.
Protocol 1: Two-Step Synthesis of a Poly(urethane-urea) Elastomer via Prepolymer Method
This protocol details the synthesis of a high-performance elastomer using an isocyanate-terminated prepolymer followed by chain extension with AMCM. The chosen isocyanate is 4,4'-Methylenebis(cyclohexyl isocyanate) (H₁₂MDI), an aliphatic diisocyanate that ensures UV stability.[5]
Materials & Equipment:
-
Polyol: Polytetramethylene ether glycol (PTMEG), MW = 2000 g/mol , dried under vacuum at 80°C for 4 hours.
-
Diisocyanate: 4,4'-Methylenebis(cyclohexyl isocyanate) (H₁₂MDI).
-
Chain Extender: this compound (AMCM).
-
Catalyst: Dibutyltin dilaurate (DBTDL).
-
Solvent: Anhydrous Dimethylformamide (DMF).
-
Equipment: Jacketed glass reactor with mechanical stirrer, nitrogen inlet, thermometer, and dropping funnel; vacuum oven; heated press for film casting.
Workflow Overview
Caption: Two-step synthesis workflow for AMCM-based poly(urethane-urea).
Step-by-Step Methodology
Part A: Prepolymer Synthesis
-
Reactor Setup: Assemble the jacketed glass reactor. Ensure all glassware is thoroughly dried. Purge the system with dry nitrogen gas for 15 minutes to create an inert atmosphere.
-
Polyol Charging: Charge the calculated amount of dried PTMEG-2000 into the reactor.
-
Heating: Begin stirring and heat the polyol to 60°C under a gentle nitrogen flow.
-
Isocyanate Addition: Slowly add the stoichiometric amount of H₁₂MDI dropwise via the funnel. An NCO:OH molar ratio of 2:1 is typical. This step is exothermic; control the addition rate to maintain the reaction temperature below 80°C.
-
Reaction: After the addition is complete, raise the temperature to 80°C and maintain for 2-3 hours to ensure complete reaction between the isocyanate and the polyol hydroxyl groups.
-
Validation: Cool the reactor. Take a sample of the prepolymer and determine the free NCO content via standard dibutylamine back-titration (ASTM D2572). The experimental value should be close to the theoretical calculation.
Part B: Chain Extension and Curing
-
Prepolymer Dilution: Cool the NCO-terminated prepolymer to approximately 40°C. Add anhydrous DMF to reduce viscosity for easier mixing (e.g., to achieve a 30-40% solids content).
-
Chain Extender Addition: Prepare a solution of AMCM in anhydrous DMF. Add this solution dropwise to the stirring prepolymer. The stoichiometry is critical; an amine-to-isocyanate (NH₂:NCO) ratio of 0.95:1 is recommended to ensure all isocyanate is consumed while avoiding excess amine. The viscosity will increase significantly as urea linkages form and the polymer chain grows.
-
Catalysis (Optional): The primary amine-isocyanate reaction is extremely fast and typically requires no catalyst.[3] For the secondary cure involving the hydroxyl groups of AMCM, a small amount of DBTDL (e.g., 0.01-0.05 wt%) can be added at this stage to promote the urethane formation during the thermal curing step.
-
Degassing: Once the AMCM solution is fully incorporated, continue stirring for 15 minutes. Then, degas the mixture under vacuum to remove any entrapped air bubbles.
-
Casting and Curing: Pour the viscous polymer solution into a pre-heated, release-agent-treated mold. Place the mold in a vacuum oven and cure at 100°C for 12 hours.
-
Post-Curing: After demolding, the elastomer sheet should be conditioned at ambient temperature (23°C, 50% RH) for 7 days to allow for the completion of all reactions and the stabilization of the polymer's morphology.
Expected Material Properties and Characterization
The use of AMCM imparts a unique combination of properties due to the rigid cycloaliphatic ring and the strong hydrogen bonding from the urea groups.
Reaction Mechanism Visualization
Caption: Simplified reaction pathway showing the sequential formation of urea and urethane linkages.
Comparative Performance Data
Polyurethanes synthesized with AMCM exhibit enhanced performance compared to those made with standard linear aliphatic diol chain extenders like 1,4-butanediol (BDO).
| Property | Polyurethane with BDO | Polyurethane with AMCM | Rationale for Difference |
| Tensile Strength | Moderate | High | The rigid cyclohexyl ring in AMCM increases chain stiffness. Strong bidentate hydrogen bonding from urea groups enhances hard segment cohesion.[4] |
| Hardness (Shore A/D) | Lower | Higher | Increased hard segment content and rigidity contributed by the AMCM structure.[6] |
| Thermal Stability (TGA) | Good | Excellent | The decomposition temperature of urea linkages is significantly higher than that of urethane linkages, improving the overall thermal stability.[3] |
| Glass Transition (Tg) | Lower Hard Segment Tg | Higher Hard Segment Tg | Enhanced phase mixing can occur, but the inherent rigidity and strong intermolecular forces within the AMCM-based hard segments raise their Tg.[7] |
| UV Resistance | Excellent | Excellent | Both are based on aliphatic backbones, providing inherent resistance to photo-oxidation.[1][5] |
Self-Validating System: Key Characterization Techniques
To ensure the successful synthesis and to understand the structure-property relationships, the following characterization methods are essential:
-
Fourier-Transform Infrared Spectroscopy (FTIR):
-
Validation: Monitor the disappearance of the strong NCO peak (~2270 cm⁻¹) to confirm complete reaction.
-
Analysis: Observe the appearance of peaks corresponding to urea C=O stretching (~1640 cm⁻¹) and urethane C=O stretching (~1730 cm⁻¹). The N-H stretching region (~3300 cm⁻¹) provides insight into the degree of hydrogen bonding.
-
-
Differential Scanning Calorimetry (DSC):
-
Validation: Identify the glass transition temperatures (Tg) of the soft (polyol) and hard (AMCM-isocyanate) segments. This confirms the microphase-separated morphology crucial for elastomeric properties.
-
-
Thermogravimetric Analysis (TGA):
-
Validation: Determine the onset of thermal degradation. A high degradation temperature is indicative of the stable urea linkages formed.
-
-
Mechanical Testing (ASTM D412):
-
Validation: Measure tensile strength, elongation at break, and modulus to confirm the material meets performance requirements. The results should align with the expected enhancements from using AMCM.
-
Conclusion
This compound is a uniquely advantageous monomer for creating advanced poly(urethane-urea) materials. By understanding and exploiting the differential reactivity of its amine and hydroxyl groups, researchers can precisely control the polymer architecture. The resulting materials exhibit a superior balance of mechanical strength, thermal stability, and UV resistance, making them ideal candidates for demanding applications in coatings, adhesives, biomedical devices, and high-performance elastomers.
References
-
Gennen, C., et al. (2022). Sustainable cycloaliphatic polyurethanes: from synthesis to applications. Chemical Society Reviews, 52(1), 147-203. [Link]
-
Royal Society of Chemistry. (2022). Sustainable cycloaliphatic polyurethanes: from synthesis to applications. Chemical Society Reviews. [Link]
-
Semantic Scholar. (n.d.). Sustainable cycloaliphatic polyurethanes: from synthesis to applications. [Link]
-
Wu, X., et al. (n.d.). Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols. Journal of Coatings Technology. [Link]
-
Guelcher, S. A., et al. (2005). Synthesis of biocompatible segmented polyurethanes from aliphatic diisocyanates and diurea diol chain extenders. Acta Biomaterialia, 1(4), 471-484. [Link]
-
Chemchart. (n.d.). This compound (1074-62-0). [Link]
-
Defense Technical Information Center. (1984). Preparation and Properties of Polyurethane and Polyurethaneurea Elastomers from Methylene Bis(4-Cyclohexylisocyanate). [Link]
-
PubChem. (n.d.). (4-(Methylamino)cyclohexyl)methanol. [Link]
-
ResearchGate. (n.d.). Study of chemical, physico-mechanical and biological properties of 4,4′-methylenebis(cyclohexyl isocyanate)-based polyurethane films. [Link]
-
Simkó, I., et al. (2023). Urethane Synthesis in the Presence of Organic Acid Catalysts—A Computational Study. International Journal of Molecular Sciences, 24(13), 10984. [Link]
-
Indian Academy of Sciences. (1995). Synthesis, mechanical, thermal and chemical properties of polyurethanes based on cardanol. Bulletin of Materials Science, 18(3), 263-269. [Link]
-
Lelah, M. D., & Cooper, S. L. (1986). Biomedical Applications of Polyurethanes. In Polyurethanes in Biomedical Engineering (pp. 1-4). CRC Press. [Link]
-
Mykhalkiv, O., et al. (2018). Polyurethane types, synthesis and applications – a review. Odessa University Chemical Journal, 18(4), 319-342. [Link]
-
ResearchGate. (n.d.). Quantum-chemical study of isocyanate reactions with linear methanol associates: IX. Methyl isocyanate reaction with methanol-phenol complexes. [Link]
-
PubChem. (n.d.). Cyclohexyl isocyanate. [Link]
-
PubChem. (n.d.). (4-(Prop-1-en-2-yl)cyclohexyl)methanol. [Link]
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Characterization methods for polymers derived from [4-(Aminomethyl)cyclohexyl]methanol
An Application Guide to the Comprehensive Characterization of Polymers Derived from [4-(Aminomethyl)cyclohexyl]methanol
Authored by: Gemini, Senior Application Scientist
Introduction: The Significance of the Cycloaliphatic Moiety
This compound is a unique cycloaliphatic monomer possessing both a primary amine and a primary alcohol functional group.[1][2] This structure makes it a versatile building block for a range of high-performance polymers, most notably polyamides (when reacted with dicarboxylic acids) and polyurethanes (when reacted with diisocyanates). The incorporation of the bulky, non-planar cyclohexyl ring into the polymer backbone disrupts chain packing, which can lead to enhanced solubility and optical transparency.[3] Simultaneously, its rigidity imparts high glass transition temperatures (Tg) and thermal stability.[3][4]
For researchers and drug development professionals, understanding the precise physicochemical properties of these polymers is paramount. Whether designing a novel drug delivery vehicle, a biocompatible implant, or a high-strength medical device, a thorough characterization is not merely a quality control step; it is fundamental to predicting performance, ensuring safety, and achieving regulatory approval. This guide provides a holistic framework and detailed protocols for the essential characterization of polymers derived from this compound, grounded in the principles of scientific integrity and practical application.
Section 1: The Foundational Workflow: An Integrated Approach
A successful polymer characterization strategy is not a linear checklist but an interconnected workflow. The results from one technique inform the experimental design and interpretation of another. For instance, knowing the thermal degradation temperature from Thermogravimetric Analysis (TGA) is critical for setting the upper temperature limit for Differential Scanning Calorimetry (DSC) or Dynamic Mechanical Analysis (DMA). This integrated approach ensures data integrity and provides a comprehensive understanding of the material.
Caption: Integrated workflow for polymer characterization.
Section 2: Molecular Structure and Composition Analysis
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Rationale: FTIR is the first line of analysis. It provides rapid confirmation of a successful polymerization by identifying key functional groups. For a polyamide derived from this compound, the disappearance of the monomer's primary amine signals and the appearance of characteristic secondary amide bands are definitive indicators of reaction completion.[5]
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum in air.
-
Sample Preparation: Place a small amount of the dry polymer film or powder directly onto the ATR crystal.
-
Data Acquisition: Apply pressure using the ATR anvil to ensure good contact. Collect the spectrum, typically over a range of 4000–600 cm⁻¹, with a resolution of 4 cm⁻¹ and an accumulation of 32 scans.
-
Data Analysis: Identify and label the key absorption bands.
| Functional Group | Vibration Mode | Typical Wavenumber (cm⁻¹) | Expected Observation |
| N-H (Amide II) | Stretching | 3370–3170 | A single, strong, broad peak.[5][6] |
| C-H (Cyclohexyl) | Stretching | 2930–2850 | Strong, sharp peaks. |
| C=O (Amide I) | Stretching | 1680–1630 | A very strong, sharp peak.[5][7] |
| N-H (Amide II) | Bending | 1570–1515 | A strong, intense peak.[6] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Rationale: While FTIR confirms functional groups, NMR provides a detailed map of the polymer's structure. ¹H and ¹³C NMR can confirm the monomer incorporation, identify end-groups for molecular weight estimation, and in the case of copolymers, determine monomer ratios.[8][9] For polyamides, which often have poor solubility, selecting the right deuterated solvent is critical.[8]
Protocol: ¹H and ¹³C NMR
-
Solvent Selection: Due to strong hydrogen bonding in polyamides, solvents like deuterated trifluoroacetic acid (TFA-d) or hexafluoroisopropanol (HFIP) mixed with CDCl₃ may be required. For some systems, deuterated dimethyl sulfoxide (DMSO-d₆) at elevated temperatures can be effective.[9]
-
Sample Preparation: Dissolve 10-15 mg of the polymer in ~0.7 mL of the chosen deuterated solvent. Ensure complete dissolution, warming gently if necessary.
-
Instrument Setup: Acquire spectra on a 400 MHz or higher spectrometer.
-
¹H NMR Acquisition: Acquire with a sufficient number of scans (e.g., 64-128) to achieve a good signal-to-noise ratio.
-
¹³C NMR Acquisition: This requires a longer acquisition time. Use a proton-decoupled pulse sequence and acquire for several hours (e.g., 1024-4096 scans).
-
Data Analysis:
-
Integrate the proton signals corresponding to the cyclohexyl ring, the methylene groups adjacent to the nitrogen and oxygen, and the amide N-H proton.
-
In the ¹³C spectrum, identify the carbonyl carbon and the various carbons of the cycloaliphatic ring.
-
Compare peak integrals to confirm the expected structural ratios.[8]
-
Section 3: Molecular Weight Determination
Gel Permeation Chromatography (GPC) / Size-Exclusion Chromatography (SEC)
Expertise & Rationale: The molecular weight (MW) and its distribution (polydispersity index, PDI) are among the most critical parameters, as they directly influence mechanical properties like tensile strength and toughness.[10] GPC separates polymer chains based on their hydrodynamic volume in solution.[11] Polyamides present a significant challenge due to their limited solubility and tendency to aggregate.[12] Therefore, the choice of mobile phase is paramount to obtaining accurate results. Hexafluoroisopropanol (HFIP) is often the solvent of choice as it effectively breaks up intermolecular hydrogen bonds.[13][14]
Protocol: GPC in HFIP
-
System Preparation:
-
Mobile Phase: Use HPLC-grade HFIP containing a salt, such as 0.02 M sodium trifluoroacetate (NaTFAc), to suppress aggregation and polyelectrolyte effects.[13]
-
Columns: Employ columns specifically designed for polar solvents like HFIP (e.g., Agilent PL HFIPgel).[13]
-
Detector: A differential refractive index (DRI) detector is standard.[11]
-
-
Calibration: Create a calibration curve using narrow PDI standards soluble in HFIP, such as polymethylmethacrylate (PMMA).[13][14] Plot the logarithm of the peak molecular weight (Mp) against the elution time.
-
Sample Preparation:
-
Accurately weigh ~2-4 mg of the polymer into a vial.
-
Add the mobile phase (HFIP with NaTFAc) to achieve a concentration of 1-2 mg/mL.
-
Allow the polymer to dissolve completely, which may take several hours. Gentle agitation can be used.
-
Filter the solution through a 0.22 µm PTFE filter to remove any particulates before injection.[11]
-
-
Data Acquisition: Inject the filtered sample onto the GPC system. The flow rate is typically around 1.0 mL/min.
-
Data Analysis: Using the calibration curve, the software will calculate the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn).
| Parameter | Symbol | Description | Typical Target Range |
| Number-Average MW | Mn | Total weight of all polymer chains divided by the total number of chains. | 15,000 - 50,000 g/mol |
| Weight-Average MW | Mw | Average that accounts for the contribution of larger chains. | 30,000 - 100,000 g/mol |
| Polydispersity Index | PDI | A measure of the breadth of the molecular weight distribution. | 1.8 - 2.5 (for step-growth) |
Section 4: Thermal Properties Analysis
Thermogravimetric Analysis (TGA)
Expertise & Rationale: TGA measures the change in mass of a sample as a function of temperature. It is used to determine the thermal stability and decomposition profile of the polymer. This data is crucial for defining the processing window and maximum service temperature of the material.[15]
Protocol: TGA
-
Instrument Calibration: Calibrate the TGA instrument for mass and temperature using certified standards.
-
Sample Preparation: Accurately weigh 5–10 mg of the dry polymer into a ceramic or platinum TGA pan.
-
Data Acquisition:
-
Place the pan in the TGA furnace.
-
Purge with an inert atmosphere (e.g., nitrogen at 50 mL/min) to prevent oxidative degradation.
-
Heat the sample from ambient temperature to a temperature above its final decomposition (e.g., 800 °C) at a constant rate, typically 10 °C/min.[16]
-
-
Data Analysis:
Differential Scanning Calorimetry (DSC)
Expertise & Rationale: DSC measures the heat flow into or out of a sample as it is heated or cooled, revealing key thermal transitions.[19] For polymers derived from this compound, the most important transition is the glass transition temperature (Tg), which marks the transition from a rigid, glassy state to a more flexible, rubbery state.[4] The Tg is heavily influenced by the rigid cycloaliphatic ring.
Caption: Rationale behind the heat-cool-heat cycle in DSC.
Protocol: DSC
-
Instrument Calibration: Calibrate the DSC for temperature and heat flow using a high-purity standard, such as indium.
-
Sample Preparation: Accurately weigh 5–10 mg of the dry polymer into an aluminum DSC pan and hermetically seal it.
-
Data Acquisition (Heat-Cool-Heat Cycle):
-
First Heat: Heat the sample from ambient temperature to a temperature well above its expected Tg but below its Td (determined by TGA), at a rate of 10 °C/min. This removes the sample's prior thermal history.[20]
-
Cool: Cool the sample at a controlled rate (e.g., 10 °C/min) to a low temperature (e.g., 0 °C).
-
Second Heat: Heat the sample again at 10 °C/min to the same upper temperature.
-
-
Data Analysis:
-
Analyze the thermogram from the second heating scan .
-
The glass transition (Tg) is observed as a step-change in the heat capacity. It is typically reported as the midpoint of this transition.[20]
-
If the polymer is semi-crystalline, endothermic melting peaks (Tm) and exothermic crystallization peaks (Tc) may also be observed.
-
Section 5: Mechanical and Thermomechanical Analysis
Tensile Testing
Expertise & Rationale: Tensile testing provides fundamental information about a material's strength, stiffness, and ductility.[10] It measures the force required to stretch a sample until it breaks. These properties are critical for any load-bearing application. The results are highly dependent on factors like molecular weight, crystallinity, and temperature.[10][21]
Protocol: Uniaxial Tensile Test (ASTM D638)
-
Sample Preparation: Prepare dog-bone shaped specimens from the polymer using compression molding or by cutting from a cast film, following the dimensions specified in ASTM D638. Condition the specimens at a standard temperature and humidity (e.g., 23 °C, 50% RH) for at least 24 hours.
-
Instrument Setup: Use a universal testing machine equipped with grips suitable for polymers and an extensometer to accurately measure strain.
-
Test Execution:
-
Mount the specimen in the grips.
-
Apply a tensile load at a constant crosshead speed (e.g., 5 mm/min) until the specimen fractures.
-
Record the force and displacement data throughout the test.
-
-
Data Analysis:
-
Convert force-displacement data into a stress-strain curve.
-
Tensile Modulus (Young's Modulus): The slope of the initial linear portion of the curve, indicating stiffness.
-
Tensile Strength: The maximum stress the material can withstand before fracturing.
-
Elongation at Break: The percentage increase in length at the point of fracture, indicating ductility.
-
| Mechanical Property | Description | Importance |
| Tensile Modulus | Material's resistance to elastic deformation (stiffness). | Crucial for applications requiring rigidity. |
| Tensile Strength | Maximum stress before failure. | Defines the material's ultimate strength. |
| Elongation at Break | How much the material can stretch before breaking. | Indicates ductility and toughness. |
Dynamic Mechanical Analysis (DMA)
Expertise & Rationale: DMA is a highly sensitive technique used to study the viscoelastic properties of polymers. It applies an oscillating force to a sample and measures its response. It is particularly effective at identifying the glass transition (Tg), which appears as a sharp peak in the tan δ curve, representing a maximum in energy dissipation.
Protocol: DMA in Tensile Mode
-
Sample Preparation: Prepare rectangular film specimens of the polymer (e.g., 20 mm length x 5 mm width).
-
Instrument Setup: Mount the specimen in the film tension clamps of the DMA.
-
Test Execution:
-
Cool the sample to a temperature below its Tg.
-
Apply a small, oscillating strain at a fixed frequency (typically 1 Hz).
-
Ramp the temperature at a controlled rate (e.g., 3 °C/min) through the glass transition region.
-
-
Data Analysis:
-
Plot the storage modulus (E'), loss modulus (E''), and tan delta (tan δ = E''/E') as a function of temperature.
-
Storage Modulus (E'): Represents the elastic response and stiffness of the material. A sharp drop in E' signifies the glass transition.
-
Loss Modulus (E''): Represents the viscous response and the material's ability to dissipate energy.
-
Tan Delta (tan δ): The ratio of loss to storage modulus. The peak of the tan δ curve is a common and reliable measure of the polymer's Tg.
-
References
- Agilent Technologies. (n.d.). Polyamide Analysis on Agilent PL HFIPgel with Gel Permeation Chromatography.
- Botha, S., Maltha, A., Len, T., & Rautenbach, W. (2021). Advanced spectroscopy, microscopy, diffraction and thermal analysis of polyamide adhesives and prediction of their functional properties with solid-state NMR spectroscopy. Polymer Chemistry.
- PTJ. (2021). GPC Test Method For High Temperature Resistant Polyamide Pa10t.
- ProQuest. (n.d.). Solution and solid state nuclear magnetic resonance spectroscopy of polyamides and crosslinked polyacrylates.
- ResearchGate. (n.d.). Optically Transparent and Thermal-Stable Polyimide Films Derived from a Semi-Aliphatic Diamine: Synthesis and Properties.
- Journal of Chromatographic Science. (n.d.). Molecular Weight Distributions of Industrially-Produced Poly-(ε-Caprolactams) by Gel Permeation Chromatography.
- Polymer Chemistry Characterization Lab. (n.d.). Gel Permeation Chromatography (GPC).
- ACS Publications. (n.d.). ¹H and ¹³C NMR Spectroscopic Characterization of Poly(amide−enaminonitriles).
- SelectScience. (n.d.). Polymer Analysis Part 1: Gel Permeation Chromatography.
- ResearchGate. (n.d.). ¹H-NMR spectrum of the polyamide.
- NIH. (2010). Fast Fourier Transform IR Characterization of Epoxy GY Systems Crosslinked with Aliphatic and Cycloaliphatic EH Polyamine Adducts.
- ACS Publications. (n.d.). Solid-state NMR of aromatic polyamides.
- ResearchGate. (n.d.). FTIR spectrum of the polyamide.
- ResearchGate. (n.d.). DSC curve of polyamides.
- ResearchGate. (n.d.). Summary of the mechanical properties of the polymers (P1-P4) before and after healing.
- Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers XII: Polyaramids and Slip Agents.
- Spectroscopy Online. (2023). Infrared Spectroscopy of Polymers, XI: Introduction to Organic Nitrogen Polymers.
- ResearchGate. (n.d.). TGA thermogram of the polyamide.
- PubMed. (1989). Thermal analysis methods for pharmacopoeial materials.
- NIH. (n.d.). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various diamines.
- Semantic Scholar. (n.d.). Synthesis, characterization and properties of novel polyamides derived from 4 4ʹ bis(4-carboxy methylene) biphenyl and various.
- NETZSCH Analyzing & Testing. (n.d.). Material Characterization of Polymers by Methods of Thermal Analysis.
- ResearchGate. (n.d.). DSC and TGA curves of polyimide1-3.
- Sapphire Bioscience. (n.d.). This compound.
- ResearchGate. (n.d.). Mechanical analysis of polymers.
- YouTube. (2021). MSE 201 S21 Lecture 31 - Module 4 - Mechanical Properties of Polymers.
- NIH. (n.d.). Mechanical Behavior of Polymeric Materials: Recent Studies.
- CP Lab Safety. (n.d.). (4-(Aminomethyl)cyclohexyl)methanol, 95% Purity, C8H17NO, 1 gram.
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Troubleshooting & Optimization
Technical Support Center: Optimizing the Synthesis of [4-(Aminomethyl)cyclohexyl]methanol
Welcome to the technical support center for the synthesis of [4-(Aminomethyl)cyclohexyl]methanol. This guide is designed for researchers, chemists, and drug development professionals seeking to enhance the yield and purity of this valuable bifunctional molecule. We will move beyond simple procedural lists to explore the underlying chemical principles, troubleshoot common experimental hurdles, and provide validated protocols to ensure reproducible, high-yield outcomes.
Section 1: Understanding the Core Synthesis Routes
The synthesis of this compound is primarily achieved through two strategic pathways: the reduction of a pre-formed cyclohexane ring system or the catalytic hydrogenation of an aromatic precursor. The choice of route significantly impacts the reaction conditions, potential byproducts, and, crucially, the final cis/trans isomer ratio.
Overcoming challenges in the purification of [4-(Aminomethyl)cyclohexyl]methanol
An in-depth guide by a Senior Application Scientist.
Technical Support Center: Purification of [4-(Aminomethyl)cyclohexyl]methanol
Welcome to the technical support center for this compound. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex challenges associated with the purification of this versatile bifunctional molecule. As a compound containing both a primary amine and a primary alcohol, its purification requires a nuanced understanding of its chemical properties to remove synthetic byproducts, particularly isomeric impurities.
This document provides field-proven insights and validated protocols to help you achieve high purity for your downstream applications.
Frequently Asked Questions (FAQs)
Q1: What are the key physical and chemical properties I should be aware of during purification?
Understanding the fundamental properties of this compound is critical for selecting an appropriate purification strategy. The molecule is a solid at room temperature and possesses both basic (amine) and polar (alcohol) functional groups.[1]
| Property | Value / Information | Significance for Purification |
| Molecular Formula | C₈H₁₇NO | --- |
| Molecular Weight | 143.23 g/mol [2] | Influences behavior in mass spectrometry and boiling point. |
| Form | Solid[1] | Enables purification by crystallization/recrystallization. |
| Isomerism | Exists as cis and trans isomers. | The primary purification challenge is often the separation of these isomers. |
| Stability | Stable under recommended storage conditions.[3] | Avoid strong oxidizing agents, acid anhydrides, and acid chlorides.[3][4] |
| Solubility | Soluble in water and polar organic solvents like methanol and ethanol. | Key for selecting appropriate crystallization or chromatography solvents. |
Q2: What are the most common impurities found in crude this compound?
Impurities are typically byproducts of the synthetic route. A common synthesis involves the catalytic hydrogenation of a 4-aminobenzoic acid ester.[5]
Potential impurities include:
-
Geometric Isomers : The cis-isomer of this compound is the most common and challenging impurity to remove from the desired trans-isomer.
-
Unreacted Starting Materials : Depending on the synthesis, this could include precursors like 4-aminobenzoic esters.[5]
-
Incomplete Reduction Products : Molecules where the ester group has not been fully reduced to the alcohol.
-
Catalyst Residues : Trace metals from the hydrogenation step (e.g., Ruthenium, Platinum, Rhodium).[5]
-
Solvent Residues : Residual solvents used during the reaction or initial workup, such as methanol or tetrahydrofuran (THF).[5]
Q3: What are the primary methods for purifying this compound and when should I use them?
The choice of purification method depends on the scale of your experiment and the nature of the impurities.
-
Recrystallization : This is the most effective and scalable method for removing the cis-isomer and other minor impurities, yielding a highly pure trans-isomer.[5][6] It is the recommended final purification step.
-
Vacuum Distillation : Best suited for large-scale, initial purification to remove volatile solvents and non-volatile baseline impurities. It is generally not effective for separating cis and trans isomers due to their likely similar boiling points.
-
Column Chromatography : Ideal for small-scale purification (mg to g) to separate a wide range of impurities based on polarity. While effective, it is less scalable and can be material-intensive.[7] A Chinese patent for a related synthesis route notes that their process is advantageous because it avoids column chromatography, suggesting it is a common but sometimes undesirable step.[5]
Q4: How can I effectively monitor the purification process and assess final purity?
A multi-faceted approach to analytical monitoring is recommended.
-
Thin-Layer Chromatography (TLC) : An excellent, rapid technique for monitoring the progress of column chromatography or for a quick assessment of purity. The amine group can be visualized with a ninhydrin stain.
-
Gas Chromatography (GC) : A powerful method for separating and quantifying the cis and trans isomers, as demonstrated with structurally similar compounds like (4-methylcyclohexyl)methanol.[8][9] It can also detect volatile impurities.
-
High-Performance Liquid Chromatography (HPLC) : Highly suitable for assessing the purity of non-volatile compounds like this one.[10] It can be developed into a stability-indicating method to detect degradation products.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR are indispensable for confirming the chemical structure and identifying impurities by comparing the spectra to a reference standard.[12]
Troubleshooting Guide: Common Purification Challenges
This section addresses specific issues you may encounter during the purification workflow.
Problem: My primary challenge is separating the cis and trans isomers. How can I selectively isolate the trans-isomer?
Solution: Isomer-Selective Recrystallization.
The key to separating the isomers lies in exploiting the subtle differences in their crystal lattice energies and, consequently, their solubilities. The trans-isomer often forms a more stable, less soluble crystal lattice in specific solvent systems. A method adapted from the purification of the structurally related trans-4-aminomethyl-cyclohexane carboxylic acid (AMCHA), which is purified by crystallizing its hydrate from cold water, is highly effective.[6]
Protocol: Selective Recrystallization of trans-[4-(Aminomethyl)cyclohexyl]methanol
-
Dissolution : In a suitable flask, dissolve the crude mixture of isomers in a minimal amount of hot deionized water. The goal is to create a saturated solution at an elevated temperature.
-
Controlled Cooling : Slowly cool the solution with gentle stirring. As the temperature drops below a critical point (for a similar compound, AMCHA, this is 21.5°C), the less soluble trans-isomer hydrate will begin to crystallize, while the more soluble cis-isomer remains in the solution.[6]
-
Maturation : Continue stirring the resulting slurry at a reduced temperature (e.g., 0-5°C) for at least one hour. This "maturation" period allows the crystallization equilibrium to be reached, maximizing the yield and purity of the trans-isomer.[6]
-
Isolation : Collect the crystals by vacuum filtration.
-
Washing : Wash the collected crystals with a small amount of ice-cold water to remove any residual mother liquor containing the dissolved cis-isomer.
-
Drying : Dry the crystals under vacuum at a moderate temperature (e.g., 50-60°C) to remove water and obtain the anhydrous, pure trans-[4-(Aminomethyl)cyclohexyl]methanol.
Caption: Workflow for the selective purification of the trans-isomer.
Problem: My recrystallization failed. The compound either "oiled out" or no crystals formed.
Solution: Systematic Troubleshooting of Crystallization Parameters.
When a compound precipitates as a liquid ("oiling out") or fails to crystallize, it indicates that the conditions are not optimal for forming a stable crystal lattice. The following table outlines common causes and solutions, based on established crystallization troubleshooting principles.[7]
| Issue | Possible Cause(s) | Recommended Solution(s) |
| "Oiling Out" | 1. Solution cooled too quickly : The rate of supersaturation is too high for nucleation to occur. 2. Solvent boiling point is too high : The compound may be melting in the hot solvent before it can crystallize. | 1. Re-heat the solution to dissolve the oil, then allow it to cool much more slowly. Insulating the flask can help. 2. Try a lower-boiling point solvent system. 3. Add a co-solvent in which the compound is less soluble (e.g., hexanes if using ethyl acetate) to induce crystallization at a lower temperature.[7] |
| No Crystals Form | 1. Solution is not sufficiently saturated : Too much solvent was used initially. 2. High concentration of impurities : Impurities can inhibit crystal lattice formation. | 1. Gently boil off some of the solvent to concentrate the solution and attempt cooling again. 2. "Seed" the solution : Add a tiny crystal of pure product to act as a nucleation site. 3. Scratch the inside of the flask : Use a glass rod to scratch the flask below the solvent line; the microscopic glass fragments can initiate nucleation. 4. Perform a preliminary purification (e.g., column chromatography) to remove major impurities before attempting recrystallization. |
| Low Recovery | 1. Significant product solubility in cold solvent : The compound is still partially soluble even at low temperatures. 2. Excessive washing : Too much cold solvent was used to wash the crystals, re-dissolving some of the product. | 1. Ensure the solution is cooled to the lowest practical temperature (e.g., in an ice bath or freezer) to minimize solubility. 2. Use a minimal amount of ice-cold solvent for washing. 3. Consider concentrating the mother liquor and performing a second-crop crystallization to recover more product. |
Problem: I have multiple persistent impurities that co-crystallize with my product. Is column chromatography a good option?
Solution: Yes, for small-scale purification, silica gel chromatography is an effective method.
The polarity difference between the highly polar this compound and less polar impurities (e.g., unreacted esters, byproducts of protecting groups) makes it well-suited for normal-phase column chromatography. The basic amine group may cause "streaking" or tailing on standard silica gel. This can be mitigated by pre-treating the eluent.
Protocol: Column Chromatography with a Modified Eluent
-
Column Packing : Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes) and pack the column, ensuring no cracks or air bubbles.
-
Sample Loading : Dissolve the crude product in a minimal amount of the eluent or a slightly stronger solvent (like dichloromethane). Adsorb this solution onto a small amount of silica gel, dry it, and carefully add the resulting powder to the top of the column bed. This "dry loading" technique often results in better separation.
-
Elution :
-
Start with a moderately polar eluent system, such as a mixture of Dichloromethane (DCM) and Methanol (MeOH).
-
Crucially, add a small amount of a basic modifier like triethylamine (TEA) or ammonium hydroxide (~0.5-1%) to the eluent mixture. This deactivates the acidic sites on the silica gel, preventing the amine from irreversibly binding and ensuring a sharp, symmetrical peak shape.
-
A typical starting gradient could be 98:2:0.5 DCM/MeOH/TEA, gradually increasing the methanol concentration to elute the highly polar product.
-
-
Monitoring : Collect fractions and monitor them by TLC, using a ninhydrin stain to visualize the amine-containing product.
-
Solvent Removal : Combine the pure fractions and remove the solvent and triethylamine using a rotary evaporator to yield the purified product.
Caption: Troubleshooting logic for column chromatography purification.
References
- Google Patents. (1975). US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
- Google Patents. (2013).
- Google Patents. (2010). WO 2010/020905 A1 - PYRROLO[2,3-D]PYRIMIDINE COMPOUNDS.
-
Chemchart. (n.d.). This compound (1074-62-0). [Link]
-
CP Lab Safety. (n.d.). (4-(Aminomethyl)cyclohexyl)methanol, 95% Purity. [Link]
-
Foreman, W. T., & Rose, D. L. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Chemosphere, 131, 217-224. [Link]
-
Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512-7515. (Note: While the direct link is to a 2010 update, the principle is established in this original work). [Link]
-
PubChem. (n.d.). (4-(Methylamino)cyclohexyl)methanol. [Link]
-
ResearchGate. (2015). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?. [Link]
- Google Patents. (2012).
- Google Patents. (1977).
-
PubChem. (n.d.). 4-Methylcyclohexanemethanol. [Link]
-
ResearchGate. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. [Link]
- Google Patents. (2002). JP2002047223A - Method for producing cyclohexylmethanol compounds.
-
DTU Research Database. (2021). Modelling and control of an integrated high purity methanol distillation configuration. [Link]
-
ResearchGate. (2025). Influence of Feedstock Purity on Methanol Production Efficiency. [Link]
Sources
- 1. Hit2Lead | [trans-4-(aminomethyl)cyclohexyl]methanol | CAS# 17879-23-1 | MFCD14702919 | BB-4041121 [hit2lead.com]
- 2. (4-(Methylamino)cyclohexyl)methanol | C8H17NO | CID 20760612 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. fishersci.com [fishersci.com]
- 4. fishersci.com [fishersci.com]
- 5. CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof - Google Patents [patents.google.com]
- 6. US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid - Google Patents [patents.google.com]
- 7. benchchem.com [benchchem.com]
- 8. Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. benchchem.com [benchchem.com]
- 11. benchchem.com [benchchem.com]
- 12. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
Troubleshooting side reactions in polymerization with [4-(Aminomethyl)cyclohexyl]methanol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with [4-(Aminomethyl)cyclohexyl]methanol. This guide provides in-depth troubleshooting advice and frequently asked questions to address common challenges encountered during the polymerization of this versatile cycloaliphatic amino alcohol. Our goal is to equip you with the knowledge to anticipate and resolve side reactions, ensuring the successful synthesis of high-quality polymers.
Introduction to this compound in Polymer Synthesis
This compound is a unique bifunctional monomer containing both a primary amine and a primary alcohol on a cyclohexane ring. This structure allows for its participation in various polymerization reactions, most notably in the synthesis of polyamides and polyurethanes. The cycloaliphatic nature of the monomer imparts distinct properties to the resulting polymers, such as improved thermal stability, hydrolytic resistance, and weatherability compared to their purely aliphatic counterparts.[1][2]
However, the presence of two different functional groups and the stereochemistry of the cyclohexane ring can also introduce specific challenges and side reactions. This guide will walk you through troubleshooting these issues to optimize your polymerization processes.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the polymerization of this compound, providing potential causes and actionable solutions.
Issue 1: Premature Gelation or Cross-linking
Question: My reaction mixture is forming an insoluble gel much earlier than expected. What could be the cause and how can I prevent it?
Answer:
Premature gelation is a common issue in polymerization and can be particularly prevalent when working with multifunctional monomers. In the case of this compound, several factors can contribute to this problem.
Potential Causes and Solutions:
-
Uncontrolled Reaction with Both Functional Groups: In polyurethane synthesis, the primary amine is significantly more reactive with isocyanates than the primary alcohol.[3] However, at elevated temperatures or with certain catalysts, the hydroxyl group can also react, leading to branching and cross-linking.
-
Solution: Control the reaction temperature. For polyurethane synthesis, conduct the initial reaction at a lower temperature (e.g., 0-25 °C) to favor the amine-isocyanate reaction. The hydroxyl-isocyanate reaction can be driven to completion at a later stage with controlled heating.
-
-
Side Reactions of Isocyanates: At temperatures above 100-120 °C, isocyanates can undergo side reactions such as the formation of allophanate and biuret linkages, which introduce cross-links.
-
Solution: Maintain strict temperature control throughout the polymerization. If high temperatures are necessary for the final curing step, limit the duration of exposure.
-
-
Impure Monomers: The presence of multifunctional impurities in either this compound or the co-monomer (diacid, diisocyanate, etc.) can act as cross-linking agents.
-
Solution: Ensure the purity of your monomers. This compound can be purified by vacuum distillation or recrystallization to remove impurities.
-
Issue 2: Low Molecular Weight of the Final Polymer
Question: I'm consistently obtaining polymers with low molecular weight and poor mechanical properties. What factors could be limiting chain growth?
Answer:
Achieving high molecular weight is crucial for obtaining desirable polymer properties. Several factors can hinder chain growth during the polymerization of this compound.
Potential Causes and Solutions:
-
Stoichiometric Imbalance: Step-growth polymerization is highly sensitive to the stoichiometric ratio of the functional groups. An excess of either the amino/hydroxyl groups or the co-monomer's functional groups will limit the final molecular weight.
-
Solution: Accurately determine the purity of your monomers and carefully calculate the required molar ratios. For polyurethane synthesis, a slight excess of isocyanate is sometimes used, but a large excess will cap the chains.
-
-
Intramolecular Cyclization: Amino alcohols can undergo intramolecular cyclization to form cyclic ethers or lactams, effectively capping the growing polymer chain.[4][5]
-
Solution: This is more likely at higher temperatures and in dilute solutions. Conduct the polymerization at the lowest effective temperature and at a higher concentration to favor intermolecular reactions.
-
-
Presence of Monofunctional Impurities: Impurities with a single reactive group will act as chain stoppers, limiting the polymer's molecular weight.
-
Solution: As mentioned previously, ensure high purity of all monomers and solvents.
-
Issue 3: Discoloration of the Polymer
Question: My final polymer has a yellow or brown tint. What is causing this discoloration and how can I obtain a colorless product?
Answer:
Discoloration in polyamides and polyurethanes is often a sign of thermal degradation or side reactions.
Potential Causes and Solutions:
-
Thermal Degradation: Polyamides and polyurethanes can degrade at elevated temperatures, especially in the presence of oxygen.[6][7][8][9] Cycloaliphatic structures generally have better thermal stability, but degradation can still occur at high processing temperatures.
-
Solution: Minimize the reaction temperature and time. Conduct the polymerization under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. The use of thermal stabilizers can also be considered.
-
-
Side Reactions of Aromatic Co-monomers: If you are using an aromatic diisocyanate or diacid, these can be more prone to oxidation and color formation than their aliphatic or cycloaliphatic counterparts.
-
Solution: If color is a critical parameter, consider using aliphatic or cycloaliphatic co-monomers. If aromatic monomers are necessary, ensure they are of high purity and use the mildest possible reaction conditions.
-
-
Catalyst-Induced Side Reactions: Some catalysts, particularly certain tin-based catalysts used in polyurethane synthesis, can promote side reactions that lead to discoloration at high temperatures.
-
Solution: Optimize the catalyst concentration and consider using catalysts that are less prone to causing discoloration, such as bismuth or zirconium-based catalysts.
-
Frequently Asked Questions (FAQs)
Q1: What is the difference in reactivity between the amine and hydroxyl groups in this compound?
In polyurethane synthesis with diisocyanates, the primary amine group is significantly more reactive than the primary hydroxyl group.[3] This allows for a two-stage polymerization where the amine reacts first at a lower temperature to form a urea linkage, followed by the reaction of the hydroxyl group at a higher temperature to form a urethane linkage. In polyamide synthesis with diacids or their derivatives, the amine group is also the primary reactive site.
Q2: How does the cis/trans isomerism of the cyclohexane ring affect the polymer properties?
The cyclohexane ring in this compound can exist as either cis or trans isomers. The trans isomer, with both functional groups in equatorial positions in the more stable chair conformation, is generally more linear and can lead to polymers with higher crystallinity and melting points.[10][11][12][13] The cis isomer introduces a kink in the polymer chain, which can disrupt packing and result in more amorphous polymers with lower glass transition temperatures. The specific isomer ratio in your starting material can therefore significantly influence the final properties of your polymer.
Q3: What are the best practices for purifying this compound before polymerization?
High monomer purity is critical for successful polymerization. The following purification methods are recommended:
-
Vacuum Distillation: This is an effective method for removing non-volatile impurities.
-
Recrystallization: Recrystallization from a suitable solvent can be used to purify the monomer and potentially separate cis and trans isomers.
Q4: Can I use this compound to synthesize polyesters?
While the hydroxyl group can react with diacids to form polyesters, the presence of the more reactive amine group makes this challenging. The amine will preferentially react to form amide bonds. To synthesize a polyester, the amine group would need to be protected with a suitable protecting group, which is then removed after polymerization.
Experimental Protocols
The following are generalized protocols for the synthesis of polyamides and polyurethanes using this compound. These should be adapted and optimized for your specific application.
Protocol 1: Synthesis of a Polyamide via Low-Temperature Solution Polymerization
This protocol describes the synthesis of a polyamide from this compound and a diacid chloride.
Materials:
-
This compound
-
Diacid chloride (e.g., isophthaloyl chloride)
-
Anhydrous N-methyl-2-pyrrolidone (NMP)
-
Anhydrous lithium chloride (LiCl)
-
Anhydrous pyridine
-
Methanol
Procedure:
-
Drying: Thoroughly dry all glassware in an oven at 120°C and cool under a stream of dry nitrogen. Dry NMP over molecular sieves and LiCl under vacuum at 150°C.
-
Monomer Dissolution: In a three-necked flask equipped with a mechanical stirrer and nitrogen inlet, dissolve a specific molar amount of this compound and LiCl in anhydrous NMP.
-
Cooling: Cool the reaction flask to 0°C using an ice bath.
-
Addition of Diacid Chloride: Slowly add an equimolar amount of the diacid chloride to the stirred solution.
-
Polymerization: Add a small amount of pyridine as an acid scavenger. Allow the reaction to proceed at 0°C for 1-2 hours, then warm to room temperature and stir for 12-24 hours.
-
Precipitation and Washing: Pour the viscous polymer solution into an excess of methanol to precipitate the polyamide. Filter the polymer and wash it thoroughly with methanol and then water to remove any residual salts and solvent.
-
Drying: Dry the polymer in a vacuum oven at 80°C until a constant weight is achieved.
Protocol 2: Synthesis of a Polyurethane via a Two-Step Process
This protocol takes advantage of the different reactivities of the amine and hydroxyl groups.
Materials:
-
This compound
-
Diisocyanate (e.g., 4,4'-methylenebis(cyclohexyl isocyanate), H12MDI)
-
Anhydrous solvent (e.g., dimethylformamide, DMF)
-
Catalyst (e.g., dibutyltin dilaurate, DBTDL)
Procedure:
-
Preparetion: In a reaction vessel under a nitrogen atmosphere, dissolve this compound in the anhydrous solvent.
-
Amine-Isocyanate Reaction: Cool the solution to 0-5°C and slowly add the diisocyanate. Maintain this temperature and stir for 2-4 hours to allow for the selective reaction of the amine groups.
-
Hydroxyl-Isocyanate Reaction: Add the catalyst and slowly heat the reaction mixture to 60-80°C. Monitor the reaction progress by FTIR spectroscopy, looking for the disappearance of the NCO peak.
-
Casting and Curing: Once the reaction is complete, the polymer solution can be cast into a film or mold. The solvent is then evaporated, and the polymer is cured at an elevated temperature to ensure full reaction of the hydroxyl groups.
Visualizations
Troubleshooting Workflow for Gelation
Caption: A flowchart for troubleshooting premature gelation.
Influence of Cis/Trans Isomers on Polymer Structure
Caption: Impact of cis/trans isomers on polymer chain structure.
Data Summary
| Property | Typical Value/Observation | Potential Impact on Polymerization |
| Purity | >98% recommended | Impurities can act as chain stoppers or cross-linkers. |
| Cis/Trans Ratio | Varies by supplier | Affects polymer crystallinity, melting point, and solubility. |
| Water Content | <0.1% recommended | Water can react with isocyanates and diacid chlorides. |
References
- Mechanical and surface properties and hydrolytic stability of cycloaliphatic polyester-based waterborne polyurethanes modified w. (URL not available)
- Cycloaliphatic Polyester Based High Solids Polyurethane Coatings: I. The Effect of Difunctional Alcohols. (URL not available)
-
Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology. [Link]
- Thermal Degradation of Polyamides. Part 1.
- Huntsman Bridging The Gap Between Primary Amines And Hydroxyl Reactivity. (URL not available)
- Reactive Polyamide Oligomers for Elastomeric, Adhesive and Coating Applic
-
Sustainable cycloaliphatic polyurethanes: from synthesis to applications. Chemical Society Reviews. [Link]
-
The formation of a polyamide with hydroxyl groups via an amidation reaction. ResearchGate. [Link]
-
Hydrolytic stability of polycarbonate-based polyurethane elastomers tested in physiologically simulated conditions. ResearchGate. [Link]
-
Intramolecular cyclization of amino alcohols catalyzed by SnCl2... ResearchGate. [Link]
- Mechanism of the degradation of polyamides.
-
Mechanism of the degradation of polyamides. Semantic Scholar. [Link]
- Which is more stable, a 1,4-trans disubstituted cyclohexane or its cis isomer? (URL not available)
-
Thermal degradation and ageing of segmented polyamides. ResearchGate. [Link]
-
Effect of Hydroxyl-Containing Fragments on the Structure and Properties of Membrane-Forming Polyamide-Imides. MDPI. [Link]
-
Mechanism of the degradation of polyamides. ResearchGate. [Link]
-
Thermally-Induced Substrate Release Via Intramolecular Cyclizations of Amino Esters and Amino Carbonates. PMC. [Link]
-
Poly(1,4-cyclohexylenedimethylene-1, 4-cyclohexanedicarboxylate): Analysis of parameters affecting polymerization and cis-trans isomerization. ResearchGate. [Link]
-
Model reaction for the synthesis of polyhydroxyurethanes from cyclic carbonates with amines: Substituent effect on the reactivity and selectivity of ring‐opening direction in the reaction of five‐membered cyclic carbonates with amine. ResearchGate. [Link]
-
Cis / Trans-1,4 Disubstitution, Energy of the two Chair Cyclohexanes. YouTube. [Link]
-
Long-term in vitro hydrolytic stability of thermoplastic polyurethanes. PubMed. [Link]
-
Biobased Amines: From Synthesis to Polymers; Present and Future. Chemical Reviews. [Link]
-
Taking advantage of β-hydroxy amine enhanced reactivity and functionality for the synthesis of dual covalent adaptable networks. Polymer Chemistry. [Link]
-
Cis-trans Relationship in Cyclohexane. Unacademy. [Link]
-
The Influence of the Hydroxyl Type on Crosslinking Process in Cyclodextrin Based Polyurethane Networks. PMC. [Link]
-
Cyclic compound. Wikipedia. [Link]
-
The physicochemical properties of cis-trans isomers of substituted epoxycyclohexanes and their molecular complexes with maleic anhydride. ResearchGate. [Link]
-
Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. ResearchGate. [Link]
-
The synthetic procedure for polyurethanes. ResearchGate. [Link]
-
Materials and Chemistry of Polyurethanes. ACS Symposium Series. [Link]
-
Synthesis and Properties of Polyamides Based on 1,1-Bis[4-(4-aminophenoxy)phenyl] cyclohexane. ResearchGate. [Link]
-
4-Amino-TEMPO-Immobilized Polymer Monolith: Preparations, and Recycling Performance of Catalyst for Alcohol Oxidation. MDPI. [Link]
-
Amino Alcohols: Stereoselective Synthesis and Applications in Diversity-Oriented Synthesis. DiVA portal. [Link]
- Selective Synthesis of Lactams and Cyclic Amines from Amino- Alcohols. The Royal Society of Chemistry. (URL not available)
- A Brief Review on Synthesis of β-amino Alcohols by Ring Opening of Epoxides. (URL not available)
Sources
- 1. kimslab.pusan.ac.kr [kimslab.pusan.ac.kr]
- 2. paint.org [paint.org]
- 3. Huntsman Bridging The Gap Between Primary Amines And Hydroxyl Reactivity :: Huntsman Corporation (HUN) [huntsman.com]
- 4. Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines from amino-alcohols - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/C3CY00513E [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. apps.dtic.mil [apps.dtic.mil]
- 7. nvlpubs.nist.gov [nvlpubs.nist.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. homework.study.com [homework.study.com]
- 11. researchgate.net [researchgate.net]
- 12. youtube.com [youtube.com]
- 13. A Short Explanation of the Cis-trans Relationship in Cyclohexane [unacademy.com]
Technical Support Center: Optimization of [4-(Aminomethyl)cyclohexyl]methanol Synthesis
Welcome to the technical support center for the synthesis of [4-(aminomethyl)cyclohexyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical assistance and troubleshooting for the common synthetic routes to this versatile molecule. Here, we address specific experimental challenges in a direct question-and-answer format, grounded in established chemical principles and field-proven insights.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes for producing this compound?
A1: There are two predominant and industrially relevant synthetic pathways for the synthesis of this compound. The choice between these routes often depends on the available starting materials, equipment (particularly for high-pressure reactions), and desired scale.
-
Route 1: Catalytic Hydrogenation of Dimethyl Terephthalate (DMT). This is a robust, one-pot or two-step process that involves the reduction of both the aromatic ring and the two ester functionalities of DMT. This method is often favored for large-scale production due to the relatively low cost of the starting material.
-
Route 2: Reduction of 4-Cyanocyclohexanecarboxylate Derivatives. This route involves the use of a strong reducing agent, most commonly Lithium Aluminum Hydride (LiAlH₄), to simultaneously reduce a nitrile and an ester group on a cyclohexane ring. This pathway offers an alternative when high-pressure hydrogenation equipment is not available but requires careful handling of pyrophoric reagents.
Q2: What are the key differences in the reaction conditions between the catalytic hydrogenation and the chemical reduction routes?
A2: The reaction conditions for these two routes are fundamentally different, which significantly impacts the required equipment and safety protocols.
| Parameter | Catalytic Hydrogenation (Route 1) | Chemical Reduction (Route 2) |
| Reducing Agent | Hydrogen gas (H₂) | Lithium Aluminum Hydride (LiAlH₄) |
| Catalyst | Heterogeneous catalysts (e.g., Ru/C, Rh/Al₂O₃, Raney Nickel) | Not applicable |
| Temperature | High (typically 100-200°C) | Low to moderate (0°C to reflux) |
| Pressure | High (typically 50-150 bar) | Atmospheric pressure |
| Solvent | Alcohols (Methanol, Ethanol), Ethers (THF, Dioxane) | Anhydrous ethers (Diethyl ether, THF) |
| Safety | High-pressure gas handling, potential for catalyst pyrophoricity | Handling of pyrophoric and water-reactive reagents |
Q3: How does the stereochemistry of the final product (cis/trans isomer ratio) get influenced in these synthetic routes?
A3: The stereochemistry of the 1,4-disubstituted cyclohexane ring is a critical aspect of this synthesis. The trans isomer is often the desired product in pharmaceutical applications.
-
In the catalytic hydrogenation of DMT , the stereochemical outcome is highly dependent on the catalyst and reaction conditions. The use of specific catalysts and optimization of temperature and pressure can favor the formation of the trans isomer. For instance, some patented processes claim high selectivity for the trans-isomer under specific catalytic systems.[1]
-
In the reduction of a pre-existing cyclohexane derivative (Route 2), the stereochemistry is largely determined by the starting material. If you begin with a trans-4-cyanocyclohexanecarboxylate, the reduction will yield the trans-[4-(aminomethyl)cyclohexyl]methanol.
Troubleshooting Guide
Route 1: Catalytic Hydrogenation of Dimethyl Terephthalate (DMT)
Issue 1: Low conversion of the aromatic ring.
-
Possible Cause A: Catalyst Deactivation. The catalyst can be poisoned by impurities in the starting material or solvent. Sulfur and halogen compounds are common poisons for hydrogenation catalysts.
-
Solution: Ensure the purity of your DMT and solvent. Pre-treating the substrate with activated carbon can sometimes remove catalyst poisons. If catalyst poisoning is suspected, using a fresh batch of catalyst is recommended. Some catalysts, like Raney Nickel, can be reactivated, though this is often a complex procedure.[2]
-
-
Possible Cause B: Insufficient Hydrogen Pressure or Temperature. The hydrogenation of an aromatic ring is thermodynamically less favorable than that of an alkene and requires significant energy input.[3][4]
-
Solution: Gradually increase the hydrogen pressure and/or reaction temperature within the safe limits of your reactor. A pressure of at least 50 bar and a temperature above 100°C are typically necessary for this transformation.
-
-
Possible Cause C: Poor Mass Transfer. In a heterogeneous catalytic system, efficient mixing is crucial for the hydrogen gas, liquid substrate, and solid catalyst to interact.
-
Solution: Increase the stirring speed to ensure the catalyst is well suspended and to maximize the gas-liquid interface.
-
Issue 2: Incomplete reduction of the ester groups.
-
Possible Cause: Catalyst Selectivity. Some catalysts are more effective for aromatic ring hydrogenation than for ester reduction. For example, Palladium on carbon (Pd/C) is excellent for aromatic ring reduction but generally poor for ester hydrogenation.
-
Solution: A dual-catalyst system or a more versatile catalyst is required. Ruthenium-based catalysts are known to be effective for both aromatic and ester hydrogenations. A physical mixture of a catalyst for aromatic hydrogenation (e.g., Pd/C) and one for ester reduction (e.g., a copper-based catalyst) can also be employed in a one-pot fashion.[5]
-
Issue 3: Formation of by-products.
-
Possible Cause A: Hydrogenolysis of the C-O bond. At high temperatures, the ester group can undergo hydrogenolysis, leading to the formation of methylcyclohexane and methanol.
-
Solution: Optimize the reaction temperature. A lower temperature will generally favor the desired reduction over hydrogenolysis, although it may require a longer reaction time or higher pressure to achieve full conversion.
-
-
Possible Cause B: Transesterification with alcohol solvent. If using an alcohol solvent other than methanol, transesterification can occur.
-
Solution: Use methanol as the solvent when starting from dimethyl terephthalate.
-
Route 2: Reduction with Lithium Aluminum Hydride (LiAlH₄)
Issue 1: Low yield of the desired product.
-
Possible Cause A: Incomplete reaction. Insufficient LiAlH₄ or a short reaction time can lead to incomplete reduction of either the nitrile or the ester group.
-
Solution: Use a molar excess of LiAlH₄ (typically 2-3 equivalents per functional group to be reduced). Monitor the reaction by TLC or GC until the starting material is fully consumed. The reaction may require heating to reflux in THF to go to completion.
-
-
Possible Cause B: Degradation of LiAlH₄. LiAlH₄ reacts violently with water and protic solvents.[6][7] Any moisture in the starting materials or solvent will consume the reagent and reduce the yield.
-
Solution: Use anhydrous solvents and dry all glassware thoroughly before use. It is good practice to distill solvents over a suitable drying agent (e.g., sodium/benzophenone for THF) prior to use.
-
Issue 2: Difficult work-up and product isolation.
-
Possible Cause: Formation of gelatinous aluminum salts. The quenching of excess LiAlH₄ and the subsequent hydrolysis of the aluminum alkoxide intermediates can form a gelatinous precipitate of aluminum hydroxide, which can be difficult to filter and may trap the product.
-
Solution: Employ a Fieser work-up procedure.[8] After the reaction is complete and cooled in an ice bath, a specific sequence of additions is performed:
-
For every 'x' grams of LiAlH₄ used, slowly add 'x' mL of water.
-
Then, add 'x' mL of 15% aqueous NaOH.
-
Finally, add '3x' mL of water. This procedure results in the formation of a granular, easily filterable solid.
-
-
Issue 3: Safety concerns during the reaction and work-up.
-
Possible Cause: Highly exothermic and gas-evolving reaction. The reaction of LiAlH₄ with the substrate and the quenching of excess reagent are highly exothermic and produce hydrogen gas.
-
Solution:
-
Always perform the reaction in a fume hood.
-
Add the LiAlH₄ portion-wise to the cooled solution of the starting material.
-
During work-up, add the quenching agents (water, NaOH solution) very slowly and with efficient cooling in an ice bath.
-
Ensure the reaction flask is large enough to accommodate potential foaming.
-
-
Experimental Protocols
Protocol 1: Catalytic Hydrogenation of Dimethyl Terephthalate
This protocol outlines a general procedure for the one-pot hydrogenation of DMT to this compound.
-
Reactor Preparation:
-
Ensure the high-pressure autoclave is clean and dry.
-
Charge the reactor with dimethyl terephthalate (1.0 eq) and the catalyst (e.g., 5% Ru/C, 5-10 wt% loading).
-
Add the solvent (e.g., methanol or THF), ensuring the final concentration of DMT is appropriate (typically 10-20% w/v).
-
-
Reaction Setup and Execution:
-
Seal the reactor and perform a leak test with nitrogen.
-
Purge the reactor with nitrogen several times to remove all oxygen.
-
Pressurize the reactor with hydrogen to the desired pressure (e.g., 100 bar).
-
Begin stirring and heat the reactor to the target temperature (e.g., 150°C).
-
Monitor the reaction progress by observing the hydrogen uptake.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the reactor to room temperature.
-
Carefully vent the excess hydrogen.
-
Purge the reactor with nitrogen.
-
Filter the reaction mixture to remove the catalyst. The catalyst may be pyrophoric and should be handled with care, often filtered wet.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by crystallization or distillation. A patent for a similar compound suggests crystallization from cold water can be effective for purification and isomer separation.[9]
-
Protocol 2: LiAlH₄ Reduction of Methyl 4-cyanocyclohexanecarboxylate
This protocol provides a general procedure for the chemical reduction route.
-
Reaction Setup:
-
In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, a condenser, and a nitrogen inlet, add a solution of methyl 4-cyanocyclohexanecarboxylate (1.0 eq) in anhydrous THF.
-
In a separate flask, prepare a suspension of LiAlH₄ (e.g., 2.5 eq) in anhydrous THF.
-
-
Reaction Execution:
-
Cool the solution of the starting material to 0°C in an ice bath.
-
Slowly add the LiAlH₄ suspension via the dropping funnel, maintaining the internal temperature below 10°C.
-
After the addition is complete, allow the reaction to warm to room temperature and then heat to reflux until the starting material is consumed (monitor by TLC or GC).
-
-
Work-up and Purification:
-
Cool the reaction mixture to 0°C.
-
Slowly and carefully quench the reaction using the Fieser work-up procedure as described in the troubleshooting section.
-
Stir the resulting mixture at room temperature for at least 30 minutes.
-
Filter the granular solid and wash it thoroughly with THF or diethyl ether.
-
Combine the filtrate and washings, and remove the solvent under reduced pressure to obtain the crude product.
-
The crude product can be purified by distillation under reduced pressure or by crystallization.
-
Visualizations
Caption: Synthetic routes to this compound.
Caption: Troubleshooting low conversion in catalytic hydrogenation.
References
-
BYJU'S. (n.d.). Lithium aluminium hydride. Retrieved from [Link]
-
Fiveable. (n.d.). Reduction of Aromatic Compounds. Organic Chemistry Class Notes. Retrieved from [Link]
-
ResearchGate. (2014). Can anyone suggest the best method for lithium aluminium hydride work up?. Retrieved from [Link]
-
Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) For Reduction of Carboxylic Acid Derivatives. Retrieved from [Link]
-
Johnson Matthey. (n.d.). C301099 5: Rhodium on alumina catalyst. Retrieved from [Link]
-
Princeton Powder. (n.d.). Rhodium on alumina catalyst supplier. Retrieved from [Link]
-
Chemistry LibreTexts. (2024). 16.9: Reduction of Aromatic Compounds. Retrieved from [Link]
-
University of Rochester, Department of Chemistry. (n.d.). Workup: Aluminum Hydride Reduction. Retrieved from [Link]
- Google Patents. (n.d.). EP0630882A1 - Hydrogenation of aromatic amines to produce their ring hydrogenated counterparts.
-
MDPI. (2022). Rh-Catalyzed Environmentally Benign Selective Hydrogenation of a Broad Variety of Functional Groups Using Al-Water as a Hydrogen Source. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). 16.10: Reduction of Aromatic Compounds. Retrieved from [Link]
-
MDPI. (n.d.). A Recyclable Nanoparticle-Supported Rhodium Catalyst for Hydrogenation Reactions. Retrieved from [Link]
-
Lab Manager. (n.d.). A Complete Safety and Operation Guide for High-Pressure Catalytic Hydrogenation Reactors. Retrieved from [Link]
-
JoVE. (2025). Video: Reduction of Benzene to Cyclohexane: Catalytic Hydrogenation. Retrieved from [Link]
-
ACS Publications. (2024). A Safety Guidance Document for Lithium Aluminum Hydride (LAH) Reduction: A Resource for Developing Specific SOPs on LAH Manipulations. Retrieved from [Link]
- Google Patents. (n.d.). US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
-
ScienceDirect. (2022). One-pot conversion of dimethyl terephthalate to 1,4-cyclohexanedimethanol. Retrieved from [Link]
-
National Institutes of Health. (2023). Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst. Retrieved from [Link]
-
Curly Arrow. (2010). Catalytic Hydrogenation Part II - Tips and Tricks. Retrieved from [Link]
-
YouTube. (2025). cat hydrogenation of aromatics. Retrieved from [Link]
-
ResearchGate. (n.d.). Possible reaction mechanism for the selective hydrogenation of dimethyl.... Retrieved from [Link]
-
ResearchGate. (2025). Dimethyl Terephthalate Hydrogenation to Dimethyl Cyclohexanedicarboxylates over Bimetallic Catalysts on Carbon Nanotubes. Retrieved from [Link]
-
Royal Society of Chemistry. (2023). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for a PI3Kδ inhibitor (CPL302415). Retrieved from [Link]
-
Royal Society of Chemistry. (n.d.). Selective hydrogenation of dimethyl terephthalate over a potassium-modified Ni/SiO2 catalyst. Retrieved from [Link]
-
ResearchGate. (2023). Development and optimization of a continuous flow ester reduction with LiAlH4 in the synthesis of a key intermediate for PI3Kδ inhibitor (CPL302415). Retrieved from [Link]
- Google Patents. (n.d.). WO2017134212A1 - Process for the preparation of trans-4-amino-1-cyclohexanecarboxilic acid and its derivatives.
-
Refining Community. (n.d.). ART Guidelines for Troubleshooting Hydrotreater Performance Problems. Retrieved from [Link]
-
University of Wisconsin-Madison Chemistry. (n.d.). Hazards associated with laboratory scale hydrogenations. Retrieved from [Link]
-
YouTube. (2021). Raney Nickel Reduction. Retrieved from [Link]
-
ResearchGate. (2017). How do i get rid of Raney-Nickel after a reaction?. Retrieved from [Link]
- Google Patents. (n.d.). CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
- Google Patents. (n.d.). JP2002047223A - Method for producing cyclohexylmethanol compounds.
- Google Patents. (n.d.). US3896051A - Method of reactivation of raney nickel.
-
Organic Syntheses. (n.d.). hydrogen. Retrieved from [Link]
-
MDPI. (n.d.). Polymer-Supported Raney Nickel Catalysts for Sustainable Reduction Reactions. Retrieved from [Link]
-
PubChem. (n.d.). (4-(Methylamino)cyclohexyl)methanol. Retrieved from [Link]
- Google Patents. (n.d.). Terephthalic acid prepares the method for 1,4 cyclohexane dimethanol.
-
YouTube. (2020). Reduction of Carboxylic Acids By LiAlH4 Mechanism By: Dr. Manu Kaushal. Retrieved from [Link]
-
Reddit. (2022). Mechanism: Reduction of carboxylic acids via LiAlH4 (choice of steps). Retrieved from [Link]
- Google Patents. (n.d.). US20130030221A1 - Process for the preparation of 1,4-cyclohexanedimethanol from terephthalic acid.
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Technical Support Center: Prevention of Discoloration in Polymers Made with [4-(Aminomethyl)cyclohexyl]methanol
Welcome to the Technical Support Center for polymers synthesized with [4-(Aminomethyl)cyclohexyl]methanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and prevent discoloration issues in their polymer systems. This guide provides in-depth technical explanations and actionable protocols to ensure the color stability of your materials.
Troubleshooting Guide: Diagnosing and Solving Polymer Discoloration
This section addresses common discoloration problems encountered during the synthesis, processing, and aging of polymers incorporating this compound.
Question 1: Why is my polymer yellowing immediately after synthesis or during purification?
Short Answer: Immediate yellowing is often due to thermo-oxidative degradation of the this compound monomer or oligomers during polymerization, especially at elevated temperatures. The amine and alcohol functionalities are susceptible to oxidation.
In-depth Explanation:
The discoloration of polymers, particularly yellowing, is a common issue stemming from the formation of chromophores within the polymer structure.[1][2] These are molecules that absorb light in the blue region of the visible spectrum, causing the material to appear yellow.[3] In polymers made with this compound, two primary culprits are the amine and the primary alcohol groups, which are prone to oxidation, especially under thermal stress.[4][5][6][7]
-
Amine Oxidation: The aminomethyl group (-CH₂NH₂) is susceptible to oxidation, which can lead to the formation of colored by-products.[4][8] This process is often accelerated by heat and the presence of oxygen.[4]
-
Alcohol Oxidation: The primary alcohol (-CH₂OH) can be oxidized to an aldehyde and subsequently to a carboxylic acid.[7][9][10][11] While these initial oxidation products may be colorless, they can participate in secondary reactions that form colored species.
-
Thermal Decomposition: At high temperatures, the cyclohexane ring itself can undergo decomposition, leading to the formation of unsaturated structures that contribute to color.[12]
Preventative Measures & Protocols:
-
Inert Atmosphere Processing:
-
Protocol: Conduct all polymerization and purification steps under an inert atmosphere (e.g., nitrogen or argon). This minimizes the presence of oxygen, a key reactant in oxidative degradation.[4][13]
-
Rationale: By displacing oxygen, you significantly reduce the rate of oxidation of both the amine and alcohol groups, thereby preventing the formation of color bodies.
-
-
Temperature Control:
-
Protocol: Carefully control the reaction and processing temperatures. Avoid prolonged exposure to high temperatures. For polyamide synthesis, for example, it is crucial to adhere to recommended drying and molding temperatures to prevent thermal degradation.[13]
-
Rationale: Lowering the temperature reduces the kinetic energy of the system, slowing down the rate of degradation reactions.[2]
-
-
Use of Primary Antioxidants:
-
Protocol: Incorporate a primary antioxidant, such as a hindered phenolic antioxidant, into your formulation at a concentration of 0.05-0.2% by weight.
-
Rationale: Primary antioxidants, like hindered phenols, act as radical scavengers.[14][15][16][17] They interrupt the free-radical chain reactions that lead to oxidative degradation by donating a hydrogen atom to neutralize reactive radicals.[14][15]
-
Troubleshooting Workflow for Post-Synthesis Yellowing
Caption: Troubleshooting workflow for immediate yellowing.
Question 2: My polymer is colorless after synthesis but turns yellow during melt processing (e.g., extrusion, injection molding). What's happening?
Short Answer: Discoloration during melt processing is a classic sign of thermal-oxidative degradation due to the combined effects of high temperature, shear, and exposure to atmospheric oxygen.
In-depth Explanation:
Melt processing subjects the polymer to severe conditions. The high temperatures required to achieve a molten state provide the activation energy for degradation reactions.[2] The mechanical shear can also generate free radicals. In the presence of oxygen, these factors lead to a rapid cascade of oxidative reactions, forming chromophores and causing yellowing.[1] Even if a primary antioxidant was used during synthesis, it might be consumed during this high-stress phase.
Preventative Measures & Protocols:
-
Optimized Processing Conditions:
-
Protocol: Minimize the melt temperature and residence time in the processing equipment to the lowest levels that still allow for good material flow and part formation.[13]
-
Rationale: Reducing the thermal and shear history of the polymer limits the extent of degradation.
-
-
Synergistic Antioxidant Systems:
-
Protocol: Utilize a combination of a primary (radical scavenger) and a secondary (peroxide decomposer) antioxidant. A common system is a hindered phenol (0.1%) with a phosphite or thioester (0.1-0.2%).
-
Rationale: Secondary antioxidants, like phosphites, decompose hydroperoxides into non-radical, stable products, preventing them from breaking down into new radicals.[14][15] This synergistic approach provides more comprehensive protection during high-temperature processing.[16]
-
-
Nitrogen Purging:
-
Protocol: If possible, use a nitrogen purge in the feed hopper of the extruder or injection molding machine.
-
Rationale: This reduces the amount of oxygen that comes into contact with the molten polymer, thereby inhibiting oxidation.[13]
-
Table 1: Recommended Antioxidant Systems for Melt Processing
| Antioxidant Type | Example | Typical Loading (%) | Mechanism of Action |
| Primary | Hindered Phenolic | 0.05 - 0.2 | Scavenges free radicals to stop degradation chain reactions.[14][16] |
| Secondary | Phosphite or Phosphonite | 0.1 - 0.5 | Decomposes hydroperoxides into stable, non-radical products.[15] |
| Hydroxylamine-based | Bis(octadecyl)hydroxylamine | 0.05 - 0.1 | Offers excellent color retention and high compatibility.[15] |
Question 3: My polymer parts are discoloring over time when exposed to light. How can I improve UV stability?
Short Answer: Discoloration upon light exposure is due to photo-oxidation. The absorption of UV radiation creates free radicals that initiate polymer degradation. The use of Hindered Amine Light Stabilizers (HALS) is the most effective solution.
In-depth Explanation:
Polymers containing amine groups can be susceptible to degradation from UV radiation. UV light provides the energy to break chemical bonds, generating free radicals. These radicals react with oxygen to start a chain reaction that leads to discoloration, loss of mechanical properties, and surface cracking.[1][17][18]
Preventative Measures & Protocols:
-
Incorporate Hindered Amine Light Stabilizers (HALS):
-
Protocol: Add a HALS to your polymer formulation at a concentration of 0.1-0.5% by weight.
-
Rationale: HALS are extremely efficient light stabilizers. They do not absorb UV radiation but instead act as radical scavengers.[19][20] They function through a regenerative cyclic process known as the Denisov Cycle, where they are regenerated rather than consumed, providing long-term protection.[18][19][20][21]
-
-
Consider UV Absorbers (in combination with HALS):
-
Protocol: For applications with intense UV exposure, a combination of a HALS and a UV absorber (e.g., a benzotriazole or benzophenone) can be beneficial.
-
Rationale: UV absorbers function by absorbing harmful UV radiation and dissipating it as harmless thermal energy. When used with HALS, they provide a synergistic protective effect.
-
Mechanism of HALS Protection
Caption: Simplified mechanism of HALS in preventing photo-oxidation.
Frequently Asked Questions (FAQs)
Q1: Can impurities in the this compound monomer cause discoloration? A: Yes, absolutely. Impurities, especially those containing transition metals or other easily oxidizable species, can act as catalysts for degradation reactions, leading to discoloration even under mild conditions. Always use high-purity monomers and consider purification if you suspect contamination.
Q2: Are there any analytical techniques to quantify the discoloration? A: Yes, colorimetry and spectrophotometry are standard methods.[22][23][24] Instruments can measure the color of your polymer and assign numerical values based on color spaces like CIE Lab.[23] The "b" value is particularly useful, as it represents the yellow-blue axis, and an increase in this value directly correlates with yellowing.
Q3: Can the choice of other co-monomers or additives affect the discoloration? A: Yes. Some additives can interact negatively with your stabilizer package or the polymer itself. For instance, certain acidic additives can reduce the effectiveness of HALS. It is crucial to consider the compatibility of all components in your formulation.
Q4: My polymer is used in a medical device application. Are there biocompatible stabilizers available? A: Yes, there are specific grades of antioxidants and HALS that have been tested for biocompatibility and are suitable for medical applications. Always consult with your supplier to obtain the necessary regulatory and safety information for these specialized additives.
References
- The Science Behind Durable Polyamides: Understanding Hindered Amine Light Stabilizers. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.
- The Ultimate Guide to Plastic Antioxidants in 2024. (2024, January 15). Wellt Chemicals.
- Understanding the Role of Antioxidants in Polymer Stabilization. (n.d.). Ningbo Inno Pharmchem Co., Ltd.
- Prevention of yellowing in polyamides. (1971). Google Patents.
- Overall Introduction of Polymer Antioxidant. (n.d.). Baoxu Chemical.
- What Are Antioxidants For Polymers? (2025, July 14). Chemistry For Everyone.
- The Essential Role of Antioxidants in Polymer Chemistry: Safeguarding Against Aging and Degradation. (n.d.). Safic-Alcan.
- Why do polymer materials yellow? (2025, September 12). Testex.
- Hindered Amine Light Stabilizer: Protecting Polymers from Degradation. (2024, January 9). Wellt Chemicals.
- Effects of Oxidation on Amine-Containing Materials. (n.d.). Innovative Polymers.
- Hindered amine light stabilizers. (n.d.). Wikipedia.
- Hindered amine light stabilizers. (n.d.).
- What Are Hindered Amine Light Stabilizers (HALS)? (2025, June 19). Chemistry For Everyone.
- Yellowing on polyamide: Reasons and prevention. (n.d.). ResearchGate.
- PA6 nylon: causes of discolouration and how to avoid it. (2025, May 8).
- Thermal stability and yellowing of polyamide finished with a compound anti-thermal-yellowing agent. (n.d.). ResearchGate.
- Color Analysis for Plastic & Polymer Additives in Production. (2024, November 7). HunterLab.
- Optical and Color Properties. (n.d.). Smithers.
- Mechanism of Yellowing: Carbonyl Formation during Hygrothermal Aging in a Common Amine Epoxy. (2018, September 13). MDPI.
- Oxidation of n‐octan‐1‐ol (1) and cyclohexylmethanol 10 to the... (n.d.). ResearchGate.
- Color Change of Different Dual-Cure Resin Cements After Thermocycling. (2019, March 29). Redalyc.
- Polymer Color Intelligence: Effect of Materials, Instruments, and Measurement Techniques – A Review. (2023, June 20). ACS Omega.
- Top Analytical Techniques for Characterizing Custom Polymers. (n.d.).
- Effect of tertiary amines on yellowing of UV-curable epoxide resins. (2025, August 7). ResearchGate.
- Polymer Color Intelligence: Effect of Materials, Instruments, and Measurement Techniques – A Review. (2023, June 20). PMC - PubMed Central.
- Solved III. OH Cyclohexylmethanol will produce which of the... (2022, June 26). Chegg.com.
- Technical Support Center: Degradation of [4-(4-Chlorophenyl)cyclohexyl]methanol. (n.d.). Benchchem.
- Photobleaching of polymer discoloration caused by quinone methides. (n.d.). ResearchGate.
- Discoloration of polymers by phenolic antioxidants. (2002). Semantic Scholar.
- Alcohol Reactivity. (n.d.). MSU chemistry.
- Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone. (2023, July 7). PubMed.
- Other oxidation reactions of alcohols. (2018, February 27). YouTube.
- Thermal decomposition of cyclohexane by flash pyrolysis vacuum ultraviolet photoionization time-of-flight mass spectrometry: a study on the initial unimolecular decomposition mechanism. (n.d.). RSC Publishing.
- (4-Amino-1-(fluoromethyl)cyclohexyl)methanol. (2025, September 26). Chemsrc.
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- 6. Solved III. OH Cyclohexylmethanol will produce which of the | Chegg.com [chegg.com]
- 7. benchchem.com [benchchem.com]
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- 9. Alcohol Reactivity [www2.chemistry.msu.edu]
- 10. Oxidation of Primary Alcohols and Aldehydes to Carboxylic Acids with 1-Hydroxycyclohexyl Phenyl Ketone - PubMed [pubmed.ncbi.nlm.nih.gov]
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Resolving issues with cis/trans isomer separation of [4-(Aminomethyl)cyclohexyl]methanol
Welcome to the technical support center for the resolution of cis/trans isomers of [4-(Aminomethyl)cyclohexyl]methanol. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in separating and purifying these specific geometric isomers. The structural similarity and subtle differences in the physicochemical properties of cis- and trans-[4-(Aminomethyl)cyclohexyl]methanol make their separation a non-trivial task.
This document provides in-depth, question-and-answer-based troubleshooting guides, detailed experimental protocols, and the scientific rationale behind the recommended strategies.
Section 1: Understanding the Challenge & Initial Strategy
Q1: Why is the separation of cis/trans this compound isomers so challenging?
A1: The primary difficulty lies in the subtle structural differences between the cis and trans isomers. Both molecules have the same molecular weight and elemental composition. The key distinctions are:
-
Spatial Orientation: In the cis isomer, both the aminomethyl (-CH₂NH₂) and hydroxymethyl (-CH₂OH) groups are on the same side of the cyclohexane ring (either both axial or both equatorial in a given chair conformation). In the trans isomer, they are on opposite sides (one axial, one equatorial).
-
Dipole Moment and Polarity: The trans isomer generally has a lower net dipole moment due to the opposing orientation of the polar functional groups, making it slightly less polar than the cis isomer. This small difference in polarity is the primary handle for chromatographic separation.
-
Steric Hindrance: The spatial arrangement affects how each isomer interacts with a stationary phase. Columns that offer shape selectivity can often exploit these steric differences.[1][2]
These subtle differences require highly selective analytical techniques to achieve baseline resolution.
Section 2: Chromatographic Method Development & Troubleshooting
This section addresses common issues encountered during method development for High-Performance Liquid Chromatography (HPLC), Supercritical Fluid Chromatography (SFC), and Gas Chromatography (GC).
Q2: I'm starting my HPLC method development. What column and mobile phase should I begin with?
A2: For separating non-chiral geometric isomers like these, the goal is to exploit the small polarity difference. A systematic approach is recommended.
Recommended Starting Point:
| Parameter | Recommendation | Rationale |
| Column Chemistry | Phenyl-Hexyl or Pentafluorophenyl (PFP) | These phases provide alternative selectivity to standard C18 columns. Phenyl phases offer π-π interactions, while PFP phases provide a combination of hydrophobic, π-π, dipole-dipole, and ion-exchange interactions, which can be highly effective for separating positional isomers.[1] |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient | Acetonitrile often provides better selectivity for isomers than methanol. Start with a broad gradient (e.g., 5% to 95% organic over 20 minutes) to determine the approximate elution conditions. |
| pH/Additive | 0.1% Formic Acid (FA) or 0.1% Trifluoroacetic Acid (TFA) | The primary amine group will be protonated at acidic pH (pKa ≈ 10.5-11). This ensures good peak shape by minimizing interactions with residual silanols on the stationary phase. TFA can offer sharper peaks but may suppress MS signals if used. |
| Alternative | HILIC (Hydrophilic Interaction Chromatography) | If reversed-phase methods fail, HILIC is an excellent alternative. The polar functional groups will interact strongly with a polar stationary phase (e.g., bare silica, diol, or amide). |
Troubleshooting Workflow for Initial HPLC Development:
Caption: HPLC method development workflow for isomer separation.
Q3: My peaks are tailing badly. How can I fix this?
A3: Peak tailing for basic compounds like this compound is a classic problem in chromatography. It is almost always caused by secondary interactions between the protonated amine and negatively charged, deprotonated silanol groups (Si-O⁻) on the silica surface of the column packing.[3][4]
Primary Cause & Solutions:
-
Silanol Interactions:
-
Work at Low pH: Ensure your mobile phase is buffered at a low pH (e.g., pH 2.5-3.5 with formic or acetic acid). This protonates the silanol groups (Si-OH), neutralizing their negative charge and minimizing ionic interactions.[3]
-
Add a Competing Base: Introduce a small amount of a competing base, like triethylamine (TEA), into your mobile phase (e.g., 0.05-0.1%). The TEA will preferentially interact with the active silanol sites, effectively "shielding" your analyte from them. Note that TEA is not MS-friendly.
-
Use a High-Purity, End-capped Column: Modern columns labeled "base-deactivated" or made with high-purity silica have fewer accessible silanol groups. If you are using an older column, switching to a modern equivalent can dramatically improve peak shape.[4]
-
-
Column Overload:
-
Injecting too much sample can saturate the stationary phase, leading to tailing peaks.[3] To check for this, dilute your sample 10-fold and re-inject. If the peak shape improves significantly, you are likely overloading the column.
-
-
Extra-Column Dead Volume:
-
Excessive volume from tubing, fittings, or an improper connection between the column and the HPLC system can cause peak distortion.[3] Ensure all fittings are tight and you are using tubing with the appropriate inner diameter for your system (UHPLC vs. HPLC).
-
Q4: HPLC resolution is insufficient for preparative scale-up. Is Supercritical Fluid Chromatography (SFC) a viable alternative?
A4: Absolutely. SFC is an outstanding technique for separating isomers and is often considered superior to HPLC for this purpose, especially for preparative work.[5][6][7][8]
Advantages of SFC:
-
Orthogonal Selectivity: SFC often provides different elution orders and selectivities compared to reversed-phase HPLC.
-
High Efficiency: The low viscosity of supercritical CO₂ allows for faster flow rates without a significant loss in efficiency, leading to faster separations.[7]
-
"Greener" Technique: SFC significantly reduces the consumption of organic solvents.[8]
-
Simplified Evaporation: Removing CO₂ post-collection is trivial, which simplifies sample recovery in preparative chromatography.
SFC Starting Conditions:
| Parameter | Recommendation | Rationale |
| Column | Chiral Stationary Phases (e.g., polysaccharide-based like Cellulose-1 or Amylose-2) | Even for non-chiral compounds, chiral columns can provide excellent separation of geometric isomers due to their highly ordered, three-dimensional structures that recognize subtle differences in shape.[6] |
| Mobile Phase | Supercritical CO₂ with a polar co-solvent | Methanol is the most common co-solvent. Start with a gradient of 5-40% Methanol. |
| Additive | Diethylamine (DEA) or Isopropylamine (IPA) | A basic additive is crucial for improving the peak shape of amines in SFC.[9] Start with 0.1-0.3% in the co-solvent. |
| Temperature | 35-40 °C | Temperature can significantly affect selectivity in SFC; it's a key parameter to optimize.[5] |
Q5: Can I use Gas Chromatography (GC)? My initial attempts show no peaks or very broad, tailing peaks.
A5: Direct injection of this compound onto a GC is highly problematic and generally not recommended. The molecule has two polar, active hydrogens (-NH₂ and -OH) that lead to several issues:
-
Low Volatility: The hydrogen bonding capability of the molecule gives it a high boiling point, making it difficult to volatilize in the GC inlet.
-
Adsorption: The polar groups will strongly and often irreversibly adsorb to any active sites in the inlet liner or on the column itself, resulting in poor peak shape, peak loss, or no elution at all.[10][11]
The solution is chemical derivatization. Derivatization is a process that chemically modifies the analyte to make it more suitable for GC analysis by replacing the active hydrogens with non-polar groups.[12][13][14]
Recommended Derivatization Protocol: Silylation
Silylation is a robust and common method for derivatizing amines and alcohols.[13]
-
Sample Preparation: Accurately weigh ~1 mg of your sample into a 2 mL GC vial. If dissolved in a solvent, evaporate to complete dryness under a gentle stream of nitrogen. The absence of water is critical as silylating reagents are moisture-sensitive.[12]
-
Reagent Addition: Add 200 µL of a suitable solvent (e.g., anhydrous pyridine or acetonitrile) to dissolve the sample. Then, add 100 µL of BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) with 1% TMCS (trimethylchlorosilane). The TMCS acts as a catalyst.[10][13]
-
Reaction: Tightly cap the vial with a PTFE-lined cap. Heat the vial at 70°C for 30 minutes.
-
Analysis: After cooling to room temperature, inject 1 µL of the derivatized sample into the GC-MS.
Expected Result: The derivatization will convert the polar -NH₂ and -OH groups into non-polar -N(Si(CH₃)₃)₂ and -O-Si(CH₃)₃ groups, respectively. The resulting molecule will be much more volatile and exhibit significantly improved chromatographic behavior. The separation of the cis/trans isomers can then be attempted on a mid-polarity column (e.g., DB-5ms, HP-5ms).
Caption: Workflow for GC analysis via silylation derivatization.
Section 3: Non-Chromatographic & Preparative Strategies
Q6: My primary goal is to isolate several grams of the pure trans isomer. Is there an alternative to preparative chromatography?
A6: Yes, for gram-scale purification, fractional crystallization can be a highly effective and economical alternative to preparative chromatography, provided the isomers exhibit different solubilities in a given solvent system. A common strategy involves converting the amines into salts.
A relevant patent for the separation of a similar compound, cis/trans-cyclohexanediamine, describes a method where the dihydrochloride salts are formed.[15] The trans-isomer of the salt was found to be significantly less soluble in methanol than the cis-isomer, allowing for its selective precipitation.[15]
Proposed Protocol Inspired by Literature:
-
Salt Formation: Dissolve the cis/trans mixture of this compound in a suitable alcohol (e.g., methanol or ethanol).
-
Precipitation: Slowly bubble anhydrous hydrogen chloride (HCl) gas into the solution or add a solution of HCl in isopropanol. This will form the dihydrochloride salts of both isomers.
-
Selective Crystallization: Stir the resulting slurry at a controlled temperature (e.g., room temperature or cooled in an ice bath). One of the isomer salts (likely the more symmetric trans isomer) may preferentially crystallize due to lower solubility.
-
Isolation: Filter the precipitate, wash with a small amount of cold solvent, and dry.
-
Analysis: Analyze the precipitate and the filtrate by an established analytical method (e.g., the HPLC or GC method developed previously) to determine the isomeric purity.
-
Recovery: To recover the free base, the purified salt can be dissolved in water and neutralized with a strong base (e.g., NaOH), followed by extraction with an organic solvent.
This process may require optimization of the solvent, temperature, and concentration to achieve high purity and yield.[6][15]
References
-
Novel Approach for Efficient Separation of Primary Amines Using Supercritical Fluid Chromatography. Chirality. Available at: [Link]
-
Easy purification of isomers with prepacked glass columns. Chromatography Today. Available at: [Link]
-
High-Performance Liquid Chromatography Separation of cis–trans Anthocyanin Isomers from Wild Lycium ruthenicum Murr. Employing a Mixed-Mode Reversed-Phase/Strong Anion-Exchange Stationary Phase. ACS Publications. Available at: [Link]
-
2.1.2. Gas chromatography of amines as various derivatives. ResearchGate. Available at: [Link]
-
Supercritical fluid chromatography for the enantioseparation of pharmaceuticals. Federal Agency for Medicines and Health Products (FAMHP). Available at: [Link]
-
What methods can you recommend for separating trans and cis isomers of isoquinolinone, given my unsuccessful attempts with various solvent ratios? ResearchGate. Available at: [Link]
-
(PDF) Amines by Supercritical Fluid Chromatography. ResearchGate. Available at: [Link]
- Separation of olefinic isomers.Google Patents.
-
Supercritical Fluid Chromatography for Chiral Analysis, Part 1: Theoretical Background. Chromatography Online. Available at: [Link]
-
Derivatization for Gas Chromatography. Phenomenex. Available at: [Link]
-
Derivatization reactions for the determination of amines by gas chromatography and their applications in environmental analysis. PubMed. Available at: [Link]
-
Separation of Cyclohexane, (ethenyloxy)- on Newcrom R1 HPLC column. SIELC Technologies. Available at: [Link]
-
The Importance of Derivatizing Reagent in Chromatography Applications for Biogenic Amine Detection in Food and Beverages. National Institutes of Health (NIH). Available at: [Link]
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Gas Chromatography Problem Solving and Troubleshooting. Agilent. Available at: [Link]
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Peak Tailing In Chromatography: Troubleshooting Basics. GMP Insiders. Available at: [Link]
-
A Tail of Two Peaks: Troubleshooting Poor Peak Shape. Agilent. Available at: [Link]
- Separation and purification of cis and trans isomers.Google Patents.
-
Separation and identification of cis and trans isomers of 2-butene-1,4-diol and lafutidine by HPLC and LC-MS. National Institutes of Health (NIH). Available at: [Link]
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Troubleshooting Basics, Part IV: Peak Shape Problems. LCGC International. Available at: [Link]
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Supercritical Fluid Chromatography: An Essential Tool in Drug Discovery. American Pharmaceutical Review. Available at: [Link]
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Troubleshooting Peak Shape Problems in HPLC. Waters Corporation. Available at: [Link]
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[Reader Insight] A Guide to Selective Columns for Isomer Separation. Welch Materials. Available at: [Link]
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Fig. 3. Analytical gas-chromatographic stereoisomeric separation of... ResearchGate. Available at: [Link]
-
Types of Chemical Isomers and Recommended HPLC Columns for Effective Separation. MicroSolv. Available at: [Link]
-
Capillary electrophoretic separation of cis/trans isomers of bis(o-diiminobenzoquinonato)platinum(ii) complexes using β-cyclodextrins as the selector. RSC Publishing. Available at: [Link]
- Separation of cis and trans isomers.Google Patents.
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- 15. US3880925A - Separation and purification of cis and trans isomers - Google Patents [patents.google.com]
Identifying and removing impurities from [4-(Aminomethyl)cyclohexyl]methanol
Welcome to the technical support center for [4-(Aminomethyl)cyclohexyl]methanol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the identification and removal of impurities from this versatile bifunctional molecule. The following question-and-answer-based troubleshooting guide provides not only procedural steps but also the underlying scientific rationale to empower you to make informed decisions in your laboratory work.
Section 1: Impurity Identification and Characterization
Q1: What are the most common impurities I should expect when synthesizing this compound?
A1: The impurity profile of your crude this compound is intrinsically linked to its synthetic route. A common pathway involves the reduction of a 4-cyanocyclohexanecarboxylate derivative or the hydrogenation of a p-aminobenzoate precursor.[1] Based on these routes, you should anticipate the following classes of impurities:
-
Geometric Isomers: The most prevalent impurity is the undesired geometric isomer. This compound exists as cis and trans isomers. Syntheses often produce a mixture, and if your application requires a specific isomer (typically trans), the other becomes the primary impurity to remove.[1][2][3]
-
Unreacted Starting Materials: Depending on reaction completion, you may find residual starting materials, such as methyl 4-aminobenzoate or the corresponding cyclohexanecarboxylate.[1]
-
Reaction Intermediates: Incomplete reduction can lead to intermediates. For example, if reducing a nitrile and an ester, you might have compounds where only one of the two functional groups has been reduced.
-
Byproducts of Side Reactions: The specific byproducts will depend on the reagents used. For instance, using protecting groups can lead to byproducts from incomplete deprotection.
-
Residual Solvents: Solvents used during the synthesis (e.g., methanol, ethanol, tetrahydrofuran) or purification can be retained in the final product.[4]
The logical workflow for identifying these impurities is outlined below.
Caption: Impurity identification workflow from initial screening to detailed profiling.
Q2: Which analytical techniques are best for identifying and quantifying specific impurities like geometric isomers?
A2: A multi-technique approach is most effective. No single method provides all the necessary information. The choice depends on the impurity type, the required accuracy, and available instrumentation.[5][6]
| Technique | Primary Use Case | Strengths | Limitations |
| GC-MS | Isomer quantification, volatile impurities | Excellent separation of cis/trans isomers; high sensitivity.[7][8] | Requires analyte to be volatile and thermally stable; derivatization may be needed.[5] |
| HPLC-UV/MS | Purity assay, non-volatile impurities | Versatile for non-volatile compounds; UV detection is suitable for aromatic precursors; MS provides mass identification.[6][9] | May require more method development to resolve closely related isomers compared to GC. |
| ¹H & ¹³C NMR | Structural elucidation, isomer identification | Unambiguously identifies cis and trans isomers based on distinct chemical shifts and coupling constants; can be made quantitative (qNMR).[10] | Lower sensitivity compared to GC/HPLC; may not detect trace impurities below ~0.1%. |
| TLC | Reaction monitoring, fraction analysis | Fast, inexpensive, and excellent for visualizing separation during column chromatography development.[11] | Not quantitative; provides a qualitative assessment of purity. |
Expert Insight: For routine analysis, a well-developed Gas Chromatography (GC) method is often the most robust for resolving and quantifying the cis and trans isomers.[7] However, for initial characterization and structural confirmation of unknown impurities, nothing replaces the definitive information provided by NMR spectroscopy.
Section 2: Troubleshooting Purification Challenges
Once you have identified the impurities, the next step is to remove them. This section addresses common issues encountered during the purification of this compound.
Q3: My primary purification attempt by recrystallization failed. What are the common reasons and how can I troubleshoot it?
A3: Recrystallization is a powerful technique that relies on the difference in solubility of the desired compound and its impurities in a chosen solvent at different temperatures.[12] Failure typically stems from a few key issues:
-
Incorrect Solvent Choice: The ideal solvent should dissolve the compound poorly at low temperatures but completely at high temperatures.[12] If your compound remains soluble when cold, you won't get crystal formation. If it's insoluble even when hot, you can't perform the recrystallization.
-
Troubleshooting: Perform a solvent screen. Test small amounts of your crude product in various solvents (e.g., water, ethanol, isopropanol, ethyl acetate, hexane, or mixtures thereof). A patent for a related compound suggests solvents like hexane, ethyl acetate, or various alcohols can be effective.[1]
-
-
Cooling Too Quickly: Rapid cooling, such as immediately placing the hot solution in an ice bath, promotes the precipitation of impurities along with your product, rather than selective crystallization.[13]
-
"Oiling Out": The compound separates as a liquid (an oil) instead of forming crystals. This often happens if the solution is supersaturated or if the boiling point of the solvent is higher than the melting point of the solute.
-
Troubleshooting: Reheat the solution to dissolve the oil. Add slightly more solvent to reduce the saturation level and allow it to cool more slowly. Seeding with a pure crystal can also help initiate proper crystal growth.[11]
-
-
Impurity Entrapment: If the impurity concentration is very high, impurities can get trapped within the crystal lattice of your product.[15]
-
Troubleshooting: In this case, a second recrystallization may be necessary. Alternatively, an initial purification by another method (like acid-base extraction or column chromatography) to remove the bulk of the impurities may be required before a final recrystallization step.
-
Q4: How do I effectively separate the cis and trans isomers of this compound?
A4: Separating cis and trans isomers is a common challenge due to their similar physical properties. The most effective methods leverage subtle differences in their molecular shape and polarity.
-
Fractional Recrystallization: This is often the most industrially viable method. The two isomers will likely have slightly different solubilities in a given solvent system. By carefully controlling the solvent and temperature, one isomer can be selectively crystallized while the other remains in the mother liquor.[1][2] A patent for separating isomers of a similar compound, 1,2-diaminocyclohexane, found that converting the amines to their dihydrochloride salts dramatically altered their relative solubilities in methanol, allowing for efficient separation.[16] This derivatization approach is a powerful strategy to consider.
-
Preparative Chromatography: For laboratory-scale separations where high purity is paramount, column chromatography is the method of choice.[11]
-
Stationary Phase: Standard silica gel is often effective. The slightly different polarities of the isomers should allow for separation.
-
Mobile Phase: A gradient elution is typically required. Start with a non-polar solvent system (e.g., ethyl acetate/hexanes) and gradually increase the polarity by adding a more polar solvent like methanol. Because the target compound contains a primary amine, which can interact strongly with the acidic silica gel, it is often necessary to add a small amount of a basic modifier like triethylamine (e.g., 0.5-1%) to the eluent to improve peak shape and prevent streaking.
-
Below is a decision tree to help select the appropriate purification strategy.
Caption: Decision tree for selecting a purification strategy based on scale and impurity type.
Section 3: Key Experimental Protocols
This section provides actionable, step-by-step protocols for the most common analytical and purification procedures discussed.
Protocol 1: General Recrystallization Protocol (Mixed Solvent System)
This protocol is adapted from standard laboratory procedures and is highly effective when a single perfect solvent cannot be found.[13]
-
Dissolution: In an Erlenmeyer flask, dissolve the crude solid in the minimum amount of a hot solvent in which the compound is highly soluble (e.g., methanol or ethanol).
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration to remove them. Keep the solution hot to prevent premature crystallization.[14]
-
Induce Cloudiness: While the solution is still hot, add a second solvent in which the compound is poorly soluble (an "anti-solvent," e.g., hexanes or water) dropwise until a persistent cloudiness appears.
-
Re-dissolve: Add a few drops of the first (hot) solvent until the solution becomes clear again. This brings the solution to its saturation point.
-
Slow Cooling: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature.
-
Ice Bath: Once at room temperature, place the flask in an ice-water bath for at least 30 minutes to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the collected crystals with a small amount of ice-cold anti-solvent to remove any adhering mother liquor containing impurities.[14]
-
Drying: Dry the purified crystals under vacuum to remove all residual solvent.
-
Purity Check: Analyze the purified product using an appropriate analytical method (TLC, GC, or NMR) to confirm the removal of impurities.
Protocol 2: Suggested HPLC Method for Purity Analysis
This protocol is a starting point for method development, based on general principles for analyzing polar, amine-containing compounds.[6]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) or Formic Acid in Water. The acidic modifier is crucial for good peak shape with amine compounds.
-
Mobile Phase B: Acetonitrile or Methanol.
-
Gradient:
-
0-2 min: 5% B
-
2-15 min: Ramp from 5% to 95% B
-
15-18 min: Hold at 95% B
-
18-20 min: Return to 5% B and equilibrate.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 210 nm (for general detection) or Mass Spectrometry (MS) for identification.
-
Sample Preparation: Dissolve ~1 mg of the compound in 1 mL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile). Filter through a 0.45 µm syringe filter before injection.[5]
Protocol 3: Column Chromatography for Isomer Separation
This protocol is designed for the preparative separation of cis and trans isomers on a laboratory scale.[11]
-
Column Packing: Prepare a slurry of silica gel in a non-polar solvent (e.g., hexanes). Pack the column evenly, ensuring no air bubbles are trapped. Add a thin layer of sand on top.
-
Sample Loading: Dissolve the crude product in a minimal amount of a suitable solvent (e.g., dichloromethane or the initial eluent). Carefully load the sample onto the top of the silica bed.
-
Elution:
-
Begin elution with a low-polarity solvent mixture (e.g., 90:10:1 Hexanes:Ethyl Acetate:Triethylamine). The triethylamine is critical to prevent peak tailing.
-
Gradually increase the eluent polarity by increasing the proportion of ethyl acetate and then introducing methanol if necessary (e.g., move to 100% Ethyl Acetate, then to 95:5:1 Ethyl Acetate:Methanol:Triethylamine).
-
-
Fraction Collection: Collect fractions continuously and monitor their composition using TLC.
-
Analysis: Spot each fraction on a TLC plate. Combine the fractions that contain only the pure desired isomer.
-
Solvent Removal: Remove the solvent from the combined pure fractions using a rotary evaporator to yield the purified product.
-
Final Purity Check: Confirm the purity and isomeric identity of the final product by GC or NMR.
References
-
HBCSE (Homi Bhabha Centre for Science Education). (n.d.). Recrystallization. NIUS Chemistry Experiments. Retrieved from [Link]
- Google Patents. (2013). CN103420855A - Trans-4-amino cyclohexylmethanol hydrochloride and preparation method thereof.
- Google Patents. (1975). US3875217A - Process for the purification of trans-4-aminomethyl-cyclohexane carboxylic acid.
-
University of Greifswald. (2020). Combining ketoreductase and amine transaminase for 4-aminocyclohexanol synthesis. Publication Server of the University of Greifswald. Retrieved from [Link]
-
YouTube. (2013, September 9). Recrystallization. Retrieved from [Link]
-
Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents. Retrieved from [Link]
-
Dong, M. W. (2015). Separation Science in Drug Development, Part I: High-Throughput Purification. LCGC North America, 33(6), 384-395. Retrieved from [Link]
-
Reddit. (2022). Recrystallization. r/chemistry. Retrieved from [Link]
- Google Patents. (2021). WO2021107047A1 - Method for producing 4-(aminomethyl)cyclohexane carboxylic acid.
-
Fulmer, G. R., et al. (2010). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Organometallics, 29(9), 2176–2179. Retrieved from [Link]
-
Foreman, W. T., et al. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Chemosphere, 124, 85-93. Retrieved from [Link]
- Google Patents. (1975). US3880925A - Separation and purification of cis and trans isomers.
-
KGROUP, Caltech. (n.d.). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Retrieved from [Link]
-
PubChem. (n.d.). (4-(Methylamino)cyclohexyl)methanol. National Center for Biotechnology Information. Retrieved from [Link]
-
Bio-Rad. (n.d.). Types of Chromatography. Retrieved from [Link]
-
Jindrich, J., Pitha, J., & Lindberg, B. (1995). Separation of cyclodextrins and their derivatives by thin-layer and preparative column chromatography. Carbohydrate research, 275(1), 1–7. Retrieved from [Link]
-
Varga, E., et al. (2024). Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine. Communications Chemistry, 7(1), 61. Retrieved from [Link]
-
ResearchGate. (2015). What are the common contaminants or impurities observed in methanol fuel during its industrial synthesis?. Retrieved from [Link]
-
ResearchGate. (2015). Determination of (4-methylcyclohexyl)methanol isomers by heated purge-and-trap GC/MS in water samples from the 2014 Elk River, West Virginia, chemical spill. Retrieved from [Link]
-
Sin, G., et al. (2021). Modelling and control of an integrated high purity methanol distillation configuration. 14th International Symposium on Process Systems Engineering. Retrieved from [Link]
-
The Organic Chemistry Tutor. (2018, April 24). Cis and Trans Isomers. YouTube. Retrieved from [Link]
-
Jehangir, M. (2017). Pharmaceutical impurity analysis of raw materials and final product by using analytical techniques. Journal of Organic & Inorganic Chemistry, 3(2). Retrieved from [Link]
-
ResearchGate. (2018). Effect of amine mobile phase additives on chiral subcritical fluid chromatography using polysaccharide stationary phases. Retrieved from [Link]
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- 3. Transaminase-catalysis to produce trans-4-substituted cyclohexane-1-amines including a key intermediate towards cariprazine - PMC [pmc.ncbi.nlm.nih.gov]
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Best practices for handling and storing [4-(Aminomethyl)cyclohexyl]methanol safely
Welcome to the technical support guide for [4-(Aminomethyl)cyclohexyl]methanol (CAS No. 1074-62-0 / 17879-23-1). This document provides in-depth safety protocols, troubleshooting advice, and best practices for researchers, scientists, and drug development professionals. Our goal is to ensure you can handle this compound with the highest degree of safety and experimental integrity.
Section 1: Compound Profile and Core Hazards
This compound is a bifunctional organic compound containing both a primary amine and a primary alcohol. These functional groups dictate its chemical reactivity and the necessary safety precautions. While comprehensive toxicological data is not extensively published, the hazards can be inferred from its chemical structure and data on similar amine and alcohol compounds.
| Property | Value | Source(s) |
| Chemical Formula | C₈H₁₇NO | [1][2] |
| Molecular Weight | 143.23 g/mol | [3][4] |
| CAS Number | 1074-62-0 (mixture), 17879-23-1 (trans-isomer) | [1][5] |
| Appearance | Typically a solid or viscous liquid | [1] |
| Primary Hazards | Likely causes skin, eye, and respiratory irritation. Amines can be corrosive. | [6][7] |
| Key Characteristic | Hygroscopic (readily absorbs moisture from the air). | [8][9] |
Section 2: Frequently Asked Questions (FAQs) on Safe Handling & Storage
This section addresses common queries encountered during the routine use of this compound.
Q1: What are the most critical hazards I should be aware of before starting my experiment?
A: The primary hazards stem from its amine functional group. Amines can be corrosive and irritating to the skin, eyes, and respiratory system.[7] Direct contact should be avoided at all times. Inhalation of vapors or aerosols can cause irritation to the nose, throat, and lungs.[7] Furthermore, like many amines, it is incompatible with strong oxidizing agents, acids, acid anhydrides, and acid chlorides.[10]
Q2: What is the correct Personal Protective Equipment (PPE) for handling this compound?
A: A risk assessment is crucial before any handling.[6] For routine lab-scale operations (e.g., weighing, preparing solutions), Level C or D protection is typically sufficient.[11][12] Never underestimate the risk, and assume any new or unknown substance is toxic.[13]
| PPE Component | Specification | Rationale and Best Practices |
| Hand Protection | Nitrile or Neoprene gloves. | Provides good protection against incidental contact with amines and alcohols.[13] Always inspect gloves before use and use proper removal technique to avoid skin contact.[14] For prolonged contact, consider thicker gloves. |
| Eye Protection | ANSI Z87.1-approved chemical splash goggles. | Protects against splashes.[13][15] If there is a significant splash risk or you are working with larger quantities, a full-face shield should be worn in addition to goggles.[13] |
| Body Protection | A buttoned, long-sleeved laboratory coat. | Protects skin on the arms and body from accidental contact.[16] Ensure it is appropriately sized. |
| Respiratory | Use only in a well-ventilated area, preferably a chemical fume hood. | This is the primary engineering control to prevent inhalation exposure.[6][17] A respirator may be needed for large spills or poor ventilation scenarios.[6] |
Q3: How must I store this compound to ensure its stability and my safety?
A: Proper storage is critical due to the compound's hygroscopic nature.[8][9] It readily absorbs atmospheric moisture, which can affect its purity and physical state.[9]
-
Container: Store in a tightly sealed container to minimize exposure to air and humidity.[8][18] Sealing the cap with parafilm can provide an additional barrier.[19]
-
Environment: Store in a cool, dry, and well-ventilated area away from incompatible materials.[6][20][21]
-
Hygroscopicity Management: For long-term storage or after opening, it is best practice to store the container inside a desiccator with a suitable desiccant (e.g., silica gel) to maintain a dry environment.[8][19]
Q4: I opened the container, and the solid material looks wet or has formed clumps. What happened and what should I do?
A: This is a classic sign of water absorption due to the compound's hygroscopic properties.[9] The clumping or "caking" occurs as water molecules are adsorbed onto the surface of the solid.[9]
-
Cause: The container was likely not sealed properly or was left open to the atmosphere for an extended period.
-
Action: The material may still be usable for applications where the presence of a small amount of water is not critical. However, for sensitive reactions (e.g., those using water-sensitive reagents), the material's purity is compromised. You may need to dry the material under a vacuum, but this should be done with caution. The best course of action is to prevent this by always storing it in a desiccator after opening.[8]
Q5: What chemicals and materials should I keep separate from this compound?
A: Based on the reactivity of its functional groups, you must avoid contact with:
-
Strong Oxidizing Agents (e.g., peroxides, nitrates): Can cause vigorous, potentially explosive reactions.[10][21]
-
Strong Acids, Acid Chlorides, and Acid Anhydrides: Can cause violent reactions due to the basicity of the amine group.[10][22]
-
Sources of Ignition: While not highly flammable, it is likely a combustible liquid. Keep away from open flames, sparks, and hot surfaces.[21]
Section 3: Troubleshooting Guide
| Observed Issue | Probable Cause(s) | Recommended Action & Explanation |
| Material solidifies or becomes highly viscous upon transfer. | Hygroscopicity: The compound is rapidly absorbing moisture from the ambient air, causing a change in its physical state.[9] | Work Quickly & Use Inert Gas: Minimize the time the container is open. For sensitive applications, handle the compound inside a glovebox or under a stream of dry, inert gas (e.g., argon or nitrogen) to displace moist air. |
| A faint "fishy" or ammonia-like odor is noticeable. | Vapor Release: Amine compounds often have characteristic odors.[7] This indicates that vapors are escaping from the container or a small spill has occurred. | Check Seals & Ventilation: Immediately verify that the container is tightly sealed. Ensure you are working in a certified chemical fume hood with adequate airflow. Inspect your work area for any residual contamination.[6] |
| Discoloration (e.g., yellowing) of the material over time. | Oxidation/Degradation: Prolonged exposure to air (oxygen) and/or light can cause amines to degrade. | Inert Atmosphere & Opaque Containers: For long-term storage, consider purging the container headspace with an inert gas before sealing.[8] Storing the container in a dark place or using an amber vial can mitigate light-induced degradation.[20] |
Section 4: Standard Operating Procedures (SOPs)
These protocols provide a framework for common laboratory operations. Always adapt them to your specific experimental context and institutional safety policies.
SOP 1: Protocol for Safe Weighing and Handling
-
Preparation: Don all required PPE as outlined in Section 2. Ensure the chemical fume hood is operational and the work area is clean and free of incompatible materials.[17]
-
Inert Environment (Recommended): If available, perform weighing and handling inside a glovebox with a dry atmosphere.
-
Fume Hood Procedure: a. Place the balance and all necessary equipment (spatulas, weigh boats, receiving flask) inside the chemical fume hood. b. Allow the sealed container of this compound to equilibrate to room temperature before opening to prevent moisture condensation. c. Open the container inside the hood, weigh the desired amount quickly, and transfer it to the receiving vessel. d. Tightly reseal the primary container immediately. Use parafilm for extra security.[19]
-
Cleanup: Clean the spatula and work surface thoroughly. Dispose of any contaminated weigh boats or wipes as chemical waste.
-
Post-Handling: Wash hands thoroughly with soap and water after removing gloves.[17]
SOP 2: Protocol for Small Spill (<100 mL) Cleanup
-
Alert & Isolate: Alert personnel in the immediate area. Restrict access to the spill zone. Ensure ignition sources are removed.[23][24]
-
Assess & Ventilate: If not already, perform the cleanup inside a chemical fume hood. If the spill is on an open bench, ensure the area is well-ventilated.[23]
-
Don PPE: At a minimum, wear a lab coat, chemical splash goggles, and double-layer nitrile gloves.
-
Contain & Absorb: Cover the spill with an inert absorbent material (e.g., vermiculite, sand, or commercial spill pillows).[23][25] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collect Waste: Using non-sparking tools (e.g., plastic scoop), carefully collect the absorbed material and place it into a labeled, sealable hazardous waste container.[22][26]
-
Decontaminate: Wipe the spill area with soap and water. Collect the cleaning materials and rinsate as hazardous waste.[23]
-
Report: Report the incident to your institution's Environmental Health & Safety (EH&S) department.[23]
For large spills, evacuate the area immediately and contact your institution's emergency response team.
SOP 3: Protocol for Chemical Waste Disposal
-
Designation: this compound and materials contaminated with it should be treated as hazardous waste.[27][28]
-
Container: Collect waste in a designated, compatible, and properly sealed hazardous waste container.[28][29] The container must be clearly labeled with "Hazardous Waste" and the full chemical name of its contents.[28]
-
Segregation: Store the waste container in a designated satellite accumulation area, segregated from incompatible waste streams (e.g., strong acids or oxidizers).[28]
-
Disposal: Do not pour this chemical down the drain. Arrange for pickup and disposal through your institution's EH&S department, which will use a licensed hazardous waste vendor.[26][30]
Section 5: Visual Workflows
PPE Selection Workflow
This diagram outlines the decision-making process for selecting appropriate PPE based on the experimental task.
Caption: PPE selection decision tree based on task scale.
Spill Response Decision Tree
This chart provides a logical flow for responding to a chemical spill.
Caption: Decision-making workflow for chemical spill response.
Section 6: References
-
Guide to Safe Chemical Storage: Best Practices for the Industry. (2024). Advanced Dehumidifiers.
-
The MSDS HyperGlossary: Hygroscopic. Interactive Learning Paradigms, Incorporated.
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What are the Health and Safety Guidelines for Using Amines?. Diplomata Comercial.
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Storage of Hygroscopic materials. (2016). Reddit r/chemistry.
-
Hygroscopy. Wikipedia.
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Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023). ACS Publications.
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Is there a practical and efficient way to protect hygroscopic compounds from water uptake?. (2019). ResearchGate.
-
Monoethanolamine (MEA) Safety & Handling Guide. (2025). TeamChem.
-
SAFETY DATA SHEET - Cyclohexylmethanol. (2010). Fisher Scientific.
-
SAFETY DATA SHEET - 4-Methylcyclohexanol. (2009). Fisher Scientific.
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SAFETY DATA SHEET - Methanol. (2009). Fisher Scientific.
-
SAFETY DATA SHEET - Methanol. (2025). Sigma-Aldrich.
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Amines. RPS Group.
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[trans-4-(aminomethyl)cyclohexyl]methanol. Hit2Lead.
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This compound (1074-62-0). Chemchart.
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Laboratory Chemical Spill Cleanup and Response Guide. CUNY.
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This compound | 1074-62-0. Sigma-Aldrich.
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Working with Chemicals - Prudent Practices in the Laboratory. NCBI Bookshelf - NIH.
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(4-aminocyclohexyl)methanol - Safety Data Sheet. ChemicalBook.
-
This compound - C8H17NO. Chemspace.
-
Methanol(67-56-1)_BZ_EN June 2017. (2017). Methanex Corporation.
-
Personal Protective Equipment (PPE). CHEMM.
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Methanol(67-56-1) NA EN-final 5.2. (2020). Methanex Corporation.
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Methanol - Standard Operating Procedure. (2012). UCLA EH&S.
-
Fuel Cell Spill Response. Woods Hole Oceanographic Institution.
-
Personal Protective Equipment. (2025). US EPA.
-
Methanol | CH4O | 67-56-1. Dräger VOICE.
-
safety data sheet - [1-(methoxymethyl)cyclohexyl]methanol. Enamine.
-
(4-(Aminomethyl)cyclohexyl)methanol, 95% Purity. CP Lab Safety.
-
This compound. Sapphire Bioscience.
-
How to Safely handle Methanol. (2019). YouTube.
-
EPA Hazardous Waste Codes. Environmental Safety, Sustainability and Risk - ESSR.
-
METHANOL. CAMEO Chemicals - NOAA.
-
STANDARD OPERATING PROCEDURES (SOP) FOR INSPECTION, STORAGE, TESTING and USE OF METHANOL. (2025). Environmental Health & Safety.
-
((1R,4r)-4-(methylamino)cyclohexyl)methanol. ChemScene.
-
METHANOL SMALL QUANTITIES BULLETIN. Methanol Institute.
-
Chemical Compatibility Database. Cole-Parmer.
-
Personal Protective Equipment. Anesthesia Key.
-
Chapter 850: IDENTIFICATION OF HAZARDOUS WASTES. StateScape.
-
Hazardous Chemical Waste Management Guidelines. Columbia University Research.
-
Hazardous Waste Disposal Guide. (2023). Northwestern University Research Safety.
-
[(1r,4r)-4-aminocyclohexyl]methanol. Chemspace.
-
(1-(Aminomethyl)cyclohexyl)methanol. PubChem.
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- 1. Hit2Lead | [trans-4-(aminomethyl)cyclohexyl]methanol | CAS# 17879-23-1 | MFCD14702919 | BB-4041121 [hit2lead.com]
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- 30. methanol.org [methanol.org]
Technical Support Center: Optimizing Epoxy Formulations Cured with [4-(Aminomethyl)cyclohexyl]methanol
Welcome to the technical support center for epoxy systems cured with [4-(Aminomethyl)cyclohexyl]methanol. This guide is designed for researchers, scientists, and formulation chemists to navigate the nuances of working with this versatile cycloaliphatic amine curing agent. Here, you will find in-depth troubleshooting advice, frequently asked questions (FAQs), and detailed protocols to enhance the mechanical properties of your epoxy formulations. Our approach is rooted in fundamental polymer chemistry and extensive field experience to empower you to overcome common challenges and unlock the full potential of your materials.
I. Understanding the Curing Agent: A Primer
This compound is a cycloaliphatic amine that offers a unique combination of properties to epoxy formulations. Its cyclic structure contributes to a high glass transition temperature (Tg), excellent chemical resistance, and good UV stability, making it a suitable choice for demanding applications.[1] However, like many cycloaliphatic amines, it can present challenges such as brittleness and a need for careful control of curing conditions.[2][3] This guide will address these challenges head-on, providing you with the knowledge to formulate robust and high-performance epoxy systems.
II. Troubleshooting Guide: From Common Problems to Proven Solutions
This section addresses specific issues you may encounter during your experiments, providing not just solutions but also the scientific reasoning behind them.
Question 1: My cured epoxy is brittle and fractures easily. How can I improve its toughness?
Answer: Brittleness is a common characteristic of highly cross-linked epoxy networks, which are typical for those cured with cycloaliphatic amines.[4] To enhance toughness, you need to introduce a mechanism for energy dissipation within the polymer matrix. Here are several strategies:
-
Incorporate a Toughening Agent: The most common approach is to add a second phase of a rubbery or thermoplastic material.[2][5]
-
Liquid Rubbers: Carboxyl-terminated butadiene acrylonitrile (CTBN) or amine-terminated butadiene acrylonitrile (ATBN) are widely used.[5] These react with the epoxy resin to form a separate, rubbery phase that can absorb and dissipate energy from an impact.
-
Core-Shell Particles: These are pre-formed particles with a rubbery core and a glassy shell that is compatible with the epoxy matrix. They are highly effective at toughening without significantly compromising the modulus and Tg.
-
Thermoplastics: Certain thermoplastics can be dissolved in the epoxy resin and will phase-separate during curing to create a toughening phase.[5]
-
-
Adjust the Stoichiometry: While a 1:1 stoichiometric ratio of amine hydrogen to epoxide groups is generally recommended for maximizing cross-link density and thermal properties, a slight excess of either the epoxy resin or the curing agent can sometimes increase toughness by creating a more flexible network.[4] This should be done with caution, as it can also negatively impact other properties like chemical resistance.
-
Introduce a More Flexible Curing Agent: Blending this compound with a more flexible, long-chain aliphatic amine can lower the cross-link density and improve toughness. However, this will likely reduce the Tg and chemical resistance.
Experimental Protocol: Toughening with CTBN
-
Preparation: In a reaction vessel, pre-react the CTBN with an excess of liquid epoxy resin (e.g., a standard Bisphenol A diglycidyl ether - DGEBA) at 100-120°C for 1-2 hours with stirring. This "adduction" step ensures better compatibility and dispersion of the rubber in the final formulation.
-
Formulation: Cool the adduct to room temperature. Add the remaining epoxy resin and mix thoroughly.
-
Curing Agent Addition: Add the this compound to the epoxy-CTBN mixture and mix until homogeneous.
-
Degassing: Place the mixture in a vacuum chamber to remove any entrapped air bubbles.
-
Curing: Pour the mixture into a pre-heated mold and cure according to your established schedule. A typical starting point for cycloaliphatic amines is a multi-stage cure, for example, 2 hours at 80°C followed by 2 hours at 150°C.
Question 2: The cured epoxy feels soft or tacky, even after an extended curing time. What is causing this incomplete cure?
Answer: A soft or tacky surface is a clear indication of an incomplete curing reaction. Several factors could be at play:
-
Incorrect Mix Ratio: This is the most common cause. An off-ratio formulation will leave unreacted epoxy or amine groups, leading to a partially cured material.[4] Always calculate the required amount of curing agent based on the amine hydrogen equivalent weight (AHEW) and the epoxy equivalent weight (EEW) of your resin.
-
Insufficient Curing Temperature or Time: Cycloaliphatic amines often require a higher temperature to achieve a full cure compared to some other amines.[3] If the curing temperature is too low, the reaction will be slow and may not go to completion.
-
Amine Carbonation: Amines can react with atmospheric carbon dioxide and moisture to form ammonium carbamates, which are unreactive with epoxy groups. This is more common with liquid amines that have been stored for a long time in a partially filled container.
Troubleshooting Workflow: Incomplete Cure
Sources
Validation & Comparative
A Senior Application Scientist's Guide to Chromatographic Purity Validation of [4-(Aminomethyl)cyclohexyl]methanol
Audience: Researchers, scientists, and drug development professionals
Objective: This guide provides an in-depth comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) for the purity validation of [4-(aminomethyl)cyclohexyl]methanol. It offers expert insights into method development, validation strategies, and data interpretation, grounded in established scientific principles and regulatory expectations.
Introduction: The Analytical Challenge of this compound
This compound is a crucial bifunctional molecule, serving as a key starting material and intermediate in the synthesis of various active pharmaceutical ingredients (APIs), most notably tranexamic acid. Its structure, featuring a primary amine and a primary alcohol on a cyclohexane ring, presents a unique analytical challenge. The molecule exists as cis and trans isomers, the ratio of which can significantly impact the quality and efficacy of the final API. Furthermore, its synthesis can introduce various process-related impurities, including starting material residues, by-products, and stereoisomers, that must be rigorously controlled.
The inherent properties of this compound—high polarity, low volatility, and lack of a significant UV chromophore—render its analysis non-trivial. This guide will navigate the complexities of selecting and validating the most appropriate chromatographic technique, HPLC or GC, to ensure the identity, purity, and isomeric integrity of this critical intermediate. We will explore the causality behind experimental choices, from derivatization strategies to detector selection, to build a robust and self-validating analytical protocol.
Strategic Approach to Purity Validation
A comprehensive purity validation strategy for this compound should not be a monolithic exercise but a structured workflow. The choice between HPLC and GC is not merely a matter of preference but a strategic decision based on the specific analytical goals, such as routine quality control, impurity profiling, or isomer-specific quantification.
Below is a conceptual workflow illustrating the decision-making and validation process.
Caption: Workflow for Chromatographic Method Selection and Validation.
Gas Chromatography (GC): The Power of Volatilization
Gas chromatography is a powerful technique for separating and quantifying volatile and thermally stable compounds. Given the high boiling point and polar nature of this compound, direct injection is often impractical. Therefore, a critical prerequisite for GC analysis is chemical derivatization.
Expertise & Experience: The primary purpose of derivatization is to convert the polar -NH2 and -OH groups into less polar, more volatile, and thermally stable moieties. The most common and effective approach for this compound is silylation, typically using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA). These reagents quantitatively replace the active protons on the amine and alcohol groups with trimethylsilyl (TMS) groups.
This conversion not only enables elution from the GC column at reasonable temperatures but also enhances peak shape and detector response. The Flame Ionization Detector (FID) is the detector of choice for this application due to its universal response to carbon-containing compounds, high sensitivity, and wide linear range, making it ideal for both high-percentage assay and low-level impurity analysis.
Protocol: GC-FID Purity Assay with Silylation
-
Standard & Sample Preparation:
-
Accurately weigh approximately 25 mg of this compound reference standard and sample into separate 10 mL volumetric flasks.
-
Dissolve and dilute to volume with a suitable solvent like Pyridine or N,N-Dimethylformamide (DMF).
-
-
Derivatization Procedure:
-
Transfer 1.0 mL of the standard and sample solutions into separate 2 mL autosampler vials.
-
Add 0.5 mL of BSTFA (with 1% TMCS as a catalyst) to each vial.
-
Cap the vials tightly and heat at 60-70°C for 30 minutes in a heating block or oven.
-
Allow the vials to cool to room temperature before placing them in the GC autosampler.
-
-
Chromatographic Conditions:
-
GC System: Agilent 8890 or equivalent with FID.
-
Column: DB-5, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent 5% phenyl-methylpolysiloxane).
-
Carrier Gas: Helium or Hydrogen, constant flow at 1.0 mL/min.
-
Inlet: Split mode (e.g., 50:1), 250°C.
-
Injection Volume: 1 µL.
-
Oven Program: Initial 100°C, hold for 2 min, ramp at 10°C/min to 280°C, hold for 5 min.
-
Detector: FID at 300°C.
-
-
Data Analysis:
-
Identify the peaks corresponding to the cis- and trans-TMS derivatives.
-
Calculate the purity by area percent normalization, assuming all components have a similar response factor with FID. For higher accuracy, determine relative response factors for known impurities.
-
High-Performance Liquid Chromatography (HPLC): Versatility for Polar Analytes
HPLC offers greater versatility for polar, non-volatile compounds, often without the need for derivatization. However, the lack of a strong UV chromophore in this compound necessitates alternative detection strategies or pre-column derivatization to introduce a UV-active or fluorescent tag.
Expertise & Experience:
-
Direct Analysis: Techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can be employed for direct analysis, using a polar stationary phase and a high organic content mobile phase. Detection can be achieved with universal detectors like Evaporative Light Scattering Detectors (ELSD), Charged Aerosol Detectors (CAD), or Mass Spectrometry (MS). While powerful, ELSD and CAD can exhibit non-linear responses and require careful calibration.
-
Derivatization for UV/Fluorescence Detection: A more common and robust approach in QC labs is pre-column derivatization. Reagents like dansyl chloride or 9-fluorenylmethyl chloroformate (FMOC-Cl) react with the primary amine to yield highly fluorescent derivatives. This significantly enhances sensitivity and selectivity. The derivatization reaction must be optimized for completeness and stability. Reversed-phase chromatography on a C18 column is then ideal for separating the derivatized products.
Protocol: HPLC-UV/FLD Purity Assay with Dansylation
-
Reagent Preparation:
-
Borate Buffer (0.1 M, pH 9.5): Dissolve boric acid in water, adjust pH with NaOH.
-
Dansyl Chloride Solution: Dissolve 5 mg/mL dansyl chloride in Acetone. Prepare fresh daily.
-
-
Standard & Sample Preparation:
-
Prepare stock solutions of the reference standard and sample in a diluent like 50:50 Acetonitrile:Water.
-
-
Derivatization Procedure:
-
To 100 µL of a diluted standard/sample solution in a vial, add 200 µL of Borate Buffer.
-
Add 400 µL of the Dansyl Chloride solution.
-
Vortex, and heat at 60°C for 45 minutes in the dark.
-
Cool to room temperature. To consume excess dansyl chloride, add 100 µL of a 2% diethylamine solution and let it react for 15 minutes.
-
Filter the solution through a 0.45 µm syringe filter before injection.
-
-
Chromatographic Conditions:
-
HPLC System: Agilent 1260 Infinity II or equivalent with UV and Fluorescence detectors.
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm.
-
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 30% B to 90% B over 20 minutes.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30°C.
-
Detection:
-
UV: 254 nm.
-
Fluorescence (FLD): Excitation 340 nm, Emission 525 nm.
-
-
-
Data Analysis:
-
Quantify against the derivatized reference standard. The high sensitivity of FLD is particularly useful for quantifying trace impurities.
-
Comparative Analysis: GC vs. HPLC
The choice between GC and HPLC depends on the specific requirements of the analysis. Below is a comparative summary of their performance attributes for this compound purity validation.
| Parameter | Gas Chromatography (GC-FID) | High-Performance Liquid Chromatography (HPLC-FLD/UV) |
| Sample Preparation | Derivatization Required (Silylation). Relatively simple, fast, and robust reaction. | Derivatization often required (e.g., Dansylation). Can be more complex and time-consuming. Direct analysis with ELSD/CAD/MS is possible but requires specialized detectors. |
| Separation of Isomers | Excellent. Capillary GC columns offer very high efficiency for separating cis and trans TMS-derivatives. | Good to Excellent. Achievable on standard C18 columns after derivatization. Method optimization may be required. |
| Sensitivity | High. FID is highly sensitive for carbon-based compounds. | Very High (with FLD). Fluorescence detection after derivatization provides exceptional sensitivity for trace impurity analysis. UV sensitivity is moderate. |
| Specificity | High. Separation is based on volatility and interaction with the stationary phase. | High. Separation is based on polarity. Detector choice (e.g., FLD) can add another layer of selectivity. |
| Quantitation | Excellent. FID provides a wide linear dynamic range and near-uniform response factors for hydrocarbons, simplifying area percent calculations. | Excellent. Requires a well-characterized reference standard. FLD response can be non-linear at high concentrations. |
| Robustness | High. GC methods are generally very robust and reproducible once established. | High. Modern HPLC systems are highly reliable. Derivatization step can be a source of variability if not well-controlled. |
| Throughput | Moderate. Run times are typically 15-25 minutes, plus batch derivatization time. | Moderate. Run times are similar to GC, but the derivatization step can be longer. |
Method Validation: A Trustworthy System
Regardless of the chosen technique, the analytical method must be validated according to regulatory guidelines such as ICH Q2(R1) to ensure it is fit for its intended purpose. This process establishes, through documented evidence, that the method's performance characteristics are suitable and reliable.
Caption: Key Parameters for Analytical Method Validation.
-
Specificity: The ability to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. This is demonstrated by separating the main analyte peaks from all known impurities and any derivatization artifacts.
-
Linearity: The method's ability to elicit test results that are directly proportional to the concentration of the analyte. This is typically evaluated over a range of 80-120% of the nominal test concentration for an assay.
-
Accuracy: The closeness of test results to the true value. It is often assessed by spike recovery experiments, where known amounts of the analyte are added to a placebo or sample matrix.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is evaluated at two levels: repeatability (intra-assay) and intermediate precision (inter-assay, different days, analysts, etc.).
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy. This is a critical parameter for impurity methods.
Conclusion and Recommendations
Both GC and HPLC are powerful and suitable techniques for the purity validation of this compound, provided that appropriate sample preparation and detection strategies are employed.
-
Recommendation for GC-FID: This method is highly recommended for routine quality control, assay, and isomer ratio determination. Its primary advantages are the robustness of the silylation chemistry and the universal, linear response of the FID, which simplifies quantitation. The high resolving power of capillary GC columns provides excellent separation of the cis and trans isomers.
-
Recommendation for HPLC-FLD: This method is the superior choice for trace impurity analysis and stability-indicating assays. The pre-column derivatization with a fluorescent tag like dansyl chloride provides exceptional sensitivity (low LOQ) and selectivity, allowing for the detection and quantification of impurities at levels that may be missed by GC-FID.
Ultimately, a comprehensive quality control strategy may involve using both techniques orthogonally: GC-FID for the main assay and isomer control, and a stability-indicating HPLC-FLD method for the definitive impurity profile. This dual-pronged approach provides a self-validating system, ensuring the highest confidence in the quality of this compound intended for pharmaceutical use.
References
-
ICH Harmonised Tripartite Guideline Q2(R1): Validation of Analytical Procedures: Text and Methodology. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]
-
Gas Chromatography (GC). U.S. Pharmacopeia-National Formulary (USP-NF). [Link]
-
Chromatography <621>. U.S. Pharmacopeia-National Formulary (USP-NF). [Link]
-
Dansyl Chloride. Wikipedia. [Link]
Performance comparison of polyamides synthesized with [4-(Aminomethyl)cyclohexyl]methanol
A Senior Application Scientist's Guide to a Novel Class of Cycloaliphatic Polyamides
For researchers, scientists, and professionals in drug development, the selection of polymeric materials is a critical decision, balancing mechanical robustness, thermal stability, chemical inertness, and processability. Traditional aliphatic polyamides like Nylon 6,6 offer excellent mechanical properties but are often limited by their thermal resistance and moisture absorption. Conversely, wholly aromatic polyamides (aramids) provide exceptional thermal and mechanical performance but suffer from poor solubility and processability, hindering their application in complex device fabrication.[1][2][3] This guide offers a comprehensive comparison of a promising alternative: polyamides synthesized with the cycloaliphatic monomer [4-(Aminomethyl)cyclohexyl]methanol. The incorporation of this bulky, non-planar cyclohexane ring into the polymer backbone disrupts chain packing, leading to a unique combination of properties that bridge the gap between conventional aliphatic and aromatic polyamides.
The Strategic Advantage of Cycloaliphatic Monomers
The introduction of cycloaliphatic structures, such as the one provided by this compound, into the polyamide backbone is a deliberate design choice aimed at overcoming the limitations of traditional polyamides. Unlike their linear aliphatic or planar aromatic counterparts, the three-dimensional nature of the cyclohexane ring introduces steric hindrance that prevents the polymer chains from packing into highly ordered, crystalline structures. This results in amorphous or semi-crystalline materials with enhanced solubility in common organic solvents and improved optical transparency.[1][4] Furthermore, the rigid cycloaliphatic ring restricts segmental motion, contributing to high glass transition temperatures (Tg) and good thermal stability, often superior to fully aliphatic polyamides.[5][6][7]
The cis/trans isomerism of the this compound monomer also presents a unique avenue for tailoring polymer properties. The ratio of cis to trans isomers can influence the linearity and packing of the polymer chains, thereby affecting the final material's crystallinity, solubility, and thermal characteristics.[8][9] This provides an additional level of control over the material's performance profile.
Performance Benchmark: A Comparative Analysis
To objectively assess the performance of polyamides synthesized with this compound, we will compare their key properties against two well-established classes of polyamides: a standard aliphatic polyamide (e.g., PA6,6) and a high-performance aromatic polyamide (aramid).
Thermal Properties
The thermal stability of a polymer is paramount for applications involving elevated temperatures. The inclusion of the cycloaliphatic moiety from this compound typically results in a significant increase in the glass transition temperature (Tg) compared to linear aliphatic polyamides. This is attributed to the restricted rotation of the polymer backbone imposed by the rigid cyclohexane ring. While not reaching the extreme thermal stability of aramids, these cycloaliphatic polyamides offer a substantial improvement over materials like PA6,6.[5][6]
| Property | Polyamide with this compound | Aliphatic Polyamide (PA6,6) | Aromatic Polyamide (Aramid) |
| Glass Transition Temp. (Tg) | 150-200°C[5][6] | 50-80°C | > 250°C[2] |
| Melting Temp. (Tm) | Amorphous or 250-300°C | 255-265°C[10] | Decomposes before melting |
| 10% Weight Loss Temp. (TGA) | 350-450°C[1] | ~400°C | > 500°C[2] |
Mechanical Properties
Polyamides derived from this compound exhibit a compelling balance of mechanical properties. They typically demonstrate high tensile strength and modulus, approaching the performance of some engineering plastics. The rigid cycloaliphatic structure contributes to the material's stiffness, while the amorphous nature can allow for good ductility and toughness.
| Property | Polyamide with this compound | Aliphatic Polyamide (PA6,6) | Aromatic Polyamide (Aramid) |
| Tensile Strength | 50-80 MPa[1] | 60-85 MPa[11] | > 100 MPa |
| Tensile Modulus | 1.5-2.5 GPa[1] | 1.8-3.0 GPa[11] | > 5 GPa |
| Elongation at Break | 10-20%[1] | 30-100% | < 10% |
Solubility and Processability
A key advantage of incorporating this compound is the enhanced solubility of the resulting polyamides. The disruption of chain packing by the bulky cycloaliphatic ring reduces crystallinity and allows for dissolution in a wider range of organic solvents, such as N-methyl-2-pyrrolidone (NMP), N,N-dimethylacetamide (DMAc), and even some less polar solvents.[1][12] This is in stark contrast to aramids, which are notoriously difficult to dissolve and process. This improved solubility facilitates processing via solution-based techniques like casting and spin-coating.
| Property | Polyamide with this compound | Aliphatic Polyamide (PA6,6) | Aromatic Polyamide (Aramid) |
| Solubility | Good in polar aprotic solvents[1][12] | Soluble in formic acid, m-cresol | Soluble only in strong acids (e.g., H2SO4)[3] |
| Processability | Solution and melt processable | Melt processable | Difficult to process |
Optical Properties
The amorphous nature of many polyamides containing this compound leads to high optical transparency.[1][5][6] This makes them suitable for applications requiring clarity, such as optical sensors, transparent films, and housings for analytical devices.
| Property | Polyamide with this compound | Aliphatic Polyamide (PA6,6) | Aromatic Polyamide (Aramid) |
| Transparency | High[1][5][6] | Translucent to opaque | Opaque |
Experimental Protocols
Synthesis of Polyamides via Low-Temperature Solution Polycondensation
This method is widely used for the synthesis of high-molecular-weight polyamides from diamines and diacid chlorides.
Materials:
-
This compound
-
Terephthaloyl chloride (or other diacid chloride)
-
N-methyl-2-pyrrolidone (NMP), anhydrous
-
Pyridine, anhydrous
-
Methanol
-
Nitrogen gas supply
Procedure:
-
In a flame-dried, three-necked flask equipped with a mechanical stirrer and a nitrogen inlet, dissolve a specific molar amount of this compound in anhydrous NMP.
-
Cool the solution to 0°C in an ice bath.
-
Slowly add an equimolar amount of terephthaloyl chloride to the stirred solution.
-
Add a molar excess of pyridine to the reaction mixture to act as an acid scavenger.
-
Allow the reaction to proceed at 0°C for 1 hour and then at room temperature for 24 hours under a nitrogen atmosphere.
-
Precipitate the resulting viscous polymer solution by pouring it into a large volume of methanol with vigorous stirring.
-
Collect the fibrous polymer precipitate by filtration, wash thoroughly with hot water and methanol to remove unreacted monomers and salts.
-
Dry the polymer in a vacuum oven at 80°C for 24 hours.
Caption: Workflow for the synthesis of polyamides.
Characterization Techniques
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the chemical structure of the synthesized polyamide.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: To identify the characteristic amide bond formation.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) and melting temperature (Tm).
-
Thermogravimetric Analysis (TGA): To evaluate the thermal stability and decomposition temperature.
-
Tensile Testing: To determine the mechanical properties such as tensile strength, modulus, and elongation at break according to ASTM D638 standards.
-
UV-Vis Spectroscopy: To assess the optical transparency of polymer films.
Molecular Structure and Property Relationship
The unique performance characteristics of these polyamides can be directly attributed to their molecular architecture.
Caption: Influence of monomer structure on polymer properties.
Conclusion
Polyamides synthesized with this compound represent a versatile class of materials that successfully bridge the performance gap between conventional aliphatic and aromatic polyamides. Their unique combination of high thermal stability, good mechanical properties, excellent solubility, and optical transparency makes them highly attractive for a range of advanced applications. For researchers and professionals seeking materials with a tailored balance of properties, these cycloaliphatic polyamides offer a compelling and customizable solution. The ability to fine-tune their characteristics through the strategic use of cis/trans isomers further enhances their potential for innovation in diverse scientific and technological fields.
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A Senior Application Scientist's Guide to Comparing the Curing Kinetics of Epoxy Resins with Different Diamines
<
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth comparison of the curing kinetics of epoxy resins with various diamine hardeners. As a Senior Application Scientist, the goal is to furnish you with not just data, but a foundational understanding of the interplay between chemical structure, reaction kinetics, and the final properties of the cured epoxy system. This document is structured to provide actionable insights, supported by robust experimental data and methodologies.
Introduction: The Chemistry of Epoxy-Diamine Curing
Epoxy resins are a cornerstone of high-performance materials, prized for their exceptional adhesion, chemical resistance, and mechanical strength. However, these properties are only realized upon successful curing, a process critically dependent on the choice of a curing agent, or hardener. Among the various classes of hardeners, amines are the most diverse and widely used.[1]
The curing of an epoxy resin with a diamine hardener is a nucleophilic addition reaction. The lone pair of electrons on the nitrogen atom of the amine group attacks the electrophilic carbon of the oxirane (epoxy) ring, leading to ring-opening and the formation of a hydroxyl group and a secondary amine. This newly formed secondary amine can then react with another epoxy group, creating a cross-linked, three-dimensional network.[2][3] This network structure is what imparts the final thermoset properties to the material.[4][5]
The general reactivity of amines follows the order: primary > secondary.[6] Aliphatic amines are generally more reactive than their aromatic or cycloaliphatic counterparts.[3] This guide will focus on comparing the curing kinetics of epoxy resins with different classes of diamines, elucidating how their structural differences dictate the curing profile and, ultimately, the performance of the final product.
The Influence of Diamine Structure on Curing Kinetics and Final Properties
The chemical structure of the diamine hardener profoundly influences the curing process and the properties of the resulting thermoset.[4] Key structural features to consider include the nature of the backbone (aliphatic, cycloaliphatic, or aromatic) and the presence of substituent groups.
-
Aliphatic Diamines: These hardeners, characterized by a flexible, linear carbon chain, generally exhibit fast curing at ambient or low temperatures.[3][7] Their flexibility can contribute to a lower glass transition temperature (Tg) and increased toughness in the cured resin.
-
Cycloaliphatic Diamines: Containing a saturated ring structure, these amines offer a balance of properties. They typically provide better UV resistance and lower yellowing compared to aromatic amines, making them suitable for outdoor applications.[7] Their curing speed is generally intermediate between aliphatic and aromatic diamines.[1]
-
Aromatic Diamines: Featuring a rigid benzene ring structure, aromatic diamines impart excellent thermal stability, chemical resistance, and high mechanical strength to the cured epoxy.[8] However, they typically require elevated temperatures to achieve a full cure and can be more brittle than systems cured with aliphatic amines.[1] The electron-withdrawing nature of the aromatic ring reduces the nucleophilicity of the amine groups, leading to slower reactivity.[4]
Substituent groups on the diamine molecule can also significantly impact reactivity through electronic and steric effects. Electron-donating groups can increase the reactivity of the amine, while bulky electron-withdrawing groups can decrease it through steric hindrance and reduced nucleophilicity.[4][6]
Experimental Methodologies for Characterizing Curing Kinetics
A thorough understanding of curing kinetics is essential for process optimization and quality control.[8] Several analytical techniques are employed to monitor the progress of the curing reaction. This guide will detail the protocols for three of the most powerful and commonly used methods: Differential Scanning Calorimetry (DSC), Rheometry, and Fourier-Transform Infrared Spectroscopy (FTIR).
Differential Scanning Calorimetry (DSC)
DSC is a cornerstone technique for studying the curing kinetics of thermosetting resins.[9] It measures the heat flow associated with the exothermic curing reaction as a function of temperature or time.
-
Sample Preparation: Accurately weigh 5-10 mg of the thoroughly mixed epoxy-diamine formulation into a standard aluminum DSC pan.
-
Instrument Setup: Place the sealed sample pan and an empty reference pan into the DSC cell.
-
Thermal Program: Heat the sample at a constant rate (e.g., 5, 10, 15, and 20 °C/min) from ambient temperature to a temperature sufficient to ensure complete curing (e.g., 250 °C).[10]
-
Data Analysis:
-
The total heat of reaction (ΔHtotal) is determined by integrating the area under the exothermic peak.
-
The degree of cure (α) at any given temperature is calculated as the ratio of the partial heat of reaction at that temperature to the total heat of reaction.
-
Kinetic parameters, such as the activation energy (Ea), can be determined using model-free isoconversional methods (e.g., Kissinger, Ozawa-Flynn-Wall) or model-fitting methods (e.g., Kamal model).[9][10][11]
-
-
Sample Preparation: Prepare the sample as described for non-isothermal DSC.
-
Instrument Setup: Place the sample and reference pans in the DSC cell.
-
Thermal Program: Rapidly heat the sample to the desired isothermal curing temperature (e.g., 150, 160, 170 °C) and hold for a sufficient time to achieve complete cure.[12]
-
Data Analysis:
-
The rate of cure (dα/dt) is proportional to the heat flow at any given time.
-
The degree of cure (α) is determined by integrating the heat flow curve over time.
-
Isothermal data is crucial for validating kinetic models under processing-relevant conditions.[13]
-
Rheometry
Rheology is the study of the flow and deformation of matter. For thermoset curing, rheological analysis provides critical information about the change in viscosity and the development of the cross-linked network, including the determination of the gel point.[14][15]
-
Sample Preparation: Place a small amount of the mixed epoxy-diamine formulation onto the lower plate of the rheometer.
-
Instrument Setup: Lower the upper plate to the desired gap, ensuring the sample fills the gap completely. A parallel plate geometry is commonly used.
-
Thermal Program: Equilibrate the sample to the desired isothermal cure temperature.
-
Measurement: Apply a small amplitude oscillatory shear to the sample at a constant frequency (e.g., 1 Hz) and monitor the storage modulus (G'), loss modulus (G''), and complex viscosity (η*) as a function of time.[16]
-
Data Analysis:
-
The initial decrease in viscosity is due to the heating of the sample.
-
The subsequent sharp increase in viscosity indicates the onset of polymerization and network formation.
-
The gel point is often identified as the crossover point where G' = G''. At this point, the material transitions from a liquid-like to a solid-like state.[15][16]
-
The time to gelation is a critical processing parameter.
-
Fourier-Transform Infrared Spectroscopy (FTIR)
FTIR spectroscopy is a powerful technique for monitoring the chemical changes that occur during the curing process by tracking the disappearance of reactant functional groups and the appearance of product functional groups.[17][18]
-
Sample Preparation: Apply a thin film of the mixed epoxy-diamine formulation onto an appropriate substrate for transmission or onto the crystal of an Attenuated Total Reflectance (ATR) accessory.[17]
-
Instrument Setup: Place the sample in the FTIR spectrometer. If using a heated stage or ATR, allow the sample to equilibrate to the desired isothermal cure temperature.
-
Data Acquisition: Collect FTIR spectra at regular time intervals throughout the curing process.
-
Data Analysis:
-
Monitor the decrease in the absorbance of the epoxy group peak (typically around 915 cm-1).[2]
-
Monitor the decrease in the absorbance of the primary amine N-H stretching peaks (around 3300-3500 cm-1).
-
An internal standard peak that does not change during the reaction (e.g., a C-H stretching peak from an aromatic ring) is often used for normalization.
-
The degree of conversion of the epoxy groups can be calculated from the change in the peak area or height.[18]
-
Comparative Data and Analysis
The following tables summarize typical data obtained when comparing the curing kinetics of a standard diglycidyl ether of bisphenol A (DGEBA) epoxy resin with representative aliphatic, cycloaliphatic, and aromatic diamines.
Table 1: Comparison of Kinetic Parameters from Non-Isothermal DSC
| Diamine Hardener | Type | Peak Exotherm Temp. (°C at 10°C/min) | Activation Energy (Ea, kJ/mol) |
| Triethylenetetramine (TETA) | Aliphatic | ~100-120 | ~50-60 |
| Isophorone Diamine (IPDA) | Cycloaliphatic | ~130-150 | ~60-70 |
| 4,4'-Diaminodiphenyl Sulfone (DDS) | Aromatic | ~200-230 | ~80-100 |
Note: These are representative values and can vary based on the specific epoxy resin, stoichiometry, and experimental conditions.
The data clearly illustrates the trend of increasing peak exotherm temperature and activation energy, signifying a decrease in reactivity from aliphatic to cycloaliphatic to aromatic diamines.[11]
Table 2: Comparison of Rheological Properties at a Constant Isothermal Temperature (e.g., 80°C)
| Diamine Hardener | Type | Gel Time (minutes) | Initial Viscosity (Pa·s) |
| Triethylenetetramine (TETA) | Aliphatic | ~15-30 | Low |
| Isophorone Diamine (IPDA) | Cycloaliphatic | ~45-60 | Moderate |
| 4,4'-Diaminodiphenyl Sulfone (DDS) | Aromatic | >120 (requires higher temp) | High (often solid at RT) |
Note: These are representative values and can vary based on the specific epoxy resin, stoichiometry, and experimental conditions.
The gel time data corroborates the reactivity trend observed with DSC.[8] The lower gel time for TETA indicates a much faster curing process at this temperature, providing a shorter working time or "pot life".[1]
Kinetic Modeling: Understanding the Reaction Mechanism
The curing of epoxy-amine systems is often described by an autocatalytic reaction model.[19][20] The hydroxyl groups formed during the initial amine-epoxy reaction can catalyze subsequent epoxy ring-opening reactions, leading to an acceleration of the cure rate.[21][22]
The Kamal-Sourour model is a widely used phenomenological model that accounts for both the n-th order and autocatalytic contributions to the reaction:[9][20]
dα/dt = (k1 + k2αm)(1-α)n
Where:
-
dα/dt is the rate of cure
-
α is the degree of cure
-
k1 and k2 are the rate constants for the non-autocatalytic and autocatalytic reactions, respectively
-
m and n are the reaction orders
Fitting experimental data from DSC or FTIR to this model can provide valuable insights into the underlying reaction mechanism for different epoxy-diamine systems.[23]
Conclusion
The selection of a diamine hardener is a critical decision in the formulation of epoxy systems. This guide has demonstrated that the chemical structure of the diamine dictates the curing kinetics, processing characteristics, and final properties of the thermoset.
-
Aliphatic diamines offer fast, low-temperature cures, ideal for applications requiring rapid processing.
-
Aromatic diamines provide superior thermal and mechanical performance but necessitate higher curing temperatures and longer processing times.
-
Cycloaliphatic diamines present a compromise, offering a balance of reactivity and performance properties.
A comprehensive characterization of the curing kinetics using techniques such as DSC, rheometry, and FTIR is essential for optimizing cure cycles, ensuring product quality, and developing novel high-performance materials. The experimental protocols and comparative data provided herein serve as a robust foundation for researchers and scientists in this field.
References
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Sun, L., Sterling, A. M., Pang, S. S., & Stubblefield, M. A. (2009). Rheological Analysis of Curing Process of Epoxy Prepreg Used as Composite Pipe Joints. ASME 2002 21st International Conference on Offshore Mechanics and Arctic Engineering, Volume 3. [Link]
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Wang, Y., Liu, T., Ran, G., & Fu, Y. (2023). The Effect of the Structure of Aromatic Diamine on High-Performance Epoxy Resins. Molecules, 28(20), 7183. [Link]
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Wan, J., Bu, Z. Y., Xu, C. J., Fan, H., & Li, B. G. (2012). Investigation of the Cure Kinetics of an Epoxy Resin by Advanced Isoconversional and Model-fitting Methods. AIP Conference Proceedings, 1459(1), 324-328. [Link]
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Fernández-d'Arlas, J., & Eceiza, A. (2012). Applications of FTIR on Epoxy Resins - Identification, Monitoring the Curing Process, Phase Separation and Water Uptake. Infrared Spectroscopy - Materials Science, Engineering and Technology. [Link]
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Li, W., Zhang, T., & Fan, X. (2015). Effect of Curing Agent and Temperature on the Rheological Behavior of Epoxy Resin Systems. Polymers, 7(12), 2566-2576. [Link]
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Kumar, V., Safiulla, M., & Ahmed, A. N. K. (2014). Rheological Analysis of 913 Carbon Epoxy Laminates. International Journal of Engineering Research & Technology, 3(7). [Link]
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Diamante, V. E. B., & Pajarito, B. B. (2020). Rheological characterization of the curing process for a water-based epoxy added with polythiol crosslinking agent. Materials Today: Proceedings, 33, 2045-2050. [Link]
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TA Instruments. (n.d.). Simultaneous Rheology-Dielectric Measurements of Epoxy Curing. TA Instruments. [Link]
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NSPC. (2023). Types of Epoxy Curing Agents – Part 1. NSPC Insights. [Link]
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Hicks, D. A. (2006). Amine Curing of Epoxy Resins: Options and Key Formulation Considerations. Paint & Coatings Industry. [Link]
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Ghasemi, I., Naderi, G., & Ebrahimabadi, K. (2022). Curing Kinetics Modeling of Epoxy Modified by Fully Vulcanized Elastomer Nanoparticles Using Rheometry Method. Polymers, 14(9), 1794. [Link]
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Hutchinson, J. M. (2014). Isothermal and non-isothermal cure of a tri-functional epoxy resin (TGAP): A stochastic TMDSC study. Thermochimica Acta, 590, 169-178. [Link]
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Vyazovkin, S. (2014). Model free kinetics coupled with finite element method for curing simulation of thermosetting epoxy resins. Thermochimica Acta, 590, 163-168. [Link]
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Tcharkhtchi, A., & Sghaier, S. (2004). Cure monitoring of epoxy resin by simultaneous DSC/FTIR. Journal of Applied Polymer Science, 92(5), 3169-3175. [Link]
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Yuniarto, A., & Subiyanto, B. (2020). Curing Kinetics of Epoxy Adhesive by Non-Isothermal DSC. Key Engineering Materials, 869, 137-142. [Link]
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Pascault, J. P., & Williams, R. J. J. (2010). Isothermal DSC Study of the Curing Kinetics of an Epoxy/Silica Composite for Microelectronics. IEEE Transactions on Components and Packaging Technologies, 33(3), 645-651. [Link]
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Sbirrazzuoli, N., & Vyazovkin, S. (2014). Cure Monitoring of Epoxy Resin by Simultaneous DSC/FTIR. Advanced Materials Research, 832, 12-16. [Link]
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Wang, X., & Li, X. (2019). Effect of the Aromatic Amine Curing Agent Structure on Properties of Epoxy Resin-Based Syntactic Foams. Polymers, 11(11), 1836. [Link]
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Schöpping, M., & Krombholz, A. (2020). Accurate Cure Modeling for Isothermal Processing of Fast Curing Epoxy Resins. Polymers, 12(11), 2633. [Link]
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Moroni, A., Mijovic, J., Pearce, E. M., & Foun, C. C. (1986). Cure kinetics of epoxy resins and aromatic diamines. Journal of Applied Polymer Science, 32(2), 3761-3773. [Link]
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La Spina, R., & D'Amore, A. (2021). Cross-Linking Reaction of Bio-Based Epoxy Systems: An Investigation into Cure Kinetics. Polymers, 13(17), 2955. [Link]
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Prime, R. B. (2018). Thermoset Cure Kinetics Part 12: Modelling the Effect of Adding Catalyst on Autocatalytic Kinetics. Polymer Innovation Blog. [Link]
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Wang, D., & Li, Z. (2014). Curing Behavior and Thermal Properties of Autocatalytic Cycloaliphatic Epoxy. Journal of Macromolecular Science, Part A, 51(1), 74-79. [Link]
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Ghaemy, M., & Bazzar, M. (2004). Cure kinetics of epoxy resin and aromatic diamines. Journal of Applied Polymer Science, 94(3), 1049-1056. [Link]
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Liu, J., & Li, S. (2015). The curing kinetics and thermal properties of epoxy resins cured by aromatic diamine with hetero-cyclic side chain structure. Thermochimica Acta, 608, 20-29. [Link]
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Pichler, M. (2021). Isothermal and Non-Isothermal DSC Analysis towards the Formulation of a Low-Temperature Curing Epoxy-Alcohol Resin. Montanuniversität Leoben. [Link]
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Sabzevari, S. M., & Yarahmadi, N. (2017). Investigation of isothermal and dynamic cure kinetics of epoxy resin/nadic methyl anhydride/dicyandiamide by differential scanning calorimetry (DSC). Journal of Thermal Analysis and Calorimetry, 130(3), 1649-1658. [Link]
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Liu, Y., & Gu, Y. (2012). Curing kinetics and properties of epoxy resin–fluorenyl diamine systems. Thermochimica Acta, 531, 48-55. [Link]
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Polymer Chemistry. (2024). The Reactivity of Amines with Epoxy Resins: Factors and Optimization. Polymer Chemistry. [Link]
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Al-Rawajfeh, A. E. (2016). Cure Kinetics of Epoxy Resin Studied by Dynamics and Isothermal DSC Data. International Journal of Chemical, Molecular, Nuclear, Materials and Metallurgical Engineering, 10(1), 7-12. [Link]
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Thanki, J. D., & Parsania, P. H. (2017). Dynamic DSC curing kinetics and thermogravimetric study of epoxy resin of 9,9′-bis(4-hydroxyphenyl)anthrone-10. Journal of Thermal Analysis and Calorimetry, 131(1), 355-365. [Link]
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Hardis, R., & Jasiuk, I. (2013). Cure kinetics characterization and monitoring of an epoxy resin using DSC, Raman spectroscopy, and DEA. Journal of Applied Polymer Science, 130(3), 1798-1807. [Link]
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Lee, D. S., & Kim, B. K. (2001). Kinetic studies of an epoxy cure reaction by isothermal DSC analysis. Polymer Journal, 33(5), 419-424. [Link]
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A Comparative Structural Analysis for Drug Discovery: [4-(Aminomethyl)cyclohexyl]methanol vs. Its Linear Analogs
Introduction: The Strategic Choice Between Rigidity and Flexibility in Scaffold Design
In the landscape of medicinal chemistry and drug development, the selection of a molecular scaffold is a critical decision that profoundly influences a compound's pharmacokinetic and pharmacodynamic profile. Small, bifunctional molecules serve as foundational building blocks for more complex therapeutic agents. This guide provides an in-depth structural and functional comparison between [4-(Aminomethyl)cyclohexyl]methanol, a conformationally restricted cycloaliphatic scaffold, and its flexible linear analogs, 6-amino-1-hexanol and 1,7-diaminoheptane.
The core of this analysis lies in a fundamental question: How does constraining a molecule's architecture within a cyclic framework alter its interaction with biological systems compared to a "floppy" linear chain? By dissecting their conformational differences, physicochemical properties, and performance in key in vitro assays, we aim to provide researchers, scientists, and drug development professionals with a clear, data-driven rationale for scaffold selection in early-stage discovery programs. This guide moves beyond a simple recitation of properties to explain the causality behind experimental observations, offering insights into how structure dictates function.
Part 1: Conformational Analysis - The Foundation of Molecular Recognition
The most significant differentiator between the cyclic and linear scaffolds is conformational freedom. The cyclohexane ring of this compound imposes rigid geometric constraints that are absent in its linear counterparts.
This compound: A Pre-organized Scaffold
This molecule exists as cis and trans diastereomers. For the trans isomer, the most stable conformation is a chair form where both the aminomethyl and hydroxymethyl substituents occupy equatorial positions.[1] This arrangement minimizes steric strain, particularly the unfavorable 1,3-diaxial interactions that would arise if the substituents were axial.[1] This conformational lock pre-organizes the functional groups in a well-defined spatial orientation. The energetic barrier to ring-flipping into a diaxial conformation is significant, meaning the molecule predominantly exists in this low-energy diequatorial state.[1]
Linear Analogs: The Flexibility Advantage and Disadvantage
In stark contrast, linear analogs like 6-amino-1-hexanol and 1,7-diaminoheptane possess multiple rotatable single bonds. This allows them to adopt a vast ensemble of conformations in solution. While this flexibility can be advantageous for exploring diverse binding pockets, it comes at a significant entropic cost. For a linear molecule to bind to a receptor, it must transition from a high-entropy, disordered state in solution to a low-entropy, single, bioactive conformation. This energetic penalty can negatively impact binding affinity.[2]
Caption: Conformational differences between cyclic and linear scaffolds.
Part 2: Comparative Physicochemical Properties
Fundamental physicochemical properties such as lipophilicity (LogP) and ionization state (pKa) are critical determinants of a drug's Absorption, Distribution, Metabolism, and Excretion (ADME) profile.
| Property | This compound | 6-Amino-1-hexanol | 1,7-Diaminoheptane | Rationale for Importance in Drug Discovery |
| Molecular Formula | C₈H₁₇NO[3] | C₆H₁₅NO[4] | C₇H₁₈N₂[5] | Defines molecular size and elemental composition. |
| Molecular Weight | 143.23 g/mol [6] | 117.19 g/mol [4] | 130.23 g/mol [7] | Impacts diffusion, permeability, and adherence to guidelines like Lipinski's Rule of Five. |
| Calculated LogP | -0.12[8] | ~0.3 (Predicted) | ~0.5 (Predicted) | Measures lipophilicity, influencing solubility, membrane permeability, and plasma protein binding.[9] |
| pKa (Amine) | ~10.5 (Predicted) | ~10.6 (Predicted) | ~10.7, ~9.9 (Predicted) | Determines the ionization state at physiological pH, affecting solubility, receptor interaction, and cell penetration. |
Experimental Protocols
The "gold standard" for experimental LogP determination remains the shake-flask method, which directly measures the partitioning of a compound between n-octanol and water.[10]
-
Preparation: Prepare a phosphate buffer solution at pH 7.4 and saturate it with n-octanol. Separately, saturate n-octanol with the buffered water.[11]
-
Dissolution: Accurately weigh and dissolve the test compound in the aqueous phase to a known concentration (e.g., 1 mg/mL).
-
Partitioning: Add equal volumes of the compound-containing aqueous phase and the water-saturated n-octanol phase to a vial (e.g., 2 mL of each).
-
Equilibration: Vigorously vortex the mixture for 5-10 minutes to facilitate partitioning, then centrifuge for 10 minutes to ensure complete phase separation.[12]
-
Quantification: Carefully sample an aliquot from both the aqueous and n-octanol layers. Determine the concentration of the compound in each phase using a suitable analytical method, such as HPLC-UV or LC-MS/MS.[11]
-
Calculation: The partition coefficient, P, is the ratio of the concentration in the octanol phase to the concentration in the aqueous phase. LogP is the base-10 logarithm of this value.[12]
Potentiometric titration is a simple and widely used method for determining the pKa of amines within a pH range of 2 to 11.[13][14]
-
Sample Preparation: Prepare a solution of the amine at a known concentration (e.g., 0.01 M) in deionized water.
-
Titration Setup: Place the solution in a temperature-controlled vessel and use a calibrated pH meter with a glass electrode to monitor the pH.
-
Titration: Slowly add a standardized solution of a strong acid (e.g., 0.1 M HCl) in small, precise increments using a burette.[13]
-
Data Collection: Record the pH of the solution after each addition of the titrant.
-
Analysis: Plot the pH versus the volume of titrant added. The pKa corresponds to the pH at the half-equivalence point, where half of the amine has been protonated.
Part 3: Performance in Key Pharmacokinetic Assays
Theoretical analysis of structure must be validated with experimental data. Here, we compare the scaffolds based on their expected performance in three critical in vitro assays that are cornerstones of early drug discovery.
A. Membrane Permeability
The ability of a drug to cross biological membranes is fundamental to its absorption and distribution to target tissues. The Parallel Artificial Membrane Permeability Assay (PAMPA) is a high-throughput method used to predict passive diffusion across membranes.[15]
Causality & Expectations: The relationship between rigidity and permeability is complex. While cyclic peptides are not inherently more permeable than their linear counterparts, cyclization can improve permeability by masking polar groups and promoting conformations suitable for membrane transit.[2][16] For these small molecules, the slightly higher LogP of the linear analogs might suggest better permeability, but the rigid structure of the cyclic compound could offer a more defined interaction with the lipid bilayer.
Caption: Workflow for the Parallel Artificial Membrane Permeability Assay (PAMPA).
Comparative Permeability Data (Illustrative)
| Compound | Apparent Permeability (Papp, 10⁻⁶ cm/s) | Permeability Class |
| Caffeine (High Control) | 20.5 | High |
| Mannitol (Low Control) | <0.5 | Low |
| This compound | 1.2 | Low-Moderate |
| 6-Amino-1-hexanol | 1.8 | Moderate |
| 1,7-Diaminoheptane | 0.9 | Low |
Note: Data are illustrative and serve for comparative purposes.
-
Membrane Preparation: A 96-well filter plate with a polyvinylidene fluoride (PVDF) membrane is coated with a solution of phospholipids (e.g., 2% w/v phosphatidylcholine) in an organic solvent (e.g., dodecane).[15]
-
Plate Setup: The bottom 96-well receiver plate is filled with buffer (pH 7.4). The lipid-coated filter (donor) plate is placed on top.
-
Compound Dosing: Test compounds, dissolved in buffer, are added to the donor wells.[15]
-
Incubation: The entire "sandwich" plate is incubated at room temperature for a defined period (e.g., 4 to 18 hours).
-
Quantification: After incubation, the concentration of the compound is measured in both the donor and receiver wells using LC-MS/MS.
-
Papp Calculation: The apparent permeability coefficient (Papp) is calculated, which reflects the rate of passive diffusion. High permeability is generally classified as a Papp ≥1.0 x 10⁻⁶ cm/s.[17]
B. Metabolic Stability
A compound's susceptibility to metabolism, primarily by liver enzymes, determines its half-life and bioavailability.[18] In vitro assays using liver microsomes, which contain phase I enzymes like Cytochrome P450s (CYPs), are standard for assessing metabolic stability.[19]
Causality & Expectations: The flexible alkyl chains of the linear analogs present multiple sites for enzymatic attack (e.g., hydroxylation by CYP enzymes). The rigid cyclohexane ring is generally less prone to metabolism, potentially leading to greater stability. The metabolic fate is highly dependent on the specific CYP isozymes involved.
Comparative Metabolic Stability Data (Illustrative)
| Compound | Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg) | Stability Class |
| Verapamil (High Turnover Control) | <5 | >150 | Low |
| This compound | >60 | <10 | High |
| 6-Amino-1-hexanol | 25 | 45 | Moderate |
| 1,7-Diaminoheptane | 35 | 32 | Moderate-High |
Note: Data are illustrative and based on typical results from a human liver microsome assay.
-
Reagent Preparation: Prepare an incubation mixture containing liver microsomes (e.g., from human donors) and a buffer solution (e.g., potassium phosphate, pH 7.4).
-
Initiation of Reaction: Pre-warm the microsome mixture to 37°C. Add the test compound (typically at 1 µM final concentration). After a brief pre-incubation, initiate the metabolic reaction by adding the NADPH cofactor solution.[20]
-
Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60 minutes), take an aliquot of the reaction mixture and quench it by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.[18]
-
Sample Processing: Centrifuge the quenched samples to precipitate the proteins.
-
Analysis: Analyze the supernatant by LC-MS/MS to quantify the remaining amount of the parent compound at each time point.
-
Data Interpretation: Plot the natural log of the percentage of compound remaining versus time. The slope of this line is used to calculate the in vitro half-life (t½) and the intrinsic clearance (CLint), which measures the rate of metabolism.[21]
C. Receptor Binding Affinity
Causality & Expectations: As discussed in the conformational analysis, rigid molecules often exhibit higher binding affinities. This is because they pay a smaller entropic penalty upon binding compared to flexible molecules, which must "freeze" into a specific conformation.[2] If a particular spatial arrangement of the amino and hydroxyl/amino groups is required for binding, the pre-organized nature of this compound should provide a significant advantage.
Caption: Rigid cyclic analogs often have a lower entropic cost of binding.
Comparative Binding Affinity Data (Illustrative)
| Compound | Binding Affinity (Kd, nM) |
| This compound | 85 |
| 6-Amino-1-hexanol | 750 |
| 1,7-Diaminoheptane | 1200 |
Note: Data are for a hypothetical receptor where the distance and angle between the functional groups are mimicked by the trans-diequatorial conformation of the cyclic scaffold.
Conclusion: A Strategic Framework for Scaffold Selection
This comparative analysis demonstrates that the choice between a conformationally restricted scaffold like this compound and its flexible linear analogs is a strategic decision with clear, predictable consequences for drug-like properties.
-
This compound is an exemplary scaffold for lead optimization . Its rigid, pre-organized structure can lock in a bioactive conformation, leading to potentially higher binding affinity (due to a lower entropic penalty) and improved metabolic stability. It is the ideal choice when a specific three-dimensional arrangement of functional groups is known to be beneficial.
-
Linear analogs like 6-amino-1-hexanol are highly valuable in the lead discovery phase. Their conformational flexibility allows them to probe a wider range of interactions within a binding site, helping to identify initial hits and define the optimal pharmacophore. However, this flexibility often comes at the cost of lower affinity and potentially poorer metabolic stability.
Ultimately, the optimal scaffold depends on the specific goals of the drug discovery program. By understanding the fundamental trade-offs between rigidity and flexibility, and by employing the robust in vitro assays detailed here, development teams can make more informed, data-driven decisions to accelerate the journey from hit to candidate.
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Ningbo Inno Pharmchem Co., Ltd. (2025). 6-Aminohexan-1-ol: Comprehensive Overview and Applications. [Link]
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Encyclopedia.pub. (2022). Methods for Determination of Lipophilicity. [Link]
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A Comparative Guide to the Patent Landscape for [4-(Aminomethyl)cyclohexyl]methanol Applications
For researchers and professionals in drug development and polymer science, the selection of chemical intermediates is a critical decision point that dictates the performance, processability, and novelty of the final product. [4-(Aminomethyl)cyclohexyl]methanol, a cycloaliphatic diamine alcohol, has emerged as a versatile building block, finding its niche primarily in the synthesis of high-performance polyamides and as an intermediate in pharmaceuticals. This guide provides an in-depth review of the patent landscape surrounding this molecule, offering a direct comparison with established alternatives, supported by performance data and validated experimental protocols.
Decoding the Patent Landscape
A patent landscape analysis reveals strategic insights into the technological trends and commercial interests associated with a specific molecule.[1][2] For this compound, the landscape is dominated by two primary application streams: high-performance polymers and pharmaceutical intermediates.
-
Polymer Synthesis: The majority of patents focus on the use of this compound as a diamine monomer for producing specialty polyamides. The key advantage conferred by its cycloaliphatic structure is the introduction of rigidity and thermal stability, moving beyond the properties of traditional linear aliphatic polyamides (like Nylon 6 or 6,6). Innovators in this space, such as Evonik and EMS-Grivory, have patented transparent, high-strength polyamides using similar cycloaliphatic diamines.[3][4]
-
Pharmaceutical Intermediates: A significant number of patents disclose the use of this molecule as a precursor for active pharmaceutical ingredients (APIs).[5] Its bifunctional nature (amine and alcohol) and defined stereochemistry make it a valuable scaffold for building complex molecules, particularly for drugs targeting kinases or other enzymes.[6]
The diagram below illustrates the major patented application areas for this molecule.
Caption: Key patented application areas for this compound.
Performance in Polyamide Synthesis: A Comparative Analysis
The primary value proposition of incorporating this compound into a polyamide backbone is to enhance thermomechanical properties and chemical resistance compared to conventional aliphatic polyamides. The cyclohexane ring restricts chain mobility, leading to a higher glass transition temperature (Tg), while disrupting the regular chain packing that leads to high crystallinity in materials like Nylon 6,6. This often results in amorphous, transparent materials with excellent toughness.
To contextualize its performance, we compare the properties of commercial transparent polyamides based on similar cycloaliphatic diamines with a standard engineering polyamide.
Alternatives for Comparison:
-
Bis(4-aminocyclohexyl)methane (PACM): A widely used cycloaliphatic diamine. Polyamides like Trogamid® CX7323 are based on PACM and a long-chain diacid (dodecanedioic acid).[3]
-
Lauryllactam/Cycloaliphatic Diamines: The basis for Grilamid® TR grades, which are amorphous polyamides known for their transparency and stress crack resistance.[4]
-
m-Xylylenediamine (MXDA): A common monomer for semi-aromatic polyamides that offers good barrier properties and mechanical strength.
Quantitative Performance Comparison
| Property | Trogamid® CX7323 (PACM-based) | Grilamid® TR 90 (Cycloaliphatic) | Polyamide MXD6 (Semi-Aromatic) | Potential Performance of a [4-(AM)CM]-based Polyamide |
| Glass Transition Temp. (Tg), dry | 137 °C[7][8] | 125 °C[9] | ~85 °C | Expected to be high, likely in the 130-150 °C range, due to the rigid cyclohexane ring. |
| Tensile Modulus (dry) | 1600 MPa[7] | 1500 MPa[9] | ~2800 MPa[10] | Likely high, comparable to other cycloaliphatic PAs, offering significant stiffness. |
| Tensile Strength at Yield (dry) | 65 MPa[7] | 60 MPa[9] | ~80 MPa[10] | Expected to be high, providing good mechanical strength. |
| Elongation at Break (dry) | >50 %[7] | >50 %[9] | ~30-50% | Good ductility is anticipated, characteristic of tough, amorphous polymers. |
| Notched Impact Strength (Izod, 23°C) | 10 kJ/m²[7] | 9 kJ/m²[9] | N/A | Expected to exhibit high toughness and resistance to fracture. |
| Transparency | Crystal-clear[5] | High transparency[4] | Opaque/Semi-crystalline | High transparency is a key anticipated feature due to the amorphous nature induced by the cycloaliphatic structure. |
Analysis of Causality:
The data clearly shows that cycloaliphatic polyamides (Trogamid®, Grilamid®) exhibit high glass transition temperatures and excellent transparency.[5][9] This is a direct result of the bulky, non-planar cyclohexane ring disrupting polymer chain packing, which prevents the formation of large, light-scattering crystals.[3] A polyamide synthesized from this compound and a linear diacid like dodecanedioic acid would be expected to follow this trend, yielding a rigid, amorphous, and transparent material with a high Tg. The additional hydroxyl group in its structure could potentially increase moisture absorption slightly compared to PACM-based polyamides, but may also offer sites for cross-linking or functionalization.
Experimental Validation: Synthesis and Characterization Workflow
To validate the performance of a novel polyamide derived from this compound, a systematic synthesis and characterization protocol is essential. The following workflow is designed to be self-validating, ensuring the production of a high-molecular-weight polymer and its rigorous evaluation against performance metrics.
Caption: Workflow for polyamide synthesis and performance validation.
Protocol 1: Low-Temperature Solution Polycondensation
This method is preferred for reacting aliphatic diamines with diacid chlorides as it avoids high temperatures that can cause degradation, ensuring a high molecular weight polymer.
Rationale: Low-temperature solution polycondensation allows for precise control over the reaction, minimizing side reactions and enabling the formation of a high-molecular-weight polymer, which is crucial for achieving good mechanical properties.[4] The use of an amide-type solvent like N,N-Dimethylacetamide (DMAc) is critical for keeping the growing polymer chains in solution.
Step-by-Step Methodology:
-
Reactor Setup: Equip a 250 mL three-necked flask with a mechanical stirrer, a nitrogen inlet, and a dropping funnel. Ensure the system is completely dry by flame-drying under vacuum and backfilling with dry nitrogen.
-
Diamine Solution: In the flask, dissolve 0.020 mol of this compound in 50 mL of anhydrous DMAc. Add 0.042 mol of triethylamine (as an acid scavenger) to the solution. Cool the mixture to 0°C in an ice bath.
-
Diacid Chloride Solution: In a separate dry flask, dissolve 0.020 mol of sebacoyl chloride in 30 mL of anhydrous DMAc.
-
Polymerization: Add the diacid chloride solution dropwise from the dropping funnel to the stirred diamine solution over 30 minutes, maintaining the temperature at 0°C.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 5 hours under a continuous nitrogen purge. The solution will become highly viscous, indicating polymer formation.
-
Precipitation and Washing: Pour the viscous polymer solution into 500 mL of rapidly stirring cold water. The polyamide will precipitate as a white, fibrous solid.
-
Purification: Collect the polymer by filtration. Wash it thoroughly with water (3 x 200 mL) and then with methanol (2 x 100 mL) to remove unreacted monomers, solvent, and triethylamine hydrochloride salt.
-
Drying: Dry the purified polymer in a vacuum oven at 80°C for 24 hours to a constant weight.
Protocol 2: Polymer Characterization
Rationale: A multi-faceted characterization approach is necessary to build a complete performance profile. Inherent viscosity provides a reliable proxy for molecular weight. DSC and TGA are essential for determining the material's service temperature range. Mechanical testing directly quantifies its strength and toughness.
Step-by-Step Methodologies:
-
Inherent Viscosity:
-
Prepare a 0.5 g/dL solution of the dried polymer in DMAc.
-
Measure the flow time of the solution and the pure solvent at 30°C using an Ubbelohde suspended-level viscometer.
-
Calculate the inherent viscosity. A value >0.5 dL/g typically indicates the formation of a high-molecular-weight polymer suitable for film casting and mechanical testing.[4]
-
-
Thermal Analysis (DSC/TGA):
-
DSC: Heat a 5-10 mg sample from 25°C to 300°C at a rate of 20°C/min under a nitrogen atmosphere using a Differential Scanning Calorimeter (DSC).[5] Cool the sample and perform a second heating scan. The glass transition temperature (Tg) is determined from the midpoint of the inflection in the second heating curve. The absence of a sharp melting peak confirms the amorphous nature of the polymer.
-
TGA: Heat a 10 mg sample from 25°C to 700°C at 10°C/min under a nitrogen atmosphere using a Thermogravimetric Analyzer (TGA). This determines the polymer's thermal stability, specifically the temperature at which 5% weight loss occurs (Td5).[4]
-
-
Mechanical Properties:
-
Prepare test specimens (dog-bone shape) by compression molding the dried polymer powder above its Tg.
-
Conduct tensile testing according to ISO 527 standards on at least five specimens to determine Tensile Modulus, Tensile Strength, and Elongation at Break.[9]
-
Perform notched Izod or Charpy impact tests according to ISO 179/1eA to quantify the material's toughness.[9]
-
Conclusion and Future Outlook
The patent landscape indicates that this compound is a valuable monomer for creating high-performance polyamides, competing in the space of transparent, high-Tg engineering plastics. Its structure is ideally suited to impart rigidity, thermal stability, and clarity. Direct comparison with commercial cycloaliphatic polyamides like Trogamid® and Grilamid® suggests that polymers derived from it would exhibit a highly competitive property profile, particularly in applications demanding a combination of mechanical strength, thermal resistance, and optical transparency.
The presence of a primary alcohol group offers a unique handle for further innovation, opening patented routes to post-polymerization modification, such as grafting or cross-linking, to create materials with tailored surface properties or enhanced solvent resistance. For researchers, this molecule represents a promising platform for developing next-generation materials that bridge the gap between conventional polyamides and high-cost specialty polymers.
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- Picoplast. (n.d.). TECHNICAL DATA SHEET GRILAMID TR 90 LX.
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- Total Materia. (n.d.). TROGAMID CX7323 (PROPRIETARY): Properties, Composition, and Best Uses.
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A Comparative Guide to the Thermal Properties of Polymers Derived from Cycloaliphatic Monomers
Introduction: The Critical Role of Thermal Stability in Advanced Polymer Applications
In the demanding fields of drug development, medical devices, and advanced materials research, the thermal properties of a polymer are not merely data points; they are critical determinants of a material's processing window, operational limits, and long-term stability. Properties such as the glass transition temperature (Tg), melting temperature (Tm), and thermal decomposition temperature (Td) dictate everything from manufacturability to end-use performance. This guide provides a comparative benchmark of the thermal properties of polymers synthesized from the cycloaliphatic monomer [4-(Aminomethyl)cyclohexyl]methanol and its structural analogues, contextualized against industry-standard polyamides like Nylon 6 and Nylon 6,6.
The inclusion of a cycloaliphatic ring, such as the cyclohexane moiety in this compound, into a polymer backbone is a deliberate design choice. Unlike their linear aliphatic counterparts, these rings introduce significant rigidity and steric hindrance, which restricts the rotational freedom of polymer chains. This molecular-level constraint has profound macroscopic consequences, often leading to a desirable increase in glass transition temperature and overall thermal stability. For researchers and developers, this translates to materials that can withstand more aggressive thermal processing and maintain their structural integrity at elevated service temperatures.
This guide will delve into the quantitative thermal data, explain the underlying structure-property relationships, and provide detailed, field-proven protocols for the essential analytical techniques used to generate this data: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).
Comparative Thermal Performance: A Data-Driven Benchmark
The thermal performance of polymers derived from cycloaliphatic monomers is best understood in comparison to widely used aliphatic polymers. The following table summarizes key thermal properties. While specific data for polymers from this compound is not widely published, data from the structurally similar monomer 1,4-cyclohexanedimethanol (CHDM) is used as a proxy to illustrate the impact of the cycloaliphatic structure. Polyamides derived from another analogue, 1,4-bis(aminomethyl)cyclohexane, are noted to have enhanced thermal stability, particularly with a high trans-isomer content, which aligns with these findings[1].
| Polymer Type | Monomer Structure | Glass Transition Temp. (Tg) | Melting Temp. (Tm) | Decomposition Onset (Td) | Key Structural Feature |
| Nylon 6 | Linear Aliphatic | ~47 °C[2] | ~220 °C[3] | ~350-400 °C[4][5] | Flexible linear chain |
| Nylon 6,6 | Linear Aliphatic | ~50-70 °C (dry)[2][6][7] | ~262 °C | ~413 °C | Flexible linear chain |
| PCC (Polyester) | Cycloaliphatic (from CHDM) | ~64 °C[8] | Low | High | Rigid cycloaliphatic ring |
| PCT (Polyester) | Cycloaliphatic (from CHDM) | ~88 °C[9][10] | ~300 °C[9][10] | >320 °C[11] | Rigid cycloaliphatic ring |
| CHDM Copolyesters | Cycloaliphatic (from CHDM) | 49 - 88 °C[12] | Varies | 329 - 347 °C (5% loss)[12] | Tunable cycloaliphatic content |
Analysis of Thermal Behavior:
The data clearly illustrates a significant trend: the incorporation of a cycloaliphatic ring from CHDM into the polymer backbone elevates both the glass transition temperature and the melting temperature compared to the linear aliphatic polyamides, Nylon 6 and Nylon 6,6.
-
Glass Transition Temperature (Tg): The Tg is the temperature at which a polymer transitions from a rigid, glassy state to a more flexible, rubbery state. This transition primarily affects the amorphous regions of the polymer[2]. The Tg of PCT, a homopolyester of CHDM, is approximately 88 °C, which is substantially higher than that of dry Nylon 6 (~47 °C) and Nylon 6,6 (~50-70 °C)[2][9][10]. This elevation is a direct result of the cyclohexane ring's rigidity, which impedes the segmental motion of the polymer chains, requiring more thermal energy to induce the transition. For applications requiring structural integrity at temperatures exceeding 50-70 °C, polymers based on cycloaliphatic monomers present a distinct advantage.
-
Melting Temperature (Tm): For semi-crystalline polymers, the Tm is the temperature at which the crystalline domains melt and the material becomes a viscous liquid. The highly symmetric and rigid nature of the CHDM-derived PCT leads to a very high melting point of ~300 °C, surpassing that of Nylon 6,6 (~262 °C)[9][10]. This indicates a more stable and ordered crystalline structure, which can be beneficial for high-temperature applications.
-
Thermal Decomposition Temperature (Td): TGA measurements show that CHDM-based polyesters exhibit robust thermal stability, with decomposition onsets well above 300 °C[11][12]. This is comparable to Nylon 6,6, which begins to degrade around 413 °C. The inherent stability of the C-C bonds within the cyclohexane ring contributes to this high resistance to thermal degradation.
Experimental Protocols: Ensuring Data Integrity
The reliability of thermal analysis data hinges on meticulous experimental procedure. The following protocols are based on established ASTM standards and represent best practices for characterizing polymers.
Protocol 1: Determining Transition Temperatures (Tg, Tm) by DSC
This protocol is based on the ASTM D3418 standard for determining transition temperatures of polymers by Differential Scanning Calorimetry (DSC)[6][13]. DSC measures the difference in heat flow between a sample and a reference as a function of temperature, allowing for the detection of thermal events like glass transitions and melting.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a standard aluminum DSC pan. Crimp the pan with a lid to ensure good thermal contact.
-
Instrument Setup: Place the sample pan and an empty reference pan into the DSC cell. Purge the cell with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to prevent oxidative degradation.
-
First Heating Scan: Equilibrate the cell at a low temperature (e.g., 0 °C). Heat the sample at a controlled rate (e.g., 10 °C/min) to a temperature well above its expected melting point (e.g., 300 °C for Nylon 6,6). This initial scan is crucial for erasing the polymer's previous thermal history.
-
Cooling Scan: Hold the sample at the high temperature for 2-5 minutes to ensure complete melting. Cool the sample at a controlled rate (e.g., 10 °C/min) back to the starting temperature.
-
Second Heating Scan: Heat the sample again at the same controlled rate (e.g., 10 °C/min). Data from this second scan is typically used for analysis to ensure a consistent thermal history.
-
Data Analysis: The glass transition (Tg) is identified as a step-change in the heat flow curve. The melting temperature (Tm) is identified as the peak of the endothermic melting event.
Caption: Workflow for DSC analysis to determine Tg and Tm.
Protocol 2: Assessing Thermal Stability by TGA
This protocol is based on the ASTM E1131 standard for compositional analysis by Thermogravimetry (TGA)[2][3][14]. TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere, providing a quantitative measure of its thermal stability.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a TGA pan (typically platinum or ceramic).
-
Instrument Setup: Place the sample pan onto the TGA's sensitive microbalance.
-
Atmosphere Control: Purge the furnace with an inert gas (e.g., Nitrogen) at a constant flow rate (e.g., 50 mL/min) to study thermal decomposition without oxidation.
-
Heating Program: Equilibrate at a starting temperature (e.g., 30 °C). Ramp the temperature at a constant rate (e.g., 10 °C/min) to a high temperature where complete decomposition is expected (e.g., 600-800 °C)[3][14].
-
Data Analysis: Plot the sample weight percentage as a function of temperature. The decomposition temperature (Td) is often reported as the onset temperature of the major weight loss step or the temperature at which 5% weight loss occurs.
Caption: Workflow for TGA analysis to determine thermal stability.
Conclusion: Leveraging Structural Insights for Material Design
The benchmarking data presented unequivocally demonstrates the powerful influence of monomer structure on the thermal properties of the resulting polymer. The inclusion of a rigid cycloaliphatic ring, as seen in polymers derived from CHDM, consistently yields materials with higher glass transition temperatures and, in many cases, higher melting points compared to their linear aliphatic polyamide counterparts. This makes them highly attractive candidates for applications demanding superior thermal performance and dimensional stability. For researchers and drug development professionals, this understanding is paramount. Whether designing a novel drug delivery system that must withstand thermal sterilization or selecting a material for a medical device component that requires rigidity at physiological temperatures, the choice of monomer is a critical first step in achieving the desired performance profile.
References
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ASTM E1131 Standard Test Method for Compositional Analysis by Thermogravimetry. (URL: [Link])
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ASTM D3418 Standard Test Method for Transition Temperatures and Enthalpies of Fusion and Crystallization of Polymers by Differential Scanning Calorimetry. (URL: [Link])
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E1131 Standard Test Method for Compositional Analysis by Thermogravimetry - ASTM. (URL: [Link])
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Effect of Thermal Degradation on Polymer Thermal Properties - TA Instruments. (URL: [Link])
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1,4-Cyclohexanedimethanol-based polyesters derived from biomass: synthesis, thermal properties, crystallization properties, and tensile properties - Semantic Scholar. (URL: [Link])
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Thermal degradation mechanisms of Nylon 6 deduced from kinetic studies by pyrolysis-g.c. - ScienceDirect. (URL: [Link])
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Comparative study of the environmental impact of different diamine synthesis routes
The global shift towards sustainable chemical manufacturing has cast a spotlight on the production of essential platform chemicals, including diamines. These molecules, characterized by the presence of two amine functional groups, are indispensable monomers for the synthesis of high-performance polymers such as polyamides (nylons) and polyurethanes.[1][2][3] Historically, the synthesis of diamines has been heavily reliant on petrochemical feedstocks and energy-intensive processes, raising significant environmental concerns.[4][5] This guide provides a comparative analysis of traditional, biocatalytic, and emerging green chemical routes for diamine synthesis, with a focus on their environmental performance. We will delve into the causality behind experimental choices, present comparative data, and provide representative experimental protocols to equip researchers and drug development professionals with the knowledge to make more sustainable choices.
The Incumbent: Traditional Chemocatalytic Routes
Conventional methods for producing key industrial diamines, such as 1,6-hexanediamine (HMDA), the monomer for Nylon 6,6, are mature and highly optimized for yield and cost. However, their environmental footprint is substantial.
The Case of 1,6-Hexanediamine (HMDA): A Petrochemical Benchmark
The most prevalent commercial route to HMDA begins with the hydrocyanation of butadiene, followed by the hydrogenation of the resulting adiponitrile.[5][6] While economically advantageous, this pathway is fraught with environmental and safety challenges. The use of highly toxic hydrogen cyanide (HCN) necessitates stringent safety protocols.[5] Furthermore, the process is energy-intensive and relies entirely on fossil fuels.
A life cycle assessment (LCA) comparing the fossil-based route to potential bio-based alternatives for HMDA production revealed that the conventional process has a higher economic benefit but also a more significant environmental impact in several key areas.[5][6]
Synthesis of 1,5-Diaminopentane (Cadaverine)
Traditionally, 1,5-diaminopentane has been synthesized via the hydrogenation of glutaronitrile.[7] This method, while effective, often suffers from low selectivity and requires high pressure and temperature, contributing to a significant energy demand.[8] Moreover, the stability of the catalyst can be a concern, impacting the overall efficiency and waste generation of the process.[8]
The Green Revolution: Biocatalytic Synthesis of Diamines
The quest for sustainability has led to the development of biocatalytic routes that leverage the metabolic machinery of microorganisms or the specificity of isolated enzymes to produce diamines from renewable feedstocks.[1][4][9]
Microbial Fermentation: A Paradigm Shift
Engineered microorganisms, such as Escherichia coli and Corynebacterium glutamicum, have been successfully modified to produce a variety of diamines, including 1,4-diaminobutane (putrescine), 1,5-diaminopentane (cadaverine), and even precursors to bio-based HMDA.[2][4][10] These microbial factories utilize renewable resources like glucose as their primary carbon source.[1]
For instance, the biosynthesis of cadaverine is achieved through the enzymatic decarboxylation of L-lysine, an amino acid that can be overproduced by engineered microbes.[8][11] This biocatalytic approach offers several advantages over its chemical counterpart, including milder reaction conditions (ambient temperature and pressure), high selectivity, and the use of a renewable feedstock.[11] The production process is also in line with the principles of green and sustainable development as it does not pollute the environment.[11]
Similarly, putrescine can be synthesized from L-arginine or L-ornithine.[1] The development of these bio-based routes is a significant step towards a more sustainable chemical industry.[4][9]
Enzymatic Synthesis: Precision and Efficiency
Beyond whole-cell fermentation, the use of isolated enzymes offers a more controlled approach to diamine synthesis. For example, lysine decarboxylase is a key enzyme in the production of 1,5-diaminopentane.[11] Research has focused on improving the catalytic activity and stability of this enzyme through molecular engineering and immobilization.[11]
Enzymatic methods can also be employed for the synthesis of more complex diamino acids, which are valuable building blocks for pharmaceuticals.[12][13] Recent advancements have demonstrated the use of engineered pyridoxal 5'-phosphate (PLP)-dependent enzymes to catalyze stereoselective Mannich-type reactions for the synthesis of α,β-diamino acids.[12][13] This biocatalytic approach is highly atom-economical and allows for the creation of complex molecules with high precision.[13]
Emerging Green Chemistry Approaches
In addition to biocatalysis, other green chemistry strategies are being explored to reduce the environmental impact of diamine synthesis.
Catalytic Amination of Diols
The direct amination of diols derived from biomass presents a promising atom-economical route to diamines.[14][15][16] This approach, often utilizing catalysts based on non-noble metals, can convert bio-based diols into their corresponding diamines with high efficiency.[14][15] For example, a simple and non-noble CuNiAlOx catalyst has been developed for the selective monoamination of C4–C6 diols.[14][15] This method is considered an efficient and environmentally friendly alternative to traditional methods.[14][15]
Diamine Synthesis from Carbon Dioxide
A truly innovative approach involves the use of carbon dioxide (CO2) as a C1 building block for the synthesis of polymers like polyureas, which traditionally require diamines and toxic phosgene derivatives.[17] The direct synthesis of polyureas from CO2 and diamines, while still in development, represents a significant step towards a circular carbon economy.[17]
Comparative Analysis of Environmental Impact
To objectively compare these different synthesis routes, it is essential to consider key green chemistry metrics such as atom economy and the Environmental Factor (E-Factor).[18][19][20][21]
-
Atom Economy: This metric calculates the efficiency of a chemical reaction by measuring the amount of starting materials that end up in the final product.[20][21] An ideal atom economy is 100%.[20]
-
E-Factor: The E-Factor is the ratio of the mass of waste generated to the mass of the desired product.[18][19] A lower E-Factor indicates a more environmentally friendly process.[18]
| Synthesis Route | Diamine | Feedstock | Key Advantages | Key Disadvantages | Atom Economy | E-Factor |
| Traditional Chemical Synthesis | ||||||
| Adiponitrile Hydrogenation | 1,6-Hexanediamine | Butadiene, HCN | High throughput, established technology | Use of toxic HCN, high energy consumption, fossil fuel dependence | Moderate | High |
| Glutaronitrile Hydrogenation | 1,5-Diaminopentane | Glutaronitrile | Established chemical route | Low selectivity, harsh reaction conditions | Moderate | High |
| Biocatalytic Synthesis | ||||||
| Microbial Fermentation | 1,5-Diaminopentane | Glucose, Lysine | Renewable feedstock, mild conditions, high selectivity | Complex downstream processing, potential for by-product formation | High | Low |
| Microbial Fermentation | 1,4-Diaminobutane | Glucose, Ornithine/Arginine | Renewable feedstock, mild conditions | Similar to other fermentation processes | High | Low |
| Green Chemistry Approaches | ||||||
| Catalytic Amination of Diols | Various Diamines | Bio-based Diols | High atom economy, potential for renewable feedstocks | Catalyst development and stability can be challenging | High | Low |
Note: The Atom Economy and E-Factor values are qualitative comparisons. Precise values depend on the specific process conditions and are often not publicly available for commercial processes. However, biocatalytic and green chemistry routes generally exhibit significantly better performance on these metrics compared to traditional chemical synthesis.[18][20]
Experimental Protocols
Representative Protocol for Whole-Cell Biocatalytic Synthesis of 1,5-Diaminopentane
This protocol is a representative example based on literature descriptions for the whole-cell catalytic synthesis of 1,5-diaminopentane from lysine.[7][22]
-
Strain Cultivation: Cultivate E. coli cells overexpressing a lysine decarboxylase gene in Luria-Bertani (LB) medium supplemented with an appropriate antibiotic at 37°C with shaking.[22]
-
Cell Harvesting and Preparation: Harvest the cells by centrifugation and wash them with a suitable buffer (e.g., phosphate buffer). Resuspend the cell pellet in the reaction buffer to a desired optical density.
-
Biocatalytic Reaction: In a temperature-controlled reactor, add the cell suspension to a solution of L-lysine. The reaction pH is typically maintained around 7.0.[22]
-
Reaction Monitoring and Product Recovery: Monitor the conversion of lysine to cadaverine using techniques like HPLC. After the reaction is complete, separate the cells by centrifugation. The supernatant containing the 1,5-diaminopentane can then be subjected to downstream purification processes.
Representative Protocol for Catalytic Amination of a Diol
This protocol is a generalized representation for the catalytic amination of a diol to a diamine based on literature descriptions.[16]
-
Reactor Setup: In a high-pressure autoclave equipped with a magnetic stirrer, add the diol, a suitable solvent (e.g., t-amyl alcohol), and the catalyst (e.g., Raney Ni).[16]
-
Reaction Execution: Seal the autoclave and pressurize it with ammonia gas. Heat the reactor to the desired temperature and stir for a specified duration.[16]
-
Product Analysis and Purification: After cooling the reactor, analyze the reaction mixture using gas chromatography (GC) to determine the conversion and selectivity. The product diamine can then be purified using distillation or other appropriate techniques.
Visualizing the Synthesis Pathways
To better understand the different approaches to diamine synthesis, the following diagrams illustrate the key transformations.
Caption: Overview of Diamine Synthesis Pathways.
Caption: Logic for Environmental Impact Assessment.
Conclusion and Future Outlook
The synthesis of diamines is at a critical juncture. While traditional petrochemical routes remain economically dominant, their environmental burden is undeniable. Biocatalytic methods, particularly microbial fermentation and enzymatic conversions, offer a compelling sustainable alternative by utilizing renewable feedstocks and operating under mild conditions.[4][9] Emerging green chemistry approaches, such as the catalytic amination of bio-based diols, further expand the toolkit for sustainable diamine production.
The future of diamine synthesis will likely involve a multi-pronged approach. Further advancements in metabolic engineering and enzyme optimization will enhance the efficiency and economic viability of biocatalytic routes.[9] The development of novel, robust, and recyclable catalysts will be crucial for the success of green chemical pathways. Ultimately, a holistic approach that considers the entire life cycle of the production process, from feedstock sourcing to final product, will be essential to truly realize a sustainable and environmentally benign chemical industry.
References
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- Hexamethylenediamine (HMDA) from fossil- vs. bio-based routes: an economic and life cycle assessment comparative study - Green Chemistry (RSC Publishing).
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- How is 1,5-Diaminopentane applied and prepared? - FAQ - Guidechem.
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- Green synthesis of polyureas from CO2 and diamines with a functional ionic liquid as the catalyst | Request PDF - ResearchGate. (2025-08-06).
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Safety Operating Guide
A Researcher's Guide to the Proper Disposal of [4-(Aminomethyl)cyclohexyl]methanol
Navigating the complexities of chemical waste management is a critical aspect of ensuring laboratory safety and environmental stewardship. This guide provides an in-depth, procedural framework for the proper disposal of [4-(Aminomethyl)cyclohexyl]methanol, tailored for researchers, scientists, and professionals in drug development. Our objective is to move beyond mere compliance, fostering a culture of safety and responsibility by elucidating the rationale behind each step of the disposal process.
Understanding the Compound: Hazard Profile of this compound
Before initiating any disposal protocol, a thorough understanding of the chemical's intrinsic hazards is paramount. This compound and its salts are known to cause skin and eye irritation and may cause respiratory irritation[1]. While comprehensive toxicity data is not always available, the precautionary principle dictates that it should be handled as a hazardous substance.
| Hazard Classification | Description | Precautionary Statements | Source |
| Skin Irritation | Causes skin irritation, potentially leading to redness, itching, or pain upon contact. | H315: Causes skin irritation. P280: Wear protective gloves/protective clothing. P302+P352: IF ON SKIN: Wash with plenty of soap and water. | [1] |
| Eye Irritation | Causes serious eye irritation, which can result in redness, pain, or severe eye damage. | H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | [1] |
| Respiratory Irritation | May cause respiratory tract irritation if inhaled. | H335: May cause respiratory irritation. P261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. | [1] |
| Incompatible Materials | Reacts with strong oxidizing agents. | Keep away from incompatible substances such as strong oxidizing agents. | [1][2] |
This hazard profile dictates that all handling and disposal procedures must be conducted with appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.
The Core of Compliance: Regulatory Framework for Chemical Waste
The primary regulation governing hazardous waste in the United States is the Resource Conservation and Recovery Act (RCRA), administered by the Environmental Protection Agency (EPA)[3]. RCRA establishes a "cradle-to-grave" system for managing hazardous waste, from generation to final disposal[3]. Laboratories are considered hazardous waste generators and must comply with these regulations[4][5].
The first crucial step in RCRA compliance is to determine if a waste is hazardous. This is a responsibility of the waste generator[5][6]. A waste is considered hazardous if it is either a "listed waste" or exhibits hazardous "characteristics" (ignitability, corrosivity, reactivity, or toxicity)[5][7].
Is this compound a Listed Waste?
Based on the available information, this compound is not explicitly found on the EPA's F, K, P, or U lists of hazardous wastes[7][8][9]. However, it is crucial to consult your institution's Environmental Health and Safety (EHS) office and local regulations, as state or local lists may vary.
Does it Exhibit Hazardous Characteristics?
-
Ignitability: While some related compounds are combustible liquids, they may not meet the specific flashpoint criteria for an ignitable hazardous waste (typically < 60°C or 140°F)[2].
-
Corrosivity: As an amine, it may be basic, but without a specific pH measurement of the waste stream, it cannot be definitively classified as corrosive.
-
Reactivity: It is not known to be reactive in a manner that meets the RCRA definition.
-
Toxicity: Insufficient data exists to classify it based on the Toxicity Characteristic Leaching Procedure (TCLP).
Given the uncertainties and the known irritation hazards, it is best practice to manage this compound waste as hazardous chemical waste.
Procedural Guide to Disposal: A Step-by-Step Workflow
The following workflow provides a systematic approach to the collection, storage, and disposal of this compound waste.
Caption: Waste Disposal Workflow for this compound.
Detailed Protocol Steps:
1. Waste Generation and Segregation:
-
At the point of generation, immediately identify materials contaminated with this compound as chemical waste. This includes unused pure chemical, reaction mixtures, contaminated labware (pipette tips, gloves), and spill cleanup materials.
-
Segregate this waste stream from incompatible chemicals, particularly strong oxidizing agents and acids, to prevent hazardous reactions[10][11].
2. Proper Containerization:
-
Select a waste container that is chemically compatible with this compound. High-density polyethylene (HDPE) or glass containers are generally suitable[11][12].
-
The container must be in good condition, free from leaks or damage, and have a secure, tightly fitting lid[4][11].
-
Never overfill liquid waste containers; leave adequate headspace (at least 10%) to allow for expansion[11].
3. Accurate Labeling:
-
Proper labeling is a critical safety and compliance measure. The label must clearly state the words "Hazardous Waste"[13].
-
List all chemical constituents of the waste, including "this compound," and their approximate percentages. This information is vital for the safety of waste handlers[12].
-
Include appropriate hazard warnings, such as pictograms for irritants[13].
4. Safe Accumulation and Storage:
-
Store the labeled waste container in a designated Satellite Accumulation Area (SAA), which must be at or near the point of generation and under the control of laboratory personnel[12][13].
-
Keep the waste container closed at all times except when adding waste[5][12]. Using a funnel that is removed after each use is a common practice.
-
It is highly recommended to use secondary containment (e.g., a larger, chemically resistant tub) to contain any potential leaks or spills[4].
5. Arranging for Final Disposal:
-
Do not accumulate more than 55 gallons of hazardous waste in an SAA[12][14].
-
Follow your institution's specific procedures to request a waste pickup from the Environmental Health and Safety (EHS) department[12][14].
-
Never dispose of this compound down the drain or in the regular trash[4][12]. This is a violation of RCRA regulations and can harm the environment.
Managing Empty Containers and Spill Residues
Empty Containers:
-
A container that held this compound is considered "empty" under RCRA once all possible contents have been removed.
-
If the chemical were acutely hazardous (a "P-listed" waste), the container would require triple rinsing[10][11][14]. While this compound is not P-listed, it is good laboratory practice to rinse the empty container with a suitable solvent (e.g., water or methanol).
-
The rinsate must be collected and disposed of as hazardous waste[11][14].
-
After rinsing, deface or remove the original label before disposing of the container in the regular trash or glass disposal box[14].
Spill Management:
-
In the event of a spill, wear appropriate PPE.
-
Contain the spill using an inert absorbent material (e.g., vermiculite, sand, or commercial sorbent pads).
-
Carefully collect the absorbent material and place it in a sealed, labeled container for disposal as hazardous waste[1].
-
Clean the spill area thoroughly. All cleanup materials are also considered hazardous waste[14].
By adhering to these detailed procedures, researchers can ensure the safe and compliant disposal of this compound, protecting themselves, their colleagues, and the environment. Always consult your institution's specific chemical hygiene plan and EHS office for guidance.
References
- Daniels Health. (2025, May 21). How to Ensure Safe Chemical Waste Disposal in Laboratories.
- Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management.
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Navigating the Safe Handling of [4-(Aminomethyl)cyclohexyl]methanol: A Guide to Personal Protective Equipment
In the landscape of pharmaceutical research and drug development, the meticulous handling of chemical reagents is paramount to both scientific integrity and personal safety. This guide provides an in-depth operational plan for the safe use of [4-(Aminomethyl)cyclohexyl]methanol, focusing on the critical aspect of Personal Protective Equipment (PPE). As a trusted partner in your research, we aim to empower you with the knowledge to create a secure and efficient laboratory environment.
Hazard Profile of this compound
Understanding the inherent hazards of a substance is the foundation of a robust safety protocol. Based on data for this compound and structurally similar compounds, the primary hazards include:
-
Skin Irritation: Direct contact can cause skin irritation.[1][2]
-
Serious Eye Irritation: The compound can cause serious irritation if it comes into contact with the eyes.[1][2]
-
Respiratory Irritation: Inhalation of dust or vapors may lead to respiratory tract irritation.[1][2]
Given its amine functional group, it is prudent to treat this compound with the caution required for handling corrosive and reactive chemicals.[3][4][5][6][7]
The Cornerstone of Safety: Risk Assessment
Before any handling of this compound, a thorough and task-specific risk assessment is mandatory. This process is a self-validating system that ensures the safety measures implemented are commensurate with the risks involved. The Occupational Safety and Health Administration (OSHA) mandates that employers conduct hazard assessments to identify and control workplace hazards.[8][9]
Your risk assessment should consider:
-
Scale of Operation: The quantity of the compound being handled.
-
Physical Form: Whether it is a solid or a solution.
-
Process Parameters: Temperature, pressure, and potential for aerosol generation.
-
Work Environment: Ventilation (e.g., chemical fume hood) and proximity to emergency equipment.
This assessment will directly inform the selection of appropriate PPE.
Selecting the Appropriate Personal Protective Equipment (PPE)
The selection of PPE is a critical control measure when engineering and administrative controls cannot eliminate all risks.[8][10] The following table summarizes the recommended PPE for handling this compound in a laboratory setting.
| Scenario | Eye and Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-volume weighing and solution preparation in a certified chemical fume hood | Chemical splash goggles compliant with ANSI Z87.1 standard.[4][6][11] | Chemical-resistant gloves (e.g., Nitrile or Neoprene). Double-gloving is recommended.[4][6] | Fully buttoned laboratory coat.[4] | Generally not required if handled exclusively within a fume hood. |
| Reactions and manipulations outside of a fume hood (not recommended) | Chemical splash goggles and a full-face shield.[11] | Chemical-resistant gloves (e.g., Butyl rubber or laminate for extended contact).[5][11] | Chemical-resistant apron over a laboratory coat.[4] | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates.[3][12][13] |
| Cleaning spills | Chemical splash goggles and a full-face shield.[11] | Heavy-duty, chemical-resistant gloves. | Chemical-resistant suit or coveralls.[14] | A NIOSH-approved respirator with an appropriate cartridge.[12][13] |
Causality of PPE Choices:
-
Eye and Face Protection: The potential for splashes necessitates the use of chemical splash goggles. A face shield provides an additional layer of protection, especially when handling larger quantities or during procedures with a higher risk of splashing.[4][11]
-
Hand Protection: Amines can be corrosive and may cause skin irritation. Chemical-resistant gloves are essential to prevent direct contact.[3] Nitrile gloves offer good splash protection for incidental contact, while more robust materials like butyl rubber are recommended for prolonged handling.[5] Double-gloving minimizes the risk of exposure due to pinholes or tears in the outer glove.
-
Body Protection: A laboratory coat protects personal clothing from contamination.[4] For tasks with a higher risk of splashes, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection: Handling the solid form can generate dust, and its vapors may be irritating. A certified chemical fume hood is the primary engineering control to prevent inhalation exposure.[4][5] If a fume hood is not available or during a large-scale release, respiratory protection is crucial.[3]
Procedural Guidance: Donning and Doffing of PPE
The order of donning and doffing PPE is critical to prevent cross-contamination.
Donning Procedure:
-
Lab Coat/Apron: Put on your laboratory coat and fasten it completely.
-
Respirator (if required): Perform a fit check.
-
Eye and Face Protection: Put on safety goggles and/or a face shield.
-
Gloves: Don the inner pair of gloves, followed by the outer pair, ensuring the cuffs of the outer gloves are pulled over the sleeves of the lab coat.
Doffing Procedure (to be performed in a designated area):
-
Outer Gloves: Remove the outer pair of gloves, turning them inside out as you remove them.
-
Lab Coat/Apron: Remove your lab coat, folding the contaminated exterior inward.
-
Eye and Face Protection: Remove your goggles and/or face shield from the back.
-
Respirator (if used): Remove your respirator from the back.
-
Inner Gloves: Remove the inner pair of gloves, again turning them inside out.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Operational Plan for Disposal of Contaminated PPE
Proper disposal of contaminated PPE is essential to prevent secondary exposure and environmental contamination.
-
Segregation: All disposable PPE that has come into contact with this compound should be considered hazardous waste.
-
Containment: Place contaminated gloves, disposable lab coats, and other items into a designated, labeled, and sealed hazardous waste container.[15]
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the chemical name.
-
Disposal: Follow your institution's and local regulations for the disposal of chemical waste.[15] Do not dispose of contaminated PPE in the regular trash.
Visualizing the PPE Selection Process
The following diagram illustrates the decision-making workflow for selecting the appropriate level of PPE when handling this compound.
Caption: PPE Selection Workflow for this compound.
By adhering to these guidelines, researchers can confidently and safely handle this compound, ensuring a secure laboratory environment that fosters innovation.
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Retrosynthesis Analysis
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
